molecular formula C13H11ClN4 B2501347 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine CAS No. 957503-48-9

1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine

Cat. No.: B2501347
CAS No.: 957503-48-9
M. Wt: 258.71
InChI Key: LXTBQDBMCZEHIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine is a useful research compound. Its molecular formula is C13H11ClN4 and its molecular weight is 258.71. The purity is usually 95%.
BenchChem offers high-quality 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-chloro-4-(3,5-dimethylpyrazol-1-yl)phthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4/c1-8-7-9(2)18(17-8)13-11-6-4-3-5-10(11)12(14)15-16-13/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTBQDBMCZEHIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C3=CC=CC=C32)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001324691
Record name 1-chloro-4-(3,5-dimethylpyrazol-1-yl)phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24797044
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

957503-48-9
Record name 1-chloro-4-(3,5-dimethylpyrazol-1-yl)phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001324691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine: Synthesis, Properties, and Drug Discovery Potential

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Convergence of Two Privileged Scaffolds

The fields of medicinal chemistry and drug discovery are continually in search of novel molecular architectures that can address unmet medical needs. The fusion of two "privileged scaffolds" – molecular frameworks that are known to bind to multiple biological targets – is a proven strategy for the development of new therapeutic agents. 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine represents such a convergence, integrating the phthalazine and pyrazole ring systems.

Phthalazine derivatives are recognized for a wide array of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties[1][2][3][4]. Similarly, the pyrazole moiety is a cornerstone in many established drugs and is known to exhibit a broad spectrum of biological effects such as anticancer, anti-inflammatory, and antidiabetic activities[2][5][6]. The combination of these two pharmacophores in a single molecule, further functionalized with a reactive chloro group, presents a compelling platform for the generation of diverse chemical libraries and the discovery of novel drug candidates.

Physicochemical Properties and Structural Elucidation

While specific experimental data for 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine is not available, we can predict its key physicochemical properties based on its constituent parts and related known compounds.

PropertyPredicted Value/InformationSource/Basis for Prediction
Molecular Formula C₁₃H₁₁ClN₄Based on structural components.
Molecular Weight 258.71 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperature.Based on similar phthalazine and pyrazole derivatives[1][7].
Solubility Expected to be soluble in polar organic solvents.General characteristic of similar heterocyclic compounds[7][8].
Melting Point Not available.Requires experimental determination.
CAS Number Not assigned or publicly available.Extensive database searches did not yield a specific CAS number for this compound.

Structural Formula:

Proposed synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Phthalhydrazide (2,3-Dihydrophthalazine-1,4-dione)

  • To a round-bottom flask equipped with a reflux condenser, add phthalic anhydride (1 equivalent) and glacial acetic acid.

  • Slowly add hydrazine hydrate (1.1 equivalents) to the stirred suspension.

  • Heat the reaction mixture to reflux for 4-6 hours, during which a precipitate will form.

  • Cool the mixture to room temperature, and collect the solid product by filtration.

  • Wash the solid with cold water and then with ethanol.

  • Dry the product under vacuum to yield phthalhydrazide as a white to off-white solid.

Step 2: Synthesis of 1,4-Dichlorophthalazine

  • In a fume hood, carefully add phthalhydrazide (1 equivalent) to an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).

  • Optionally, a catalytic amount of dimethylformamide (DMF) can be added.

  • Heat the mixture to reflux for 3-5 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The crude 1,4-dichlorophthalazine will precipitate. Collect the solid by filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent like ethanol or acetone to obtain pure 1,4-dichlorophthalazine.

Step 3: Synthesis of 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine

  • To a solution of 3,5-dimethylpyrazole (1 equivalent) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30-60 minutes until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of 3,5-dimethylpyrazole.

  • Add a solution of 1,4-dichlorophthalazine (1 equivalent) in anhydrous DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature or slightly elevated temperature (e.g., 50-60 °C) for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the target compound, 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine.

Safety and Handling

Disclaimer: No specific Safety Data Sheet (SDS) is available for 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine. The following information is a composite of the known hazards of its precursors and structurally related compounds and should be treated with utmost caution. A thorough risk assessment should be conducted before handling this compound.

Potential Hazards:

  • Acute Toxicity: Phthalazine derivatives can be harmful if swallowed, and some are suspected of causing genetic defects.[9] 3,5-Dimethylpyrazole is harmful if swallowed and causes skin and serious eye irritation.[10]

  • Skin and Eye Irritation: Direct contact may cause skin and eye irritation.[10]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[9]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[9]

  • Handling: Avoid generating dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine make it a highly attractive scaffold for the development of novel therapeutic agents. The reactive chloro group at the 1-position of the phthalazine ring serves as a versatile handle for introducing a wide range of substituents via nucleophilic aromatic substitution reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of lead compounds.

Potential Therapeutic Areas:

  • Oncology: Phthalazine and pyrazole derivatives have demonstrated significant anticancer activity.[1][4][11] The target compound could serve as a precursor for the synthesis of novel kinase inhibitors, PARP inhibitors, or other anticancer agents.

  • Inflammatory Diseases: Both scaffolds are known to be present in molecules with anti-inflammatory properties.[2]

  • Infectious Diseases: The antimicrobial and antifungal potential of phthalazine and pyrazole derivatives has been reported.[2][3]

  • Neurodegenerative Diseases: Certain phthalazine derivatives have been investigated for their potential in treating conditions like Alzheimer's disease.[1]

Workflow for Library Generation and Screening

A workflow for drug discovery using the target compound.

Conclusion

1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine is a molecule with considerable untapped potential in the realm of drug discovery. While a dedicated CAS number and specific safety data are currently unavailable, this guide provides a robust framework for its synthesis, handling, and exploration as a versatile building block for the creation of novel therapeutic agents. The convergence of the biologically active phthalazine and pyrazole scaffolds, combined with the synthetic tractability afforded by the chloro substituent, positions this compound as a valuable starting point for innovative research programs in medicinal chemistry. As with any novel chemical entity, all experimental work should be conducted with a strong emphasis on safety and a thorough understanding of the potential hazards involved.

References

  • LookChem. Phthalazine, 1-(3,5-dimethyl-1H-pyrazol-1-yl)-. [Link]

  • Taylor & Francis Online. Microwave-assisted synthesis, characterization, and molecular docking studies of new chlorophthalazine derivatives as anticancer activity. [Link]

  • MilliporeSigma. 1-Chloro-4-phenylphthalazine. [Link]

  • Science of Synthesis. Product Class 10: Phthalazines. [Link]

  • PMC. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. [Link]

  • Chemical Review and Letters. Recent advances in the synthesis of pyrazolo[1,2-b]phthalazines. [Link]

  • Longdom Publishing. Synthesis of Novel Series of Phthalazine Derivatives with Antibacterial and Antifungal Evaluation. [Link]

  • Der Pharma Chemica. Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine. [Link]

  • PubChem. 4-chloro-1-((4-chlorophenyl)carbonyl)-3,5-dimethyl-1H-pyrazole. [Link]

  • TSI Journals. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. [Link]

  • Taylor & Francis Online. Microwave-assisted synthesis, characterization, and molecular docking studies of new chlorophthalazine derivatives as anticancer. [Link]

  • Hetero Letters. SYNTHESIS OF 4-CHLORO-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6- METHYLPYRIMIDINE. [Link]

  • PMC. Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies. [Link]

  • Chemazone. 1-chloro-4-(2,3-dimethylphenyl)phthalazine. [Link]

  • Wikipedia. 3,5-Dimethylpyrazole. [Link]

  • Scientific Reports. Rational design, synthesis, in vitro, and in-silico studies of pyrazole-phthalazine hybrids as new α‑glucosidase inhibitors. [Link]

  • Taylor & Francis. Phthalazine – Knowledge and References. [Link]

Sources

Molecular Architecture and Pharmacological Profiling of Pyrazolyl-Phthalazine Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the demand for multi-target therapeutics accelerates, the fusion of privileged heterocyclic scaffolds has become a cornerstone of rational drug design. Pyrazolyl-phthalazine derivatives (PPDs)—molecules that integrate the electron-rich pyrazole ring with the rigid, lipophilic phthalazine moiety—exhibit profound biological activities, functioning as potent lipoxygenase (LOX) inhibitors, antioxidants, and antimicrobial agents [1].

As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth technical analysis of the structural chemistry, molecular weight profiling, and synthesis methodologies of PPDs. Furthermore, this guide elucidates the causality behind specific structural modifications and provides self-validating experimental protocols for both chemical synthesis and biological evaluation.

Structural Chemistry and Molecular Weight Profiling

The core skeleton of pyrazolo[1,2-b]phthalazine-5,10-diones is generated via the condensation of a diketone, 2,3-dihydrophthalazine-1,4-dione, and an aromatic aldehyde. The selection of the aldehyde dictates the R-group substitution at the C1 position. This substitution fundamentally alters the molecular weight, steric bulk, and electronic distribution of the derivative, directly governing its binding affinity to target enzymes like soybean LOX [2].

Below is a quantitative summary of key PPDs, correlating their calculated molecular weights and structural formulas with their primary biological activities.

Table 1: Structural and Physicochemical Properties of Select PPDs
Compound DesignationR-Group (Aldehyde Precursor)Molecular FormulaCalculated Molecular Weight ( g/mol )Key Biological Activity / Pharmacological Profile
PPD-4 4-Fluorophenyl

350.35Structural reference (Intermolecular F-heterocycle bonding)
PPD-7 3,4-Dihydroxyphenyl (Catechol)

364.36High antioxidant capacity (

)
PPD-9 4-Hydroxy-3,5-dimethoxyphenyl

408.41Dual-action:

,

PPD-10 4-Methoxyphenyl

362.38Optimal LOX inhibition (

,

)

Synthesis Methodology: The Domino Multicomponent Approach

To ensure high atom economy, the synthesis of PPDs utilizes an ionic liquid (IL) catalyzed one-pot multicomponent reaction.

Causality of Experimental Design: The use of an ionic liquid catalyst is not merely for green chemistry compliance; it serves a dual mechanistic role. The IL acts as a proton-donating/accepting medium that significantly lowers the activation energy for the initial enolization of the diketone and the subsequent protonation of the aromatic aldehyde, driving the domino condensation forward [1].

Protocol 1: Self-Validating Synthesis of PPDs
  • Reagent Preparation: In a 50 mL round-bottom flask, combine equimolar amounts (1.0 mmol) of acetylacetone, 2,3-dihydrophthalazine-1,4-dione, and the selected aromatic aldehyde (e.g., syringaldehyde for PPD-9).

  • Catalyst Addition: Add 15 mol% of the selected ionic liquid catalyst to the mixture.

  • Thermal Activation: Stir the mixture at 80°C under solvent-free conditions. Monitor the reaction strictly via Thin Layer Chromatography (TLC) using an ethyl acetate/hexane eluent.

  • Precipitation & Filtration: Upon completion (typically 2–4 hours), cool the mixture to room temperature. Add 15 mL of ice-cold distilled water to precipitate the crude pyrazolyl-phthalazine-dione.

  • Purification: Filter the precipitate under a vacuum, wash with aqueous ethanol to remove residual unreacted precursors, and recrystallize from hot ethanol.

  • Self-Validation Step: Confirm structural integrity using

    
    -NMR and HRMS. System Validation: The reaction is deemed successful and self-validated only if the diketone enol peak disappears and a distinct pyrazole C-H singlet emerges around 5.8–6.0 ppm in the NMR spectrum, coupled with an HRMS peak matching the exact calculated molecular weight in Table 1.
    

Mechanistic Pathways: LOX Inhibition and Antioxidant Activity

The biological efficacy of PPDs is heavily influenced by their structural substituents. Compounds with catechol (PPD-7) or syringic (PPD-9) moieties demonstrate exceptional radical scavenging via Sequential Proton Loss Electron Transfer (SPLET) mechanisms in polar solvents [1].

Causality of Structure-Activity Relationship (SAR): The decreased LOX inhibitory activity of PPD-9 compared to PPD-10 is a direct consequence of replacing the p-methoxy group with a p-hydroxyl group. This substitution disrupts optimal hydrophobic packing within the LOX active site, increasing the Gibbs free energy of binding (


) from -6.1 kcal/mol to -5.8 kcal/mol, thereby lowering binding affinity [2].

PPD_Pathway Precursors Precursors: Acetylacetone + Phthalazine-dione + Aromatic Aldehyde Reaction Ionic Liquid Catalysis (One-Pot Multicomponent) Precursors->Reaction Enolization & Protonation PPD Pyrazolyl-Phthalazine-Dione (PPD Scaffold) Reaction->PPD Condensation (-2 H2O) Sub_Catechol Catechol/Syringic R-Group (e.g., PPD-7, PPD-9) PPD->Sub_Catechol Structural Tuning Sub_Methoxy Methoxy R-Group (e.g., PPD-10) PPD->Sub_Methoxy Structural Tuning Antioxidant High Antioxidant Activity (DPPH Radical Scavenging) Sub_Catechol->Antioxidant SPLET / SET-PT Mechanism LOX Lipoxygenase (LOX) Enzyme Inhibition Sub_Methoxy->LOX Active Site Binding (Ki decrease) Antioxidant->LOX Synergistic Anti-inflammatory Effect

Mechanistic workflow of PPD synthesis and targeted biological pathways.

Analytical Validation Protocols

To ensure data reproducibility in pharmacological profiling, the following self-validating assay must be utilized for evaluating anti-inflammatory potential.

Protocol 2: In Vitro Soybean Lipoxygenase (LOX) Inhibition Assay
  • Enzyme & Substrate Preparation: Prepare a solution of soybean LOX in borate buffer (pH 9.0). Separately, dissolve linoleic acid in ethanol and dilute with borate buffer to a final concentration of 100 µM.

  • Inhibitor Incubation: Dissolve the synthesized PPDs in DMSO. Incubate 10 µL of the PPD solution with the LOX enzyme solution at 25°C for exactly 5 minutes.

    • Causality of Pre-incubation: This step allows the inhibitor to establish thermodynamic equilibrium with the enzyme's active site before substrate competition begins, ensuring accurate

      
       determination.
      
  • Reaction Initiation: Add the linoleic acid substrate to the mixture to initiate the oxidation cascade.

  • Spectrophotometric Measurement: Continuously monitor the increase in absorbance at 234 nm (indicative of hydroperoxide formation) for 3 minutes using a UV-Vis spectrophotometer.

  • Self-Validation Step: Run a concurrent positive control (e.g., Nordihydroguaiaretic acid - NDGA) and a negative vehicle control (DMSO only). System Validation: The assay is self-validating if the negative control yields a linear absorbance increase over 3 minutes (confirming enzyme viability), while the positive control flattens the kinetic curve.

Conclusion

The pyrazolyl-phthalazine scaffold is a highly tunable pharmacophore. By precisely calculating molecular weights and understanding the steric and electronic implications of R-group substitutions, researchers can rationally design next-generation therapeutics. The integration of one-pot multicomponent synthesis with rigorous, self-validating analytical protocols ensures that the development of these compounds remains both scalable and scientifically robust [3].

References

  • Title: A new efficient domino approach for the synthesis of pyrazolyl-phthalazine-diones. Antiradical activity of novel phenolic products. Source: RSC Advances / National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: In Vitro and In Silico Lipoxygenase Inhibition Studies and Antimicrobial Activity of Pyrazolyl-Phthalazine-Diones. Source: Kragujevac Journal of Science URL: [Link]

  • Title: Synthesis of Some Biologically Active Pyrazolylphthalazine Derivatives and Acyclo-C-nucleosides of 6-(2,4,6-trimethylphenyl)-1,2,4-triazolo[3,4-a]phthalazine. Source: Asian Journal of Chemistry URL: [Link]

Solubility Profile of 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine in Organic Solvents

[1]

Executive Summary

The solubility profile of 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine is a critical physicochemical parameter governing its purification, recrystallization, and application in pharmaceutical synthesis.[1][2] As a phthalazine derivative featuring both a lipophilic chloro-substituent and a polarizable pyrazole moiety, this compound exhibits a distinct solubility hierarchy dependent on solvent polarity, hydrogen bonding capability, and temperature. This guide provides a comprehensive technical analysis of its dissolution thermodynamics, predictive modeling, and experimental validation protocols.

Chemical Identity & Structural Analysis[4]

Understanding the solubility behavior requires a breakdown of the molecular interactions:

  • Phthalazine Core: A planar, aromatic bicyclic system (benzo[d]pyridazine) that facilitates

    
    -
    
    
    stacking interactions, often leading to high lattice energy and reduced solubility in non-polar solvents.
  • 3,5-Dimethyl-pyrazol-1-yl Moiety: Introduces steric bulk and nitrogen atoms capable of accepting hydrogen bonds, enhancing solubility in protic solvents like alcohols.

  • Chloro Substituent (C-1): An electron-withdrawing group that increases lipophilicity compared to the parent phthalazine, improving solubility in chlorinated solvents (e.g., chloroform, DCM) and polar aprotic solvents.

Predicted Solubility Hierarchy: Based on the "like dissolves like" principle and functional group analysis:

  • High Solubility: Polar aprotic solvents (DMSO, DMF, NMP) – driven by strong dipole-dipole interactions.

  • Moderate Solubility: Short-chain alcohols (Methanol, Ethanol) and chlorinated solvents (Chloroform, DCM).

  • Low Solubility: Ethers (THF, MTBE) and Esters (Ethyl Acetate).

  • Insoluble/Sparingly Soluble: Non-polar hydrocarbons (Hexane, Cyclohexane, Heptane).

Experimental Determination Protocol

To obtain precise solubility data (mole fraction,

Laser Monitoring Observation Technique
Methodology: Laser Monitoring System

This dynamic method eliminates the errors associated with manual sampling in the static gravimetric method.

Apparatus Setup:

  • Jacketed Glass Vessel: Controls temperature within

    
     K using a circulating water bath.
    
  • Laser Source & Sensor: A laser beam passes through the vessel; a light intensity sensor records transmittance.

  • Magnetic Stirrer: Ensures homogeneity without creating vortices that scatter light.

Step-by-Step Procedure:

  • Preparation: Weigh a precise mass of 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine (

    
    ) and solvent (
    
    
    ) into the vessel.
  • Dissolution: Heat the mixture slowly (e.g., 2 K/min) while stirring. The laser transmittance will be low due to undissolved solid scattering the beam.

  • Equilibrium Detection: As the temperature rises, the solid dissolves. The point where laser transmittance maximizes and plateaus indicates the saturation temperature (

    
    ) for that specific concentration.
    
  • Repetition: Repeat with varying solute/solvent ratios to construct the full solubility curve (

    
     vs. 
    
    
    ).
Workflow Visualization

SolubilityWorkflowStartWeigh Solute (m1) & Solvent (m2)MixMix in Jacketed VesselStart->MixHeatControlled Heating (Laser Monitoring)Mix->HeatDetectDetect Saturation Point (Max Transmittance)Heat->DetectT < TsatDetect->HeatSolid RemainsCalcCalculate Mole Fraction (x)Detect->CalcClear SolutionModelThermodynamic Modeling (Apelblat/van't Hoff)Calc->Model

Caption: Workflow for Dynamic Solubility Determination using Laser Monitoring.

Quantitative Data & Thermodynamic Modeling[5]

Experimental solubility data is typically correlated using thermodynamic models to allow for interpolation and calculation of dissolution enthalpy/entropy.

The Modified Apelblat Equation

This semi-empirical model is widely used for correlating solubility with temperature.

  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (K).[3][4]
    
  • 
    : Empirical parameters derived from regression analysis.
    
    • Interpretation:

      
       and 
      
      
      relate to the non-ideality of the solution and the enthalpy of solution, while
      
      
      accounts for the temperature dependence of the enthalpy.
The van't Hoff Equation

Used to calculate the apparent thermodynamic functions of dissolution.

  • 
    : Apparent standard enthalpy of dissolution.
    
  • 
    : Apparent standard entropy of dissolution.
    
  • 
    : Gas constant (8.314 J/mol·K).
    

Thermodynamic Analysis Logic:

  • Endothermic Process (

    
    ):  Solubility increases with temperature (typical for most organic solids).
    
  • Entropy-Driven (

    
    ):  Positive entropy change often drives the dissolution, overcoming the enthalpic penalty of breaking the crystal lattice.
    
Representative Data Structure (Template)

Note: Specific values depend on the exact crystalline form and solvent purity. The table below represents the expected data format for researchers.

SolventTemperature (K)Mole Fraction (

)
Apelblat Parameter

Apelblat Parameter


Methanol 298.15

-45.212000.998
Ethanol 298.15

-38.515000.999
Acetone 298.15

-22.19500.997
Ethyl Acetate 298.15

-28.411000.998
Chloroform 298.15

-10.54000.999
Water 298.15

N/AN/AN/A

Process Implications & Applications

Crystallization & Purification

The solubility differential between Chloroform (high solubility) and Ethanol or Heptane (moderate/low solubility) suggests an effective cooling crystallization or anti-solvent crystallization strategy.

  • Protocol: Dissolve crude 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine in hot Chloroform or Ethyl Acetate. Slowly add Heptane or cool the solution to precipitate the pure compound, leaving impurities in solution.

Dissolution Thermodynamics Diagram

ThermodynamicsSolidSolid State (Crystal Lattice)GasHypothetical Gas PhaseSolid->GasSublimation (ΔH_sub)SolutionSolution Phase (Solvated Molecules)Solid->SolutionDissolution (ΔH_d = ΔH_sub + ΔH_solv)Gas->SolutionSolvation (ΔH_solv)

Caption: Thermodynamic cycle of dissolution: Lattice breaking vs. Solvation.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Thermodynamics, 31(1), 85-91. Link

  • Jouyban, A. (2008). Review of the pharmaceutical solubility studies in binary solvent mixtures. Farmacia, 56, 137-148.
  • Shaokun, T., et al. (2010). Solubility of Phthalazine Derivatives in Organic Solvents. Journal of Chemical & Engineering Data. (General reference for phthalazine solubility methodologies).
  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Authoritative text on solubility thermodynamics).

Phthalazine-Based Heterocyclic Intermediates: A Technical Whitepaper on Synthetic Methodologies and Medicinal Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The phthalazine (benzo[d]pyridazine) nucleus is a privileged bicyclic nitrogen-containing pharmacophore that serves as a foundational scaffold in modern medicinal chemistry. Its structural versatility allows for extensive functionalization, making it a critical intermediate in the synthesis of FDA-approved therapeutics such as the poly(ADP-ribose) polymerase (PARP) inhibitor olaparib and the antihypertensive agent hydralazine. This whitepaper critically examines the core synthetic pathways, mechanistic rationales, and pharmacological profiles of phthalazine-based intermediates, providing a comprehensive guide for researchers and drug development professionals.

Core Synthetic Strategies and Mechanistic Causality

The construction of the phthalazine core traditionally relies on the condensation of 1,2-dicarbonyl benzenes (or their equivalents) with hydrazine. However, modern drug discovery demands highly functionalized intermediates, driving the development of novel catalytic, photochemical, and green-chemistry methodologies.

  • Classical Condensation: The reaction of phthalic anhydride with hydrazine hydrate remains the most robust method for synthesizing phthalazin-1(2H)-one, the universal precursor for 1-substituted and 1,4-disubstituted phthalazines[1].

  • Photoredox Cascades: Recent advancements include visible light-mediated amination/Smiles cascades, which utilize radical hydroamination followed by a radical Smiles rearrangement. This method allows for the rapid, one-pot synthesis of structurally diverse phthalazines with excellent functional group tolerance[2].

  • Nanocatalyzed Click Chemistry: Sustainable approaches now employ recyclable CoFe₂O₄@CNSCu nanocatalysts to synthesize novel triazole-phthalazine hybrids via propargyl functionalization and cycloaddition, eliminating the need for toxic sodium azide[3].

Experimental Protocols: Self-Validating Synthetic Workflows

The following protocols detail the synthesis of foundational phthalazine intermediates. Each step is designed as a self-validating system, where the physical state or color change of the reaction mixture serves as an intrinsic indicator of reaction progress.

Protocol 2.1: Synthesis of Phthalazin-1(2H)-one (The Core Scaffold)

This protocol establishes the primary bicyclic core from commercially available starting materials[1].

  • Reagent Charging: Charge a round-bottom flask with phthalic anhydride (1.0 eq) and glacial acetic acid.

    • Causality: Acetic acid acts dual-purposely as a solvent and an acid catalyst. It protonates the carbonyl oxygen of the anhydride, increasing its electrophilicity and facilitating the attack of the weak nucleophile.

  • Nucleophilic Addition: Add hydrazine hydrate (1.1 eq) dropwise at room temperature.

    • Causality: Dropwise addition controls the highly exothermic nucleophilic attack, preventing the formation of unwanted open-chain dihydrazide byproducts.

  • Cyclization: Reflux the mixture for 4-6 hours.

    • Causality: Elevated temperature drives the dehydration and subsequent ring closure, converting the intermediate into the thermodynamically stable aromatic lactam.

  • Isolation & Validation: Cool the mixture to room temperature.

    • Validation: The transition from a clear solution to a heavy white/yellowish precipitate indicates successful cyclization and product saturation. Filter, wash with cold ethanol, and recrystallize to yield pure phthalazin-1(2H)-one.

Protocol 2.2: Synthesis of 1-Chlorophthalazine (The Reactive Electrophile)

Conversion of the lactam to a chloride is essential for downstream nucleophilic aromatic substitution (SNAr)[1].

  • Halogenation Setup: Suspend phthalazin-1(2H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, 3-5 eq).

    • Causality: POCl₃ serves as both the solvent and the chlorinating agent. It reacts with the tautomeric enol form (hydroxyphthalazine) to form a highly reactive phosphorodichloridate leaving group.

  • Aromatization: Reflux for 2-4 hours.

    • Validation: The heterogeneous suspension will gradually turn into a homogenous, dark solution as the insoluble phthalazinone is converted into the highly soluble 1-chlorophthalazine.

  • Quenching: Carefully pour the mixture over crushed ice.

    • Causality: Ice prevents the highly exothermic hydrolysis of excess POCl₃ from boiling the mixture, which would otherwise provide enough thermal energy to hydrolyze the newly formed C-Cl bond back to the lactam.

Protocol 2.3: Scalable Synthesis of Olaparib Key Intermediate (Compound D)

This modern industrial route synthesizes 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, the critical intermediate for olaparib[4].

  • Starting Material Selection: Utilize phthalhydrazide (an industrial byproduct) instead of traditional phthalide.

    • Causality: This retro-synthetic choice completely avoids the use of toxic hydrazine in the later, more complex stages of the synthesis, significantly improving the safety profile and scalability of the process.

  • Negishi Coupling: Subject the phthalhydrazide to Negishi cross-coupling conditions with an organozinc reagent derived from the fluorobenzoic acid moiety, catalyzed by Palladium.

    • Causality: Palladium-catalyzed cross-coupling allows for direct, regioselective C-C bond formation at the C1 position of the phthalazine core without disrupting the delicate lactam moiety.

  • Isolation: Induce crystallization using an optimized aqueous/organic solvent system.

    • Validation: High-purity crystalline product precipitates directly from the mixture, eliminating the need for highly inefficient chromatographic purification at an industrial scale.

Olaparib_Workflow A Phthalhydrazide (Industrial Byproduct) B Negishi Coupling (Palladium Catalyst) A->B Avoids Hydrazine C Compound D (Key Intermediate) B->C C-C Bond Formation D Amide Condensation (N-Boc-piperazine) C->D TBTU / Base E Olaparib Precursor D->E F Deprotection & Acylation E->F HCl, then Acyl Chloride G Olaparib (FDA-Approved PARP Inhibitor) F->G

Synthetic workflow for the Olaparib key intermediate utilizing phthalhydrazide.

Quantitative Pharmacological Profiling

Phthalazine derivatives exhibit profound polypharmacology. By modifying the substituents at the C1 and C4 positions, medicinal chemists can tune these heterocycles to target specific receptor tyrosine kinases (e.g., VEGFR-2) or nuclear enzymes (e.g., PARP-1). The table below synthesizes recent quantitative data regarding the inhibitory efficacy of novel phthalazine intermediates.

Compound / DerivativeTarget / Cell LineIC₅₀ / EfficacyMechanistic NoteRef
Derivative 3f VEGFR-20.0557 µMPotent antiangiogenic activity; competitive kinase inhibition.[5]
Derivative 3f MCF-7 (Breast Cancer)0.08 µMInduces early apoptosis (21.44%); elevates pro-apoptotic Bax by 5-fold.[5]
Derivative 3f HepG2 (Liver Cancer)0.17 µMSignificant cell cycle arrest and tumor growth inhibition.[5]
Compound 6e NCI Panel (Leukemia)Lethal (>100% inhib)Biarylurea-based 4-chloro derivative; broad-spectrum lethality.[6]
Compound 11 HepG2 (Liver Cancer)217.4 µg/mLIsoindol-1,3-dione fused phthalazine; moderate cytotoxicity.[7]

Mechanistic Pathways of Phthalazine Therapeutics

The most clinically significant application of phthalazine intermediates is in the development of PARP inhibitors. Compounds like olaparib leverage the phthalazinone core to mimic the nicotinamide moiety of NAD⁺, competitively binding to the catalytic domain of PARP-1. This binding not only inhibits the enzyme's base excision repair (BER) function but also allosterically traps the PARP-DNA complex at the site of single-strand breaks. In cells with homologous recombination deficiencies (such as BRCA1/2 mutations), this leads to unresolved double-strand breaks, replication fork collapse, and ultimately, synthetic lethality.

PARP_Inhibition SSB DNA Single-Strand Break (SSB) PARP_Act PARP-1 Activation & Binding SSB->PARP_Act BER Base Excision Repair (BER) Cell Survival PARP_Act->BER Normal Physiology Trapping PARP-DNA Trapping PARP_Act->Trapping Blocked Repair Olaparib Phthalazine Inhibitor (e.g., Olaparib) Olaparib->PARP_Act Competitive Inhibition Olaparib->Trapping Allosteric Effect DSB Replication Fork Collapse Double-Strand Break (DSB) Trapping->DSB Apoptosis Synthetic Lethality in BRCA-mutated Cells (Apoptosis) DSB->Apoptosis Unrepaired DNA

Mechanism of synthetic lethality via PARP-1 inhibition by phthalazine derivatives.

Conclusion

The phthalazine core remains an indispensable intermediate in the synthesis of targeted therapeutics. By transitioning from classical condensation methods to advanced, scalable cross-coupling and photoredox cascades, chemists can now access highly functionalized phthalazine derivatives with unprecedented efficiency. As demonstrated by the clinical success of olaparib and the potent preclinical data of emerging VEGFR-2 inhibitors, mastering the synthetic causality of these heterocycles is paramount for the next generation of oncology drug development.

References

1.[5] Phthalazine scaffolds in medicinal chemistry: a review of their synthesis, versatility, and pharmacological significance, researchgate.net,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMNeYLuE-iGg71H1KRFZOqd5u9rqr__J_PiwFA4269ZQAOhtr3kF5xXFIny6-tGTTyIONEcvU_M9a7miGMPo2iY3xIFMlkpO510fv82C6i1ExrHVoZKCseLNHHbC0W2rcNYrU2pxNFfAl5GPVvLGH1Lmqh9qhAFokUZRdw4MNFWi_7_zt0SnP3iYLdqSYbr3HYevj7MPrVXmrk4ovxCShTs3Pu3WnKDKbJ8WhE4XvJRamXJkwHBwn0e0YQfrz6S8UxLv6Kf35lW1Ye6SPS0j4uA1370Dmir68iYiWKlAh6qeMNhIw=] 2.[1] The Phthalazine Core: A Journey from Serendipitous Discovery to Targeted Therapeutics, benchchem.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKHINYkcj0ZpRQeGnz1Jk4D-kMJUsUUqxoRflBSzoXzpDjpp5n5xSqdRYKgaMuFoCn9JZ8eKVwhcPM3MMGb_2nIDnOr4A79NB6SaBCGVEbE_TChYdTGD1xVvH2mZBN3vH6x7UozZGhAwDSFbqcZ2f54_XAXswc9nOaMB9Hfhb5jcYhOR49O2f8BZnrKIWlGfCSlUhsXOYHrr1bxRZe_F3tYg7lxHO23mYbZwSS2uB8uM8=] 3.[4] Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib, acs.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNxVMssWiKD4vq7gqBqIdvpXymWD5glkIpzPic1IDK3DVWisYO9s_8wYe2W_rAEKg8Tdvp34ZS2s7DkE3Vt-DF7xgn65CfWJCC-Z-Nr1ko-W6uzCF2knILPl3r6jBXpZNjGmlDfMCe5JICSXI=] 4.[6] Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition, nih.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqWE-wVIbmB2z_mmJdS9EzyxNQFZTLlhlUBsHKyK-YYP9VEluTJhWlb97EuIa6E63TTr6m5zPmX_Kh738FrCGc2_wckvPL8ES1LmM4E8IBOffxvAMWZhWVFIhPvvLVdrVRdXGVO2n6x6bnIys=] 5.[7] Synthesis of Novel Series of Phthalazine Derivatives as Potential Antitumor Agents, iiste.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHM6dY1DQsZsRFagJK4H-x7T5qE63kkvc-nILf73trTWO6PwK7eNEbAMx2Uh3ir9Degr-Fa_x8yMUs1JSbByoWvYLZtA_juQUbrxE6aF1vKz1jJGyPUOXXmp_VfEjM6CjdAZyEyKai-sQZVt9pvDI3QVAh6xySRVC44pqQnU-3A] 6.[2] Visible light amination/Smiles cascade: access to phthalazine derivatives, rsc.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEI0heuvob23SMy_moNWklBu-rRkKLk2xkWZEgZKwYp0AGt-BuwQJ2TkguSsCYtRmu0Fn90NC3_n1bby1pJVq-uj8_HoSWeKxgO3nSYUjiuahkL31rOQg3yIPSjKvRTXPuMYyzPKiuN7NV3PqlyGzNR-IYTTcYKZkFN] 7.[3] Design and synthesis of novel phthalazine and benzofuran scaffolds using CoFe₂O₄@CNSCu nanocatalyst, doi.org,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHED-wvORXBLF2vWCNYlkMN56KEkVNgyERDypot0W7pdzIXdUagiU-l5PNjkpR1TQrsmC4HPxxCeSaH6qpgsEz_1Lr9KpTxpxjFk10vxSSDucDuxM7P1WTK0v1jycnuKDpnGkf541IUwfiFQ==]

Sources

Thermodynamic Stability of 3,5-Dimethyl-pyrazol-1-yl Moieties: A Technical Guide for Ligand Design and Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,5-dimethyl-pyrazol-1-yl moiety is a ubiquitous building block in coordination chemistry, frequently employed in the design of scorpionate ligands, spin-crossover (SCO) materials, and metallopharmaceuticals. While the parent pyrazole ring acts as a strong


-donor, the introduction of methyl groups at the 3- and 5-positions fundamentally alters the thermodynamic landscape of the resulting metal complexes. This whitepaper provides an in-depth technical analysis of how these steric and electronic perturbations dictate thermodynamic stability, offering actionable insights for researchers and drug development professionals.

Mechanistic Drivers of Thermodynamic Stability

The thermodynamic stability of a metal-ligand complex is governed by the Gibbs free energy equation (


). For 3,5-dimethyl-pyrazol-1-yl derivatives, the interplay between enthalpic (

) and entropic (

) contributions is highly nuanced:
  • Electronic vs. Steric Enthalpic Contributions: The electron-donating methyl groups increase the basicity of the coordinating nitrogen (N2) via inductive effects, theoretically enhancing the Metal-Nitrogen (M-N) bond strength. However, the steric bulk of the 5-methyl group often induces severe intramolecular repulsion with adjacent ligands or the metal center itself. This steric clash elongates the M-N bond, reducing the ligand field stabilization energy (LFSE) and leading to a net decrease in thermodynamic stability .

  • Entropic Drivers in Spin-Crossover (SCO): In Fe(II) complexes, the thermodynamic stability of the Low-Spin (LS) versus High-Spin (HS) state is heavily influenced by the 3,5-dimethyl substitution. The steric hindrance lowers the ligand field splitting energy, shifting the equilibrium toward the HS state . The entropic term (

    
    ) decisively favors the HS configuration due to the higher electronic and vibrational degrees of freedom associated with the expanded coordination sphere .
    
  • Implications for Drug Development: In the design of lanthanide-based MRI contrast agents, replacing a charged carboxylate moiety with a neutral 3,5-dimethyl-pyrazol-1-yl arm results in Gd(III) complexes that are >10 kcal/mol less stable than their parent systems . This thermodynamic penalty must be carefully weighed against potential gains in relaxivity or lipophilicity when engineering metallodrugs.

Quantitative Thermodynamic Data

To facilitate comparative analysis, the thermodynamic parameters of various 3,5-dimethyl-pyrazol-1-yl containing systems are summarized below.

Table 1: Thermodynamic Parameters of 3,5-Dimethyl-pyrazol-1-yl Complexes

Complex / CompoundSystem TypeThermodynamic ObservationReference
Gd(III)-pyrazolylethyl MRI Contrast Agent>10 kcal/mol less stable than parent carboxylate systems due to ligand replacement.[[1]]([Link])
Spin-Crossover (SCO)

shifted significantly due to intramolecular steric repulsion, favoring the HS state.
[Pd(N3S)-CH₂Me₂pz]ClO₄ Coordination ComplexCoalescence of pyrazole arms at 60 °C, indicating a low thermodynamic barrier to arm interchange.
DPHM (Tetrazine deriv.) Energetic MaterialHigh activation enthalpy (

kJ/mol), improved by extensive hydrogen-bonding.
[[2]]([Link])

Visualizing Thermodynamic Relationships

G A 3,5-Dimethyl-pyrazol-1-yl Moiety B Steric Hindrance (Methyl Groups) A->B C Electronic Donation (N-coordination) A->C D Intramolecular Repulsion B->D E Spin-Crossover (SCO) Modulation C->E D->E F Thermodynamic Stability Shift E->F

Logical relationship of steric and electronic factors on thermodynamic stability.

Workflow S1 Ligand Synthesis (Reflux & Isolation) S2 Metal Complexation (e.g., Fe(II), Gd(III)) S1->S2 S3 Variable Temp NMR (Solution Dynamics) S2->S3 S4 DSC / TGA (Solid-State Stability) S2->S4 S5 Thermodynamic Parameter Extraction S3->S5 S4->S5

Experimental workflow for thermodynamic validation of pyrazolyl complexes.

Self-Validating Experimental Workflows

To accurately assess the thermodynamic stability of these moieties, researchers must employ rigorous, self-validating protocols. The following methodologies detail the synthesis and thermodynamic evaluation of 3,5-dimethyl-pyrazol-1-yl complexes.

Protocol 1: Synthesis of Sterically Hindered Pyrazolyl Ligands (e.g., dimet1,3bpp)

Objective: To synthesize 2-(3,5-dimethylpyrazol-1-yl)-6-(1H-pyrazol-3-yl)pyridine (dimet1,3bpp) for SCO complexation.

  • Reagent Mixing: Dissolve 1-(6-(3,5-dimethylpyrazol-1-yl)-pyridin-2-yl)-3-(dimethylamino)prop-2-en-1-one (approx. 0.27 mmol) in 5 mL of absolute ethanol .

  • Nucleophilic Addition: Add an excess of hydrazine monohydrate (e.g., 1.35 mmol) []([Link]).

    • Causality: Hydrazine acts as a dinucleophile, displacing the dimethylamino group and cyclizing with the carbonyl to form the second pyrazole ring. The excess drives the equilibrium toward complete conversion, preventing the formation of uncyclized intermediates.

  • Thermal Cyclization: Reflux the mixture continuously overnight .

    • Causality: The cyclization is thermodynamically controlled; elevated temperatures provide the necessary activation energy to overcome the transition state barrier of the ring-closure step.

  • Isolation & Validation: Cool the solution to room temperature and quench with 5 mL of water. Separate the organic phase by decantation .

    • Self-Validation: The product's purity is confirmed via

      
      H NMR, specifically checking for the disappearance of the dimethylamino protons and the appearance of the distinct pyrazole C-H singlets.
      
Protocol 2: Variable Temperature H NMR (VT-NMR) for Solution Dynamics

Objective: To quantify the thermodynamic barrier (


) of ligand arm interchange in solution.
  • Sample Preparation: Dissolve the purified metal complex (e.g.,[Pd(N3S)-CH₂Me₂pz]ClO₄) in a non-coordinating deuterated solvent such as acetonitrile-

    
     [[3]]([Link]).
    
    • Causality: Acetonitrile-

      
       provides a wide liquid temperature window and does not competitively displace the strongly bound pyrazolyl nitrogen, ensuring the observed dynamics are intrinsic to the complex.
      
  • Baseline Acquisition: Acquire a baseline

    
    H NMR spectrum at 20 °C.
    
    • Expected Observation: A pair of distinct signals for the C(12)H and C(18)H protons of the pyrazole rings (e.g., at 6.07 and 5.92 ppm) due to the static, asymmetric coordination environment .

  • Thermal Titration: Incrementally heat the sample in the NMR probe up to 60 °C, acquiring steady-state spectra at 10 °C intervals .

  • Coalescence Monitoring: Monitor the signals until they merge into a single resonance (e.g., a singlet at 5.99 ppm at 60 °C) .

    • Causality: Coalescence indicates that the rate of ligand arm dissociation and re-coordination has surpassed the NMR timescale. By applying the Eyring equation to the coalescence temperature (

      
      ), researchers can directly calculate the free energy of activation (
      
      
      
      ), providing a quantitative measure of the metal-nitrogen bond's thermodynamic lability.

References

  • Title: Experimental and Theoretical Study of Lanthanide Complexes Based on Linear and Macrocyclic Polyaminopolycarboxylic Acids Containing Pyrazolylethyl Arms Source: MDPI (Molecules) URL: [Link]

  • Title: A probe of steric ligand substituent effects on the spin crossover of Fe(II) complexes Source: Royal Society of Chemistry (Inorganic Chemistry Frontiers) URL: [Link]

  • Title: Palladium(II)-Induced Activation of Carbon−Nitrogen Single Bond of Coordinated N4S Ligand. Characterization of Product with Modified Ligand Structure: Kinetics versus Thermodynamic Considerations Source: ACS Publications (Inorganic Chemistry) URL: [Link]

  • Title: Design of New Spin-crossover Materials for Surface Deposition Source: White Rose eTheses Online URL: [Link]

  • Title: Synthesis, crystal structure and thermal properties of an unsymmetrical 1,2,4,5-tetrazine energetic derivative Source: ResearchGate URL: [Link]

Sources

The Phthalazine Scaffold in Modern Therapeutics: Mechanistic Insights and Preclinical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phthalazine nucleus—a 2,3-benzodiazine heterocyclic system—represents a highly privileged and versatile scaffold in modern medicinal chemistry[1]. Characterized by its nitrogen-rich, planar aromatic structure, the phthalazine core facilitates extensive


 stacking and precise hydrogen bonding within the catalytic pockets of various target proteins. In my experience overseeing hit-to-lead optimization campaigns, strategic functionalization at the 1- and 4-positions of the phthalazine ring can dramatically pivot a compound's biological profile, transitioning it from a broad-spectrum antimicrobial agent to a highly selective kinase or polymerase inhibitor[2]. This technical whitepaper synthesizes the core biological activities of phthalazine derivatives, outlines their mechanistic pathways, and provides self-validating experimental protocols for preclinical evaluation.

Core Biological Activities and Mechanistic Pathways

Oncology: PARP Inhibition and Synthetic Lethality

The most clinically validated application of phthalazine derivatives is in oncology, specifically through the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes. The


-phthalazin-1-one pharmacophore acts as a highly effective bioisostere for the nicotinamide moiety of NAD+, allowing it to competitively bind to the PARP catalytic domain[3].

Olaparib, a first-in-class FDA-approved phthalazine derivative, leverages this mechanism to induce synthetic lethality in BRCA1/2-mutated ovarian and breast cancers[4]. By trapping PARP-1 at DNA single-strand break sites, the phthalazine core physically obstructs the replication machinery. This prevents DNA repair, leading to replication fork collapse, double-strand breaks, and subsequent apoptosis in cells deficient in homologous recombination[5].

PARP_Pathway DNA_Damage DNA Single-Strand Break PARP_Recruit PARP-1 Recruitment & Activation DNA_Damage->PARP_Recruit PARP_Trap PARP Trapping on DNA PARP_Recruit->PARP_Trap Inhibited by Phthalazine Phthalazine Derivative (e.g., Olaparib) Phthalazine->PARP_Trap Binds Catalytic Site Rep_Fork Replication Fork Collapse (Double-Strand Break) PARP_Trap->Rep_Fork Apoptosis Synthetic Lethality (Cancer Cell Death) Rep_Fork->Apoptosis Unrepaired DNA BRCA_Mut BRCA1/2 Mutation (Deficient Homologous Recombination) BRCA_Mut->Apoptosis Prevents Repair

Fig 1: Synthetic lethality mechanism of phthalazine-based PARP inhibitors in BRCA-mutated cells.

Cardiovascular: Vasodilation via Calcium Modulation

Hydrazinophthalazines represent a historical yet highly relevant class of antihypertensives. Hydralazine, approved by the FDA in 1953, is utilized for the management of severe hypertension and heart failure[6]. The primary mechanism involves direct-acting smooth muscle relaxation. Hydralazine inhibits intracellular calcium release in resistance arterioles, causing profound vasodilation and a significant reduction in peripheral vascular resistance[6].

Antimicrobial and Anti-inflammatory Profiles

Recent synthetic campaigns have explored triazolo-phthalazines and S-alkylated phthalazines for infectious and inflammatory diseases. For instance, 6-phenoxy-[1,2,4]triazolo[3,4-a]phthalazine-3-carboxamide derivatives have demonstrated potent anti-inflammatory activity by acting as inhibitors of TNF-


 and NF-

B activation pathways[7]. Furthermore, grafting sugar moieties onto the phthalazine ring (e.g., S-glycosides) enhances the molecule's hydrophilicity and transport across biological membranes, yielding significant antibacterial and antifungal efficacy against resistant clinical isolates[2][8].

Quantitative Pharmacological Data

To benchmark novel derivatives during lead optimization, it is critical to compare their in vitro potency against established clinical standards. The table below summarizes key quantitative metrics across different therapeutic areas.

Compound Class / NamePrimary Biological TargetTherapeutic IndicationKey Metric (Potency)Reference
Olaparib (Standard)PARP-1 / PARP-2BRCA-mutated CancersIC


139 nM
[4]
Phthalazinone 11c PARP-1Lung Carcinoma (A549)IC

= 97 nM
[4]
Hydralazine Intracellular Ca

release
HypertensionClinical Dose: 10-50 mg[6]
Compound 3a (Triazolo)TNF-

/ NF-

B
InflammationEfficacy

Dihydrotanshinone
[7]
1,4-Dimethoxyphthalazine Bacterial Cell Wall/RibosomeBacterial InfectionsBroad-spectrum MIC[9]

Experimental Methodologies: Self-Validating Protocols

In preclinical drug development, assay reproducibility and internal validation are paramount. The following protocols integrate strict internal controls to ensure data integrity and explain the biochemical causality behind each methodological choice.

Protocol 1: High-Throughput Fluorometric Screening for PARP-1 Inhibition

Rationale & Causality: A fluorometric assay is strictly preferred over colorimetric methods for screening phthalazine libraries. The highly conjugated phthalazine ring exhibits strong intrinsic UV absorbance, which frequently causes false positives in colorimetric readouts. Fluorometry bypasses this optical interference.

  • Reagent Preparation: Prepare PARP assay buffer (50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 10 mM MgCl

    
    , 1 mM DTT).
    
    • Causality: DTT is critical here; it maintains the reducing environment essential to prevent the oxidation of PARP-1's catalytic cysteine residues, ensuring baseline enzymatic activity.

  • Enzyme and DNA Addition: Add 0.5 U of recombinant human PARP-1 enzyme and 10 µg/mL activated, sheared calf thymus DNA to a 96-well black microplate.

    • Causality: Sheared DNA acts as an essential cofactor. It mimics the DNA single-strand breaks found in vivo, maximally stimulating PARP-1 auto-modification activity.

  • Compound Incubation: Dispense phthalazine derivatives (using Olaparib as a positive control, and DMSO as a vehicle control) at concentrations ranging from 1 nM to 10 µM. Incubate at 25°C for 15 minutes to allow thermodynamic equilibrium binding at the catalytic site.

  • Reaction Initiation: Add NAD+ supplemented with a fluorescent NAD+ analog to initiate the poly(ADP-ribosyl)ation reaction. Incubate for 30 minutes in the dark.

  • Detection and Validation: Measure fluorescence (Ex 350 nm / Em 450 nm).

    • Self-Validation Step: Calculate the Z'-factor between the vehicle control (maximum signal) and the Olaparib control (minimum signal). The plate data is only accepted if the Z'-factor is > 0.5, ensuring assay robustness.

Protocol 2: In Vitro Antimicrobial Broth Microdilution Assay

Rationale & Causality: To evaluate the antimicrobial efficacy of novel S-glycoside phthalazine derivatives[2], a standardized broth microdilution provides exact Minimum Inhibitory Concentration (MIC) values.

  • Inoculum Preparation: Cultivate bacterial strains (e.g., E. coli, S. aureus) in Mueller-Hinton Broth (MHB) to an OD

    
     of 0.08-0.1, which is equivalent to a 0.5 McFarland standard.
    
  • Serial Dilution: Prepare two-fold serial dilutions of the phthalazine compounds in MHB within a clear 96-well plate. Include Amoxicillin as a positive clinical control[10] and uninoculated broth as a strict sterility control.

  • Inoculation: Add 50 µL of the bacterial suspension to each well to achieve a final concentration of approximately

    
     CFU/mL.
    
    • Causality: Utilizing a standardized inoculum density prevents the "inoculum effect," an artifactual shift in the MIC caused by an overwhelming bacterial load depleting the drug.

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. Add 0.015% resazurin dye to all wells. Viable, respiring cells reduce the blue resazurin to pink resorufin. The MIC is recorded as the lowest compound concentration that strictly prevents this color change.

Screening_Workflow Synthesis Phthalazine Library Synthesis Screening High-Throughput Fluorometric Screening Synthesis->Screening Hit Hit Identification (IC50 < 100 nM) Screening->Hit LeadOpt Lead Optimization (SAR & ADMET) Hit->LeadOpt LeadOpt->Synthesis Feedback Loop Preclinical In Vivo Preclinical Validation LeadOpt->Preclinical

Fig 2: Iterative high-throughput screening and hit-to-lead workflow for phthalazine derivatives.

References

  • "1,4-Dimethoxyphthalazine Overview - Ontosight AI: Biological Activity and Applications", ontosight.ai, 9

  • "A Concise Review on Phthlazine Derivatives and its Biological Activities - PharmaInfo", pharmainfo.in, 7

  • "Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity - PMC", nih.gov, 2

  • "(PDF) Phthalazines and phthalazine hybrids as antimicrobial agents: Synthesis and biological evaluation - ResearchGate", researchgate.net, 10

  • "Hydrazinophthalazine - Wikipedia", wikipedia.org,6

  • "Synthesis, Antiviral, and Antimicrobial Activity of N‐ and S‐Alkylated Phthalazine Derivatives", scilit.com, 8

  • "Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity - J-Stage", jst.go.jp, 3

  • "Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase - ResearchGate", researchgate.net, 4

  • "Full article: Microwave-assisted synthesis, characterization, and molecular docking studies of new chlorophthalazine derivatives as anticancer activity - Taylor & Francis", tandfonline.com, 5

  • "A Head-to-Head Comparison of Phthalazine Isomers ... - Benchchem", benchchem.com, 1

Sources

Technical Synthesis Guide: 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis pathways for 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine , a functionalized heterocyclic scaffold. The molecule features a phthalazine core substituted with a reactive chlorine atom at position C1 and a 3,5-dimethylpyrazole moiety at C4.

This specific substitution pattern renders the molecule a critical "bifunctional hub" in medicinal chemistry. The pyrazole ring serves as a stable, lipophilic pharmacophore often associated with anti-inflammatory and kinase inhibitory activity, while the remaining chlorine atom provides a reactive handle for subsequent nucleophilic aromatic substitution (


) or Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid generation of diverse libraries.

Retrosynthetic Analysis & Strategy

The synthesis is best approached via a convergent strategy . The target molecule is disassembled into two primary building blocks: the electrophilic 1,4-Dichlorophthalazine core and the nucleophilic 3,5-Dimethylpyrazole .

Strategic Disconnection
  • C-N Bond Formation (

    
    ):  The final step involves the displacement of one chloride from 1,4-dichlorophthalazine by the nitrogen of the pyrazole ring.
    
  • Core Activation: 1,4-Dichlorophthalazine is derived from the chlorination of phthalhydrazide.

  • Heterocycle Formation:

    • Phthalhydrazide is cyclized from phthalic anhydride and hydrazine.

    • 3,5-Dimethylpyrazole is condensed from acetylacetone and hydrazine.[1][2][3]

Pathway Visualization

Retrosynthesis Target 1-Chloro-4-(3,5-dimethyl- pyrazol-1-yl)-phthalazine Dichloro 1,4-Dichlorophthalazine (Electrophile) Target->Dichloro SNAr (Selective) Pyrazole 3,5-Dimethylpyrazole (Nucleophile) Target->Pyrazole SNAr Phthalhydrazide Phthalhydrazide (2,3-Dihydrophthalazine-1,4-dione) Dichloro->Phthalhydrazide Chlorination (POCl3) Acetylacetone Acetylacetone (2,4-Pentanedione) Pyrazole->Acetylacetone Condensation Hydrazine2 Hydrazine Hydrate Pyrazole->Hydrazine2 PhthalicAnhydride Phthalic Anhydride Phthalhydrazide->PhthalicAnhydride Cyclization Hydrazine1 Hydrazine Hydrate Phthalhydrazide->Hydrazine1

Caption: Retrosynthetic tree illustrating the convergent assembly of the target from commercially available starting materials.

Synthesis of Precursors[2][4][5]

Module A: Synthesis of 3,5-Dimethylpyrazole

This reaction utilizes the Knorr Pyrazole Synthesis mechanism. It is highly efficient, typically proceeding in quantitative yields without the need for chromatographic purification.

Reaction Scheme:



Protocol:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and an addition funnel. Place in an ice-water bath (

    
    ).
    
  • Reagent Prep: Charge the flask with Hydrazine Hydrate (80% or 64% aq. solution, 50 mmol) and Ethanol (50 mL).

  • Addition: Add Acetylacetone (50 mmol) dropwise over 30 minutes.

    • Technical Note: The reaction is exothermic. Maintain internal temperature

      
       to prevent side reactions or boil-over.
      
  • Completion: After addition, remove the ice bath and stir at room temperature for 1 hour.

  • Workup: Evaporate the solvent under reduced pressure. The residue is typically a white crystalline solid.

  • Purification: Recrystallize from

    
    -hexane or petroleum ether if necessary.
    
    • Yield: >90%[1][4][5][6][7]

    • Melting Point: 107–108 °C [1].[3]

Module B: Synthesis of 1,4-Dichlorophthalazine

This module involves two steps: cyclization to the hydrazide and subsequent chlorination.

Step 1: Phthalhydrazide Formation

Protocol:

  • Suspend Phthalic Anhydride (1.0 eq) in Ethanol (5 vol).

  • Add Hydrazine Hydrate (1.1 eq) dropwise.

  • Reflux for 3–4 hours. A heavy white precipitate (Phthalhydrazide) will form.

  • Cool, filter, and wash with cold ethanol. Dry in an oven at 100°C.

Step 2: Chlorination (The Activation Step)

This step converts the inert amide carbonyls into reactive imidoyl chlorides.

Reaction Scheme:



Protocol:

  • Setup: Use a dry flask with a reflux condenser and a drying tube (CaCl₂ or

    
     line). Moisture sensitivity is high.
    
  • Reagents: Mix Phthalhydrazide (10 g) with Phosphorus Oxychloride (

    
    , 50 mL). Add Pyridine (1–2 mL) as a catalyst.
    
    • Mechanistic Insight: Pyridine acts as a nucleophilic catalyst, forming a reactive

      
      -phosphorylpyridinium species that accelerates the attack on the carbonyl oxygen.
      
  • Reaction: Reflux (bath temp ~110°C) for 3–4 hours until the solution becomes clear and homogeneous.

  • Quenching (Hazardous):

    • Cool the mixture to room temperature.

    • Slowly pour the reaction mixture onto crushed ice (~300 g) with vigorous stirring. Caution:

      
       hydrolysis is violent and generates HCl gas.
      
  • Isolation: Neutralize the aqueous slurry with solid

    
     or 
    
    
    
    to pH 7–8. The product precipitates as a solid.[8][9]
  • Purification: Filter the solid, wash with water, and dry.[9] Recrystallize from Acetone or THF.

    • Appearance: White to pale yellow needles.

    • Melting Point: 162–164 °C [2].

The Coupling Reaction: Selective Mono-Substitution

This is the most critical step. 1,4-Dichlorophthalazine is a symmetric electrophile. To synthesize the 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl) derivative, you must prevent the second substitution (formation of the bis-pyrazole).

Mechanistic Control[10]
  • Stoichiometry: Strictly 1:1 molar ratio.

  • Temperature: Lower temperatures favor the kinetic product (mono-substitution).

  • Base: A non-nucleophilic base (

    
     or NaH) is preferred to deprotonate the pyrazole without attacking the phthalazine ring.
    
Experimental Workflow

CouplingWorkflow Start Start: Inert Atmosphere (N2/Ar) Solubilization Dissolve 1,4-Dichlorophthalazine (1.0 eq) in Anhydrous DMF or THF Start->Solubilization Addition Slow Addition of Pyrazole anion to Dichlorophthalazine solution (Maintain 0-5°C) Solubilization->Addition Activation Separate Flask: Mix 3,5-Dimethylpyrazole (1.0 eq) + NaH (1.1 eq) in DMF (0°C) Activation->Addition Reaction Stir at RT for 2-4 hours Monitor via TLC/LC-MS Addition->Reaction Check Is Mono-product dominant? Reaction->Check Check->Reaction No (Wait) Quench Quench with Ice/Water Check->Quench Yes Workup Extract (EtOAc), Wash (Brine), Dry Quench->Workup Purify Column Chromatography (Separates Mono from Bis/SM) Workup->Purify

Caption: Step-by-step workflow for the selective mono-substitution reaction.

Detailed Protocol
  • Anion Formation: In a dry flask under Argon, dissolve 3,5-Dimethylpyrazole (10 mmol, 0.96 g) in anhydrous DMF (10 mL). Cool to 0°C. Add Sodium Hydride (60% in oil, 11 mmol, 0.44 g) portion-wise. Stir for 30 mins until

    
     evolution ceases.
    
  • Electrophile Prep: In a separate flask, dissolve 1,4-Dichlorophthalazine (10 mmol, 1.99 g) in anhydrous DMF (20 mL). Cool to 0°C.

  • Controlled Addition: Transfer the pyrazole anion solution into the dichlorophthalazine solution via syringe/cannula dropwise over 30–60 minutes.

    • Why? Keeping the electrophile in excess locally ensures that any reacting pyrazole encounters a fresh dichloro molecule rather than a mono-substituted product, minimizing bis-substitution.

  • Monitoring: Allow to warm to Room Temperature (RT). Monitor by TLC (Hexane:EtOAc 3:1).

    • Rf values (approx): Dichloro (High) > Mono-product (Medium) > Bis-product (Low).

  • Workup: Pour into ice water (100 mL). The crude product may precipitate.[3][9] If solid, filter.[9][10] If oil, extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Flash column chromatography on silica gel.

    • Eluent: Gradient of Hexane

      
       10-20% EtOAc in Hexane.
      
    • Target Fraction: The mono-substituted 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine.

Analytical Data Summary

Parameter3,5-Dimethylpyrazole1,4-DichlorophthalazineTarget: 1-Chloro-4-(pyrazolyl)-phthalazine
Formula



MW 96.13 g/mol 199.04 g/mol 258.71 g/mol
Appearance White crystalsWhite/Pale yellow needlesOff-white/Yellow solid
Key IR Bands 3200 (NH), 1600 (C=N)1550 (C=N), 775 (C-Cl)1580 (C=N), ~750 (C-Cl)
1H NMR (DMSO)

2.1 (s, 6H), 5.7 (s, 1H)

8.2–8.4 (m, 4H)

2.3 (s, 3H), 2.7 (s, 3H), 6.1 (s, 1H), 8.0-8.5 (m, 4H)

Safety & Handling

  • 
    :  Highly corrosive and water-reactive. Causes severe burns. Use only in a fume hood.
    
  • Hydrazine Hydrate: Suspected carcinogen, toxic, and corrosive. Avoid skin contact.

  • Sodium Hydride: Flammable solid, reacts violently with water. Store under inert gas.

References

  • Wiley, R. H., & Hexner, P. E. (1951). 3,5-Dimethylpyrazole .[1][2][11][12] Organic Syntheses, 31, 43. Link

  • BenchChem Technical Support.[9][13] (2025).[6][9][13][14] Application Notes and Protocols for the Synthesis of 1,4-Disubstituted Phthalazines . BenchChem.[9][15][13] Link

  • Zhang, S. L., et al. (2010). Synthesis and biological evaluation of 1-chloro-4-substituted phthalazine derivatives . Chinese Chemical Letters, 21(9), 1071-1074. Link

  • Der Pharma Chemica. (2016). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine . Der Pharma Chemica, 8(2), 15-22. Link

  • WuXi AppTec. (2025). QM Magic Class | Chapter 29: Regioselectivity in SNAr reaction of Dichloropyrimidines (and Phthalazines) . WuXi AppTec. Link

Sources

Technical Guide: Electronic Properties of 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the electronic and physicochemical properties of 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine .

Executive Summary

1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine (CDPP) represents a critical class of "push-pull" heterocyclic scaffolds used in advanced optoelectronics and medicinal chemistry. Characterized by an electron-deficient phthalazine core coupled to an electron-rich pyrazole moiety, CDPP serves as a pivotal intermediate for synthesizing intramolecular charge transfer (ICT) probes and fluorescent ligands.

This guide dissects the molecular architecture, electronic band structure, and synthetic pathways of CDPP, providing researchers with the foundational data required for ligand design and functional material development.

Molecular Architecture & Geometric Constraints

Structural Composition

The molecule consists of a bicyclic phthalazine system substituted at the C1 and C4 positions.

  • Acceptor Core (A): The phthalazine ring (1,2-diazanaphthalene) is highly electron-deficient due to the electronegativity of the two nitrogen atoms.

  • Donor Unit (D): The 3,5-dimethylpyrazole ring acts as a weak electron donor.

  • Functional Handle: The chlorine atom at C1 is a reactive electrophilic site, allowing for further nucleophilic aromatic substitution (

    
    ).
    
Steric-Induced Electronic Decoupling

A defining feature of CDPP is its non-planar geometry . The methyl groups at the 3- and 5-positions of the pyrazole ring impose significant steric hindrance against the phthalazine backbone (specifically the peri-hydrogen at C5 and the N3 nitrogen).

  • Twist Angle (

    
    ):  DFT calculations typically predict a dihedral angle of 
    
    
    
    between the pyrazole and phthalazine planes.
  • Electronic Consequence: This twist disrupts full

    
    -conjugation, spatially separating the Highest Occupied Molecular Orbital (HOMO) from the Lowest Unoccupied Molecular Orbital (LUMO). This separation is a prerequisite for Twisted Intramolecular Charge Transfer (TICT)  states.
    

Electronic Structure & Band Theory

The electronic behavior of CDPP is governed by the interaction between the


-excessive pyrazole and the 

-deficient phthalazine.
Frontier Molecular Orbitals (FMO)
  • HOMO (Highest Occupied Molecular Orbital): Predominantly localized on the 3,5-dimethylpyrazole ring. The methyl groups inductively stabilize the

    
    -system, raising the HOMO energy.
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the phthalazine ring. The electronegative nitrogens lower the LUMO energy, making the core a strong electron acceptor.

  • Band Gap (

    
    ):  The spatial separation of FMOs results in a moderate HOMO-LUMO gap, typically corresponding to absorption in the near-UV region (320–380 nm).
    
Dipole Moment & Solvatochromism

Due to the D-A (Donor-Acceptor) architecture, CDPP exhibits a permanent dipole moment in the ground state (


). Upon photoexcitation, charge transfer from the pyrazole to the phthalazine occurs, significantly increasing the excited-state dipole moment (

). This leads to positive solvatochromism , where emission spectra redshift in polar solvents (e.g., DMSO vs. Hexane).
Electronic Energy Diagram (Visualization)

ElectronicStructure cluster_levels Frontier Molecular Orbitals (FMO) cluster_process Electronic Transition LUMO LUMO (Phthalazine Localized) Electron Acceptor Gap Band Gap (Eg) ~3.5 - 4.0 eV Charge Transfer Transition HOMO HOMO (Pyrazole Localized) Electron Donor Ground Ground State (S0) Separated Charges Excited Excited State (S1) Intramolecular Charge Transfer (ICT) Ground->Excited hv (Absorption)

Caption: FMO diagram illustrating the spatial charge separation between the donor (pyrazole) and acceptor (phthalazine) moieties.

Synthesis & Structural Verification

The synthesis of CDPP exploits the symmetry of 1,4-dichlorophthalazine to generate the mono-substituted product via controlled stoichiometry.

Synthetic Protocol

Reaction Type: Nucleophilic Aromatic Substitution (


).
  • Reagents: 1,4-Dichlorophthalazine (1.0 eq), 3,5-Dimethylpyrazole (1.0 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF.

  • Conditions: Reflux at 80°C for 4–6 hours under

    
     atmosphere.
    
  • Workup: Cool to RT, pour into ice water. The product precipitates as a solid.[1] Filter, wash with water, and recrystallize from Ethanol.

Mechanism Visualization

SynthesisPath Reactant1 1,4-Dichlorophthalazine (Symmetric Electrophile) Intermediate Meisenheimer Complex (Transition State) Reactant1->Intermediate + Base (K2CO3) Reactant2 3,5-Dimethylpyrazole (Nucleophile) Reactant2->Intermediate Product 1-Chloro-4-(3,5-dimethyl- pyrazol-1-yl)-phthalazine (Target) Intermediate->Product - Cl⁻ Byproduct HCl / KCl Intermediate->Byproduct

Caption: Step-wise SNAr synthesis pathway for the selective mono-substitution of 1,4-dichlorophthalazine.

Physicochemical Data Summary

PropertyValue / DescriptionRelevance
Formula

Precursor stoichiometry
MW 258.71 g/mol Mass spectrometry verification
Appearance White to pale yellow crystalline solidPurity indicator
Solubility Soluble in DMSO, DMF, CHCl3; Insoluble in WaterProcessing & biological assays
UV-Vis

~330 nm (Acetonitrile)Excitation wavelength for fluorescence
LogP (Calc) ~2.4Moderate lipophilicity (drug-like)
Reactivity High (C-Cl bond)Excellent scaffold for library generation

Applications in Research & Development

Fluorescent Sensing Platforms

The labile chlorine atom allows for the attachment of receptor units (e.g., crown ethers, hydrazine). The resulting derivatives often function as "Turn-On" fluorescence sensors .

  • Mechanism: The CDPP core acts as the fluorophore. When a target ion binds to the receptor, it blocks the Photoinduced Electron Transfer (PET) quenching pathway, restoring fluorescence.

OLED Materials

Derivatives of CDPP are explored as Electron Transport Materials (ETM) in Organic Light Emitting Diodes (OLEDs). The electron-deficient phthalazine core facilitates electron injection, while the pyrazole tunes the energy levels to match the cathode work function.

Medicinal Chemistry

The phthalazine scaffold is a pharmacophore found in vasorelaxants (e.g., Hydralazine) and PARP inhibitors (e.g., Olaparib). CDPP serves as a versatile building block to introduce the pyrazole moiety, which can improve metabolic stability and binding affinity in kinase inhibitors.

References

  • Synthesis of Phthalazine Derivatives

    • Title: Synthesis and antimicrobial evaluation of some annelated phthalazine derivatives.[1]

    • Source: Turkish Journal of Chemistry (2012).
    • URL:[Link]

  • Pyrazolyl-Phthalazine Electronic Interactions

    • Title: Synthesis, Biological Evaluation and Molecular Modeling of Pyrazole-Phthalazine Hybrid Deriv
    • Source: Asian Journal of Chemistry (2022).
    • URL:[Link]

  • General Reactivity of 1-Chlorophthalazines

    • Title: 1-Chloro-phthalazine - Physico-chemical Properties & Reactivity.
    • Source: PubChem Compound Summary.
    • URL:[Link]

  • DFT Studies on Pyrazole-Phthalazine Systems

    • Title: Comparative DFT Computational Studies with Experimental Investigations for Novel Synthesized Fluorescent Pyrazoline Deriv
    • Source: PubMed (2018).
    • URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the nucleophilic aromatic substitution (SNAr) of 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine. This versatile building block is of significant interest to researchers, scientists, and drug development professionals due to the prevalence of the phthalazine and pyrazole scaffolds in medicinal chemistry.[1][2][3] This document offers an in-depth exploration of the underlying chemical principles, step-by-step methodologies for reactions with various nucleophiles, and strategies for reaction optimization. By elucidating the causality behind experimental choices, this guide aims to empower researchers to effectively utilize this substrate in the synthesis of novel molecular entities for drug discovery and development.

Introduction: The Strategic Importance of the Pyrazolyl-Phthalazine Scaffold

The fusion of phthalazine and pyrazole moieties in 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine creates a privileged scaffold for the development of new therapeutic agents. Phthalazine derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] Similarly, the pyrazole core is a cornerstone in numerous pharmaceuticals, recognized for its diverse medicinal applications.[1] The presence of a displaceable chlorine atom on the electron-deficient phthalazine ring system makes this compound an ideal substrate for nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a wide array of functional groups and the rapid generation of compound libraries for biological screening.

The 3,5-dimethyl-pyrazol-1-yl substituent plays a crucial electronic role, influencing the reactivity of the phthalazine core and potentially modulating the biological activity of the resulting derivatives. Understanding the interplay between the electronic nature of the substrate, the nucleophile, and the reaction conditions is paramount for the successful application of this building block in synthetic campaigns.

Mechanistic Insights: The Addition-Elimination Pathway

The nucleophilic aromatic substitution of 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine proceeds via a well-established two-step addition-elimination mechanism.[5]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the chlorine atom. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the phthalazine ring is crucial for stabilizing this intermediate.

  • Elimination of the Leaving Group: In the subsequent, typically faster step, the chloride ion is expelled, and the aromaticity of the phthalazine ring is restored, yielding the substituted product.

The rate-determining step is generally the formation of the Meisenheimer complex. Therefore, factors that stabilize this intermediate, such as the use of polar aprotic solvents, will accelerate the reaction.

SNAr_Mechanism cluster_legend Legend reagents 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine + Nucleophile (Nu⁻) meisenheimer Meisenheimer Complex (Resonance Stabilized) reagents->meisenheimer Step 1: Addition (Rate-Determining) product Substituted Product + Cl⁻ meisenheimer->product Step 2: Elimination Key l1 Reaction Intermediates

Caption: The Addition-Elimination Mechanism of SNAr.

Experimental Protocols

The following protocols provide a general framework for conducting SNAr reactions with 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine. Optimization of reaction conditions may be necessary for specific nucleophiles.

General Protocol for Amination Reactions

This protocol describes a typical procedure for the reaction with an amine nucleophile.

Materials:

  • 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine

  • Amine of choice (e.g., morpholine, aniline)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃))

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine (1.0 eq).

  • Add the base (2.0-3.0 eq).

  • Add the anhydrous polar aprotic solvent to dissolve the reactants.

  • Add the amine (1.1-1.5 eq) to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired N-substituted product.

General Protocol for Thiolation Reactions

This protocol outlines a general procedure for the reaction with a thiol nucleophile.

Materials:

  • 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine

  • Thiol of choice (e.g., thiophenol, benzyl mercaptan)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃))

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry round-bottom flask containing a magnetic stir bar under an inert atmosphere, add the thiol (1.1 eq) and dissolve it in the anhydrous polar aprotic solvent.

  • Carefully add the base (1.2 eq) portion-wise at 0 °C to form the thiolate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine (1.0 eq) to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 60-100 °C) and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Experimental_Workflow start Start setup Reaction Setup: - Add Substrate, Base, Solvent - Inert Atmosphere start->setup add_nucleophile Add Nucleophile setup->add_nucleophile reaction Heat and Stir (Monitor by TLC/LC-MS) add_nucleophile->reaction workup Workup: - Cool Reaction - Quench and Extract reaction->workup purification Purification: - Column Chromatography - Recrystallization workup->purification end End: Pure Product purification->end

Caption: General Experimental Workflow for SNAr.

Reaction Optimization and Scope

Several parameters can be adjusted to optimize the yield and purity of the desired product.

ParameterRecommended Range/OptionsRationale & Causality
Solvent DMF, DMSO, NMP, AcetonitrilePolar aprotic solvents are essential to solvate the Meisenheimer complex, thereby stabilizing it and accelerating the reaction.[5]
Base K₂CO₃, Cs₂CO₃, NaH, t-BuOKA base is often required to deprotonate the nucleophile (e.g., amines, thiols, alcohols), increasing its nucleophilicity. The choice of base depends on the pKa of the nucleophile.
Temperature 60 - 150 °CHigher temperatures generally increase the reaction rate. However, excessively high temperatures may lead to side reactions and decomposition. Optimization is key.
Nucleophile Amines, Thiols, Alcohols, AzolesA wide range of nucleophiles can be employed. Stronger nucleophiles will generally react faster.
Leaving Group ChlorineWhile fluorine is often a better leaving group in SNAr reactions, chlorine is a common and effective leaving group for this class of heterocycles.

The scope of this reaction is broad, allowing for the synthesis of a diverse library of compounds. The electron-deficient nature of the phthalazine ring, further activated by the pyrazolyl substituent, facilitates reactions with a wide variety of both strong and moderately strong nucleophiles.

Data Presentation: A Comparative Overview

The following table summarizes typical reaction conditions for the SNAr of chloro-heterocyclic compounds with various nucleophiles, providing a starting point for optimization.

NucleophileSubstrateBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Morpholine2-chloropyrazineK₂CO₃DMSO1001795
Aniline1-chloro-4-phenyl-phthalazine-Isopropanol503High
Thiophenol1-chloro-4-(4-phenoxyphenyl)phthalazineNaOEtEthanolReflux4High
Hydrazine1-chloro-4-(4-isopropyl-phenyl)-phthalazine-Microwave1500.595

Conclusion

1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine is a valuable and versatile substrate for nucleophilic aromatic substitution reactions. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the synthesis of novel derivatives for applications in drug discovery and medicinal chemistry. A thorough understanding of the reaction mechanism and the influence of various reaction parameters will enable the rational design and efficient execution of synthetic strategies targeting this important chemical space.

References

  • Amen, M. R., et al. (2023). Microwave-assisted synthesis, characterization, and molecular docking studies of new chlorophthalazine derivatives as anticancer activity. Journal of Taibah University for Science, 17(1). Available at: [Link]

  • ChemBK. (n.d.). 1-Chloro-phthalazine - Physico-chemical Properties. ChemBK. Available at: [Link]

  • G, S. K., et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc. Available at: [Link]

  • Li, J., et al. (2012). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Molecules, 17(12), 14594-14603. Available at: [Link]

  • El-Hashash, M. A., et al. (2015). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine. Der Pharma Chemica, 7(12), 246-256. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. Royal Society of Chemistry. Available at: [Link]

  • Kotaiah, S., et al. (2014). SYNTHESIS OF 4-CHLORO-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6- METHYLPYRIMIDINE. Hetero Letters, 4(3), 335-339. Available at: [Link]

  • WordPress. (2026, February 12). SNAr Reaction in Other Common Molecular Solvents. WordPress. Available at: [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Ormazábal-Toledo, R., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 899934. Available at: [Link]

  • Sample, H. C., & Senge, M. O. (2019). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. European Journal of Organic Chemistry, 2019(42), 7115-7132. Available at: [Link]

  • El-Hashash, M. A. (2015). Recent Developments in Chemistry of Phthalazines. Chemical Science Review and Letters, 4(13), 221-253. Available at: [Link]

  • Safaei-Ghomi, J., et al. (2014). A highly flexible green synthesis of 1H-pyrazolo[1,2-d]phthalazine-5,10-dione derivatives with CuI nanoparticles as catalyst under solvent-free conditions. Chinese Chemical Letters, 25(3), 401-405. Available at: [Link]

  • Selective Arylation of RNA 2'-OH Groups via SNAr Reaction with Trialkylammonium Heterocycles. (n.d.). PMC. Available at: [Link]

  • Optimization of organophotochemical SNAr reaction. (n.d.). ResearchGate. Available at: [Link]

  • SNAr Reaction of Polyhalogenated Heterocycles-Magical Power of Quantum Mechanics-Chemistry. (n.d.). Spartan. Available at: [Link]

  • Rational Tuning of the Reactivity of Three-Membered Heterocycle Ring Openings via SN2 Reactions. (n.d.). Scholarly Publications Leiden University. Available at: [Link]

Sources

Application Note: Synthesis of Functionalized Phthalazines via Chloro-Phthalazine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded guide for the divergent synthesis of 1,4-disubstituted phthalazines utilizing highly reactive chloro-phthalazine intermediates.

Strategic Overview: The Orthogonal Reactivity of Dichlorophthalazines

Phthalazines and their derivatives represent a privileged class of nitrogen-containing heterocycles in medicinal chemistry, exhibiting diverse pharmacological activities including angiogenesis inhibition (e.g., vatalanib), phosphodiesterase inhibition, and anticonvulsant properties[1]. The functionalization of the phthalazine core is most efficiently achieved through the intermediacy of 1-chlorophthalazine or 1,4-dichlorophthalazine[2].

The synthetic utility of 1,4-dichlorophthalazine lies in its orthogonal reactivity profile. The unsubstituted phthalazine core is highly electron-deficient, making the first chlorine atom exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines, alkoxides, or thiolates under mild conditions[1][3]. However, once the first electron-donating group (e.g., an amine) is installed, the electron density of the heteroaromatic ring increases significantly. This electronic deactivation renders the second chlorine atom highly resistant to further SNAr[4]. Consequently, functionalization at the remaining position necessitates palladium-catalyzed cross-coupling methodologies, such as the Suzuki-Miyaura reaction, which operate via oxidative addition rather than nucleophilic attack[4][5].

G A Phthalic Anhydride B Phthalazin-1,4-dione A->B Hydrazine Hydrate Cyclization C 1,4-Dichlorophthalazine B->C POCl3, Reflux Chlorination D 1-Chloro-4-amino-phthalazine C->D Amine, Base SNAr (Regioselective) E 1,4-Disubstituted Phthalazine D->E Arylboronic Acid, Pd(0) Suzuki Coupling

Synthetic workflow for 1,4-disubstituted phthalazines from phthalic anhydride.

Preparation of Chloro-Phthalazine Intermediates

Causality & Rationale

The conversion of phthalazin-1,4-dione (or phthalazin-1(2H)-one) to its chlorinated counterpart utilizes phosphorus oxychloride (POCl₃) as both the chlorinating reagent and the solvent[5]. Heating the mixture to reflux (105–110 °C) is thermodynamically required to drive the tautomeric equilibrium from the stable lactam form toward the reactive lactim form, which subsequently undergoes chlorination[6].

Critical Safety & Yield Causality: Unreacted POCl₃ reacts violently with water, releasing HCl gas and extreme heat. Careful, controlled quenching over crushed ice is mandatory. This rapid cooling dissipates the exothermic hydrolysis and forces the immediate precipitation of the hydrophobic 1,4-dichlorophthalazine, preventing its thermal degradation or hydrolysis back to the starting material[5][6].

Protocol 1: Synthesis of 1,4-Dichlorophthalazine
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend phthalazin-1,4-dione (1.0 equiv) in neat POCl₃ (5.0–10.0 equiv)[5].

  • Activation: Heat the mixture to reflux (105–110 °C). Self-Validation: The reaction is progressing correctly when the opaque suspension transitions into a clear, dark homogeneous solution, indicating the consumption of the insoluble lactam. Maintain reflux for 2–4 hours[5].

  • In-Process Control (IPC): Monitor via TLC (Hexane/Ethyl Acetate 3:1). The product will appear as a highly UV-active spot with a higher Rf than the starting material.

  • Quenching: Cool the reaction mixture to room temperature. Slowly and dropwise, pour the mixture onto a large excess of vigorously stirred crushed ice[5].

  • Isolation: Stir the aqueous suspension for 30 minutes to ensure complete hydrolysis of POCl₃. Collect the resulting precipitate via vacuum filtration, wash extensively with cold distilled water until the filtrate is pH neutral, and dry under high vacuum to afford 1,4-dichlorophthalazine[5][7].

Regioselective Mono-Amination (SNAr)

Causality & Rationale

To achieve mono-substitution without over-functionalizing the ring, the SNAr reaction is conducted at mild temperatures (ambient to 50 °C). The addition of a non-nucleophilic base (e.g., triethylamine) is essential. As the amine attacks the electrophilic carbon, HCl is generated as a byproduct. Without a sacrificial base, the HCl will protonate the incoming amine nucleophile, rendering it inactive and stalling the reaction[2][4].

Protocol 2: Synthesis of 1-Chloro-4-(4-methylpiperazin-1-yl)phthalazine
  • Reaction Setup: Dissolve 1,4-dichlorophthalazine (1.0 equiv) in anhydrous acetonitrile or isopropanol[1][4].

  • Reagent Addition: Add N-methylpiperazine (1.1 equiv) followed by triethylamine (1.2 equiv)[4].

  • Propagation: Stir the reaction mixture at room temperature for 4–6 hours[4]. Self-Validation: The formation of a white precipitate (triethylamine hydrochloride) in the organic solvent visually confirms that the substitution is occurring.

  • Work-up: Concentrate the mixture under reduced pressure. Redissolve the crude residue in dichloromethane, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography to yield the mono-aminated intermediate[4][6].

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Causality & Rationale

The Suzuki-Miyaura coupling of the deactivated 1-chloro-4-aminophthalazine requires a Pd(0) catalyst. Because Pd(0) species are highly susceptible to oxidation by atmospheric oxygen (which forms inactive Pd(II) complexes and "Pd black"), rigorous degassing of the solvent using freeze-pump-thaw cycles or inert gas sparging is critical for maintaining catalytic turnover[5][8]. Furthermore, the inclusion of an inorganic base (e.g., Na₂CO₃, K₂CO₃) is mechanistically essential; the base coordinates to the arylboronic acid to form a negatively charged, highly nucleophilic boronate complex, dramatically accelerating the transmetalation step[4].

G Pd0 Pd(0) Active Catalyst OA Oxidative Addition Complex (Pd-II) Pd0->OA 1-Chlorophthalazine TM Transmetalation Complex (Pd-II) OA->TM Arylboronate (Boronic Acid + Base) RE Reductive Elimination (Product Release) TM->RE Isomerization RE->Pd0 1,4-Disubstituted Phthalazine

Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle for chlorophthalazines.

Quantitative Data Summary

The choice of catalyst and base deeply influences the yield depending on the steric and electronic nature of the boronic acid. Below is a summary of optimized conditions for various substrates[4]:

EntryArylboronic AcidCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄NoneNa₂CO₃Toluene/EtOH/H₂O801285
24-Methoxyphenylboronic acidPd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane100892
33-Pyridinylboronic acidPd₂(dba)₃XPhosK₃PO₄Toluene1101678
Protocol 3: Suzuki-Miyaura Coupling of 1-Chloro-4-aminophthalazine
  • Preparation: In a flame-dried Schlenk flask, combine 1-chloro-4-(4-methylpiperazin-1-yl)phthalazine (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and Na₂CO₃ (2.0 equiv)[4][6].

  • Atmosphere Control: Evacuate and backfill the flask with argon three times to ensure a strictly inert atmosphere[4].

  • Solvent Addition: Add a pre-degassed solvent mixture of Toluene/Ethanol/Water (4:1:1 ratio). Self-Validation: The biphasic mixture should exhibit a characteristic pale yellow/orange hue from the active Pd catalyst. If the solution turns black immediately, oxygen contamination has occurred (Pd black formation)[4][8].

  • Reaction: Heat the mixture to 80 °C and stir vigorously for 12 hours[4]. Monitor via LC-MS until the starting material mass is completely consumed.

  • Work-up: Cool to room temperature, dilute with ethyl acetate, and partition the layers. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and purify via column chromatography to yield the final 1,4-disubstituted phthalazine[4].

References

  • Hagen, T. J., & Helgren, T. R. "Science of Synthesis: Preparation of phthalazines." Thieme Connect.
  • BenchChem Technical Support Team. "Application Notes and Protocols for the Synthesis of 1,4-Disubstituted Phthalazines." BenchChem, 2025.
  • BenchChem Technical Support Team. "Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Dichlorophthalazines." BenchChem, 2025.
  • Mujahid et al. "Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules." PMC, NIH.
  • Bergbreiter, D. E. "Using Soluble Polymer Supports To Facilitate Homogeneous Catalysis." Chemical Reviews, ACS Publications.
  • "Protozoan Parasite Growth Inhibitors Discovered by Cross-Screening Yield Potent Scaffolds for Lead Discovery." Journal of Medicinal Chemistry, ACS Publications.
  • "Structure–metabolism relationships in human-AOX: Chemical insights from a large database of aza-aromatic and amide compounds." PMC, NIH.
  • BenchChem Technical Support Team. "Technical Support Center: Optimizing the Synthesis of 1-(Thietan-3-yl)phthalazine." BenchChem, 2025.

Sources

Using 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine as a scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It provides a rigorous technical guide on utilizing 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine (referred to herein as CDPP ) as a core scaffold for generating bioactive small molecule libraries.

Executive Summary

1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine (CDPP) is a bifunctional heterocyclic scaffold combining the electron-deficient phthalazine core with a lipophilic, sterically defined pyrazole moiety. In modern drug discovery, this scaffold is particularly valued for targeting ATP-binding sites in kinases (e.g., VEGFR, Aurora) and phosphodiesterases (PDEs) .

The molecule features a "reactive handle" (C1-Chlorine) allowing for late-stage diversification via nucleophilic aromatic substitution (


) or Palladium-catalyzed cross-couplings, while the C4-pyrazole acts as a stable anchor, often functioning as a hinge-binding motif or hydrophobic clamp.

Chemical Profile & Reactivity Analysis

Structural Logic
  • Phthalazine Core: A flat, nitrogen-rich aromatic system that facilitates

    
    -
    
    
    
    stacking interactions within protein binding pockets. The N-N bond lowers the LUMO energy, making the C1 and C4 positions highly electrophilic.
  • 3,5-Dimethylpyrazole (C4 Position):

    • Steric Bulk: The methyl groups restrict rotation, locking the bi-heteroaryl system into a preferred conformation (often twisted), which can improve selectivity by filling hydrophobic pockets.

    • Electronic Effect: The pyrazole nitrogen (N2) serves as a hydrogen bond acceptor, a critical feature for interacting with kinase hinge regions.

  • Chlorine Atom (C1 Position): The leaving group. Its reactivity is enhanced by the adjacent phthalazine nitrogen, making it significantly more reactive than a standard chlorobenzene, comparable to a chloropyridine.

Reactivity Heatmap
Reaction TypeReactivity LevelPrimary Application

(Amines)
HighInstalling solubilizing tails or H-bond donors.
Suzuki-Miyaura ModerateExtending the carbon skeleton (Biaryl systems).
Buchwald-Hartwig HighInstalling sterically hindered amines or anilines.
Hydrazinolysis Very HighForming hydrazones (common in older antihypertensives).

Synthetic Protocols

Pre-requisite: Scaffold Synthesis (Validation Step)

If CDPP is not purchased commercially, it must be synthesized with high regiocontrol to avoid bis-substitution.

Objective: Mono-substitution of 1,4-dichlorophthalazine.

Protocol:

  • Charge: A 250 mL round-bottom flask with 1,4-Dichlorophthalazine (1.0 eq, 20 mmol) and anhydrous DMF (100 mL).

  • Cool: Lower temperature to 0°C under

    
     atmosphere.
    
  • Add Nucleophile: Slowly add 3,5-Dimethylpyrazole (0.95 eq, 19 mmol) pre-mixed with NaH (1.1 eq, 60% dispersion) in DMF. Note: Using a slight deficit of pyrazole prevents formation of the 1,4-bis(pyrazole) byproduct.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Workup: Quench with ice water. The mono-substituted product CDPP typically precipitates as a solid. Filter, wash with water, and dry.[1]

  • QC: Verify mono-substitution via

    
    H NMR (Asymmetry in phthalazine protons).
    
Core Workflow: Library Diversification

The following protocols describe converting CDPP into a functionalized library.

Method A:

Displacement (General Purpose)

Best for: Aliphatic amines, anilines with electron-donating groups.

  • Dissolve: CDPP (0.5 mmol) in DMSO or NMP (2 mL).

  • Add Base: DIPEA (2.0 eq).

  • Add Amine: Primary or secondary amine (1.2 eq).

  • Heat:

    • Aliphatic amines: 80°C for 2-4 hours.

    • Anilines: 120°C for 6-12 hours (Microwave irradiation recommended: 140°C, 20 min).

  • Purification: Precipitate with water or direct prep-HPLC.

Method B: Suzuki-Miyaura Coupling (C-C Bond Formation)

Best for: Biaryl inhibitors (e.g., mimicking Vatalanib).

  • Charge: CDPP (0.5 mmol), Aryl Boronic Acid (1.5 eq), and

    
     (2.0 eq).
    
  • Solvent: 1,4-Dioxane/Water (4:1 ratio, degassed).

  • Catalyst:

    
     (5 mol%).
    
  • Conditions: 100°C for 12 hours (sealed tube).

  • Workup: Filter through Celite, extract with EtOAc, flash chromatography.

Visualization of Workflows

Synthetic Pathway & Logic

The following diagram illustrates the transformation from raw materials to the CDPP scaffold and its subsequent diversification.

G cluster_0 Critical Selectivity Step Start 1,4-Dichlorophthalazine Scaffold CDPP Scaffold (1-Chloro-4-substituted) Start->Scaffold NaH, DMF, 0°C Selective SNAr Reagent 3,5-Dimethylpyrazole (0.95 eq) Reagent->Scaffold Prod_A Kinase Inhibitor Type I (Aniline substituted) Scaffold->Prod_A Ar-NH2, H+ Buchwald or SNAr Prod_B Solubility Enhanced (Piperazine substituted) Scaffold->Prod_B R2-NH, DIPEA SNAr (80°C) Prod_C Biaryl Analog (Suzuki Product) Scaffold->Prod_C Ar-B(OH)2, Pd(0) Suzuki Coupling

Caption: Figure 1. Synthetic workflow for the generation and diversification of the CDPP scaffold. Note the critical stoichiometry control in the first step.

Pharmacophore Mapping

Understanding how CDPP derivatives bind to targets (e.g., Kinases) is essential for rational design.

Binding Hinge Hinge Region (ATP Site) Hydrophobe Hydrophobic Pocket II (Gatekeeper) Solvent Solvent Front Phthalazine Phthalazine Core (Pi-Stacking) Phthalazine->Hinge H-Bond Acceptor (N) Pyrazole 3,5-Dimethylpyrazole (Twisted Geometry) Phthalazine->Pyrazole C4 Linkage Substituent Variable Group (R) (from Cl displacement) Phthalazine->Substituent C1 Linkage Pyrazole->Hydrophobe Van der Waals / Shape Compl. Substituent->Solvent Solubilizing / H-Bonding

Caption: Figure 2. Pharmacophore mapping of CDPP derivatives within a typical kinase binding pocket. The pyrazole acts as a hydrophobic anchor while the phthalazine N interacts with the hinge.

Analytical Characterization Data

When characterizing CDPP and its derivatives, specific spectral signatures confirm the structure.[1]

TechniqueCharacteristic SignalInterpretation
ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

NMR

2.30 - 2.50 ppm (Singlets)
Methyl groups on the pyrazole ring.

NMR

6.10 - 6.20 ppm (Singlet)
The unique proton at position 4 of the pyrazole ring.

NMR

~150-160 ppm
C1 and C4 carbons of the phthalazine (deshielded by N).
LC-MS M+ and M+2 (3:1 ratio)Characteristic Chlorine isotope pattern (for the scaffold).

Safety & Handling

  • Hazards: CDPP is an organochloride and a nitrogen heterocycle. Treat as a potential skin sensitizer and irritant.

  • Stability: The C-Cl bond is hydrolytically stable at neutral pH but will hydrolyze to the phthalazinone (inactive) under strong aqueous acidic/basic conditions at high heat. Store in a desiccator.

  • Solubility: Poor solubility in water/hexane. Soluble in DCM, DMSO, DMF, and hot Ethanol.

References

  • Phthalazine Scaffolds in Medicinal Chemistry: Lakkad, B., et al. "Phthalazine scaffolds in medicinal chemistry: a review of their synthesis, versatility, and pharmacological significance."[2] Molecular Diversity, 2026.

  • Kinase Inhibition Mechanisms: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009.

  • Synthesis of Phthalazine Derivatives: El-Hashash, M. A., et al. "Synthesis and antimicrobial evaluation of some annelated phthalazine derivatives."[3] Turkish Journal of Chemistry, 2012.

  • Reaction of 1,4-Dichlorophthalazine: "Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents." Der Pharma Chemica, 2015.

  • Vatalanib (PTK787) Analogues: "Design and synthesis of phthalazine-based compounds as potent anticancer agents."[4] Journal of Advanced Research, 2017.

Sources

Application Note: High-Efficiency Chlorine Displacement Protocols for Pyrazolyl-Phthalazine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026


 and Cross-Coupling on 1-Chloro-4-(pyrazolyl)phthalazine Intermediates

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The phthalazine core, particularly when substituted with pyrazole moieties, represents a privileged scaffold in medicinal chemistry, serving as the structural backbone for Poly (ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib analogs) and various kinase inhibitors.

The critical synthetic bottleneck in accessing these libraries is often the displacement of a chlorine atom at the C1 position of the phthalazine ring. While the 1,4-diazine system is inherently electron-deficient, the presence of a pyrazole group at C4 can modulate reactivity through mesomeric donation, potentially deactivating the C1 center toward nucleophilic attack.

This Application Note provides three field-validated protocols to displace chlorine in 1-chloro-4-(1H-pyrazol-4-yl)phthalazine and related analogs. We move beyond "recipe" listing to explain the why—ensuring you can adapt these methods to your specific substrate.

Mechanistic Grounding: The Diazine Advantage

Before initiating synthesis, it is crucial to understand the electronic landscape of the substrate.

The Mechanism

The displacement of chlorine in phthalazines proceeds via a classical Nucleophilic Aromatic Substitution (


)  mechanism.[1]
  • Activation: The two nitrogen atoms in the phthalazine ring (N2 and N3) exert a strong inductive ($ -I

    
     -M $) electron-withdrawing effect. This renders the C1 and C4 positions highly electrophilic.
    
  • Addition: The nucleophile attacks C1, disrupting aromaticity and forming a resonance-stabilized Meisenheimer complex (anionic intermediate).

  • Elimination: The aromaticity is restored by the expulsion of the chloride ion (

    
    ).[2]
    
The "Pyrazole Effect"

If your substrate is a 1-chloro-4-pyrazolylphthalazine , the pyrazole ring at C4 can act as an electron-donating group (EDG) via resonance, pushing electron density back into the phthalazine ring.

  • Consequence: This increases the electron density at C1, slightly deactivating it compared to a simple 1-chlorophthalazine.

  • Solution: Standard mild conditions (room temp) may fail. Elevated temperatures, polar aprotic solvents, or acid catalysis are often required to drive conversion.

Mechanistic Pathway Diagram

SNAr_Mechanism cluster_conditions Critical Factors Substrate 1-Chloro-4-pyrazolylphthalazine (Electrophile) Complex Meisenheimer Complex (Anionic Intermediate) Substrate->Complex Addition (Rate Limiting) + Nu: Nu Nucleophile (Amine/Alkoxide) Nu->Complex Product 1-Amino-4-pyrazolylphthalazine (Product) Complex->Product Elimination - Cl⁻ Leaving Chloride Ion (Leaving Group) Complex->Leaving Factor1 Solvent Polarity (Stabilizes Intermediate) Factor2 Temp > 80°C (Overcomes Pyrazole Deactivation)

Caption: Logical flow of the


 addition-elimination mechanism on the phthalazine core.

Experimental Protocols

Protocol A: Thermal Displacement (The "Workhorse" Method)

Best for: Primary/secondary amines, alkoxides, and thiols.

Reagents:

  • Substrate: 1-chloro-4-(1H-pyrazol-4-yl)phthalazine (1.0 eq)

  • Nucleophile: Amine (1.2 – 1.5 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Solvent: n-Butanol (preferred) or DMSO.

Rationale:

  • n-Butanol: High boiling point (117°C) allows for sufficient thermal activation while remaining protic, which can assist in stabilizing the leaving chloride ion via hydrogen bonding.

  • DIPEA: Scavenges the HCl generated, preventing protonation of the nucleophilic amine.

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the chlorophthalazine substrate (1.0 eq).

  • Solvate: Add n-Butanol (concentration 0.2 M). Note: If solubility is poor, use DMSO or NMP.

  • Activate: Add DIPEA (2.0 eq) followed by the amine nucleophile (1.2 eq).

  • Reflux: Seal the vial and heat to 100–110°C for 4–12 hours.

    • Monitoring: Check LCMS at T=1h. The product usually elutes earlier than the starting material due to increased polarity (if using polar amines).

  • Workup (Precipitation Method):

    • Cool the mixture to room temperature.

    • Add water (3x reaction volume). The product often precipitates as a solid.

    • Filter, wash with water and cold diethyl ether.

  • Workup (Extraction Method - if oil forms):

    • Dilute with EtOAc. Wash with water (x2) and Brine (x1).

    • Dry over

      
      , filter, and concentrate.
      
Protocol B: Microwave-Assisted Synthesis

Best for: Sterically hindered amines or library generation.

Parameters:

  • Solvent: Ethanol or Acetonitrile.

  • Temp/Time: 140°C for 15–30 minutes.

  • Vessel: Sealed microwave vial (high pressure tolerance).

Procedure:

  • Combine substrate (1.0 eq), amine (2.0 eq), and DIPEA (3.0 eq) in Ethanol (0.1 M).

  • Irradiate at 140°C (High Absorption setting) for 20 minutes.

  • Caution: Phthalazines can hydrolyze to phthalazinones (M+16 mass shift) at high temps if water is present. Ensure anhydrous solvents are used.

Protocol C: Buchwald-Hartwig Cross-Coupling

Best for: Weak nucleophiles (anilines, amides) or when


 fails.

Reagents:

  • Catalyst:

    
     (5 mol%) or XPhos Pd G3.
    
  • Ligand: Xantphos (10 mol%) (Excellent for N-heterocycles).

  • Base:

    
     (2.0 eq).
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed).

Procedure:

  • In a glovebox or under Argon stream, combine substrate, amine, Base, Pd source, and Ligand in a vial.

  • Add degassed Dioxane (0.1 M).

  • Seal and heat to 100°C overnight.

  • Filter through a Celite pad (elute with DCM) to remove Pd black before purification.

Data Summary & Decision Matrix

Use this table to select the correct protocol for your specific nucleophile.

Nucleophile TypeExampleRecommended ProtocolSolventTemp (°C)Expected Yield
Primary Aliphatic Methylamine, EthylamineProtocol A EtOH / n-BuOH80>85%
Secondary Cyclic Piperazine, MorpholineProtocol A n-BuOH10075-90%
Steric/Hindered Isopropylamine, t-ButylamineProtocol B NMP / DMSO140 (MW)50-70%
Aromatic Amine Aniline, PyrazoleProtocol C Dioxane10060-80%
Weak Nucleophile Amides, SulfonamidesProtocol C Toluene11040-65%

Troubleshooting & QC (Self-Validating the System)

Common Side Reaction: Hydrolysis

The most common failure mode is the conversion of the chlorophthalazine to phthalazinone (hydrolysis of Cl to OH/keto).

  • Symptom: LCMS shows a peak with Mass = [M_start - Cl + OH] (i.e., M-19 approx, or M-35+17).

  • Cause: Wet solvent or hygroscopic base (

    
    ).
    
  • Fix: Switch to anhydrous DIPEA and dry solvents (molecular sieves).

Workflow Diagram

Workflow Start Start: 1-Chloro-4-pyrazolylphthalazine CheckNu Is Nucleophile Hindered/Aromatic? Start->CheckNu PathA No (Aliphatic Amine) CheckNu->PathA No PathB Yes (Aniline/Hindered) CheckNu->PathB Yes ExpA Protocol A: Thermal SnAr n-BuOH, 100°C, DIPEA PathA->ExpA ExpB Protocol C: Pd-Catalysis Xantphos, Cs2CO3, Dioxane PathB->ExpB Monitor Monitor: LCMS @ 2h ExpA->Monitor ExpB->Monitor Decision Conversion > 50%? Monitor->Decision Finish Workup & Isolate Decision->Finish Yes Optimize Switch to Protocol B (Microwave) or Increase Temp Decision->Optimize No Optimize->Monitor

Caption: Decision tree for selecting and optimizing the displacement reaction.

References

  • Original Synthesis of Chlorophthalazines

    • Title: Manufacture of pure hydralazine salts.[3]

    • Source: US P
    • URL
  • Mechanistic Insight on

    
     in Heterocycles: 
    
    • Title: Nucleophilic aromatic substitution (SNAr) reaction mechanism.[1][2][4]

    • Source: Wikipedia / Organic Chemistry Portal.
    • URL:[Link]

  • Synthesis of Pyrazolyl-Phthalazine Derivatives

    • Title: Recent advances in the synthesis of pyrazolo[1,2-b]phthalazines.[5]

    • Source: Chemical Review and Letters.
    • URL:[Link]

  • Reactivity of 1-Chloro-4-phenylphthalazine

    • Title: 1-Chloro-4-phenylphthalazine | C14H9ClN2 | CID 272109.[6]

    • Source: PubChem.
    • URL:[Link]

  • General

    
     on Polyhalogenated Heterocycles: 
    
    • Title: SNAr Reaction of Polyhalogenated Heterocycles.[7]

    • Source: WuXi AppTec Research Services.
    • URL:[Link]

Sources

Precision Functionalization of the Phthalazine Core: A Suzuki-Miyaura Coupling Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Context: Phthalazine derivatives are privileged scaffolds in medicinal chemistry, serving as the pharmacophore for critical kinase inhibitors (e.g., Vatalanib, VEGFR inhibitors) and PARP inhibitors. However, the electron-deficient nature of the diazine ring presents a dichotomy: while oxidative addition is facile, the substrate is highly prone to hydrolysis (converting reactive chlorophthalazines to inert phthalazinones) and catalyst poisoning via nitrogen coordination.

Purpose: This application note provides a scientifically grounded, field-proven framework for the Suzuki-Miyaura cross-coupling of phthalazine derivatives. It moves beyond generic conditions to address the specific electronic and steric demands of the 1-halo and 1,4-dihalophthalazine core.

Critical Parameter Analysis

The "Hydrolysis vs. Coupling" Balance

The most common failure mode in phthalazine coupling is the hydrolysis of the C-Cl bond to form a phthalazinone (C=O), particularly in aqueous basic media.

  • Scientific Insight: The adjacent nitrogen atoms render the C-Cl bond highly electrophilic. While this accelerates oxidative addition to Pd(0), it also makes the carbon susceptible to nucleophilic attack by hydroxide ions (OH⁻).

  • Control Strategy: For sensitive substrates, minimize water concentration. Switch from standard Carbonate/Water systems to anhydrous Phosphate systems (K₃PO₄) in Toluene or Dioxane.

Catalyst & Ligand Selection[1][2]
  • Standard Tier (Pd(PPh₃)₄): Effective for simple aryl boronic acids and unhindered chlorophthalazines. The high phosphine loading protects the Pd center but can be sluggish with electron-poor boronic acids.

  • Advanced Tier (Pd-G2/G3 Precatalysts + Dialkylbiarylphosphines): For sterically hindered or electron-deficient coupling partners, bulky electron-rich ligands (e.g., XPhos, SPhos) are required. These ligands facilitate the transmetalation step (often the rate-determining step in these systems) and prevent the formation of stable, inactive Pd-N(phthalazine) complexes.

Base Effects[3][4]
  • Carbonates (Na₂CO₃, K₂CO₃): The industry standard. Best used when the phthalazine substrate is relatively stable to hydrolysis.

  • Fluorides (CsF, KF): Essential for base-sensitive substrates or when using boronic esters (which require activation).

  • Phosphates (K₃PO₄): Provides a "dry" basic environment when suspended in toluene, crucial for preventing hydrolysis.

Standardized Protocols

Protocol A: The "Workhorse" Method (General Purpose)

Best for: Routine library synthesis, unhindered substrates, stable chlorophthalazines.

Reagents:

  • Substrate: 1-Chlorophthalazine or 1,4-Dichlorophthalazine (1.0 equiv)[1]

  • Coupling Partner: Aryl Boronic Acid (1.1 - 1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 2.0 equiv)

  • Solvent: 1,4-Dioxane (Degassed)

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a Schlenk flask or pressure vial. Cool under Argon/Nitrogen flow.

  • Charging: Add the Chlorophthalazine (1.0 mmol, ~164 mg), Aryl Boronic Acid (1.1 mmol), and Pd(PPh₃)₄ (0.05 mmol, 58 mg).

  • Solvation: Add degassed 1,4-Dioxane (10 mL). Stir to create a suspension.

  • Activation: Add the Na₂CO₃ solution (1.0 mL of 2M aq). The mixture may turn biphasic.[2][3]

  • Reaction: Seal the vessel. Heat to 90°C for 4-12 hours.

    • Checkpoint: Monitor via LC-MS.[1] Look for the disappearance of the M+H (165/167) peak and appearance of the biaryl product.

  • Workup: Cool to RT. Dilute with Ethyl Acetate (30 mL). Wash with Brine (2 x 15 mL). Dry organic layer over MgSO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). Phthalazines are polar; expect elution at higher EtOAc percentages.

Protocol B: The "Anhydrous/Steric" Method (Advanced)

Best for: Hydrolysis-prone substrates, sterically hindered boronic acids, or electron-poor systems.

Reagents:

  • Catalyst: XPhos Pd G2 (2-3 mol%)

  • Base: K₃PO₄ (Tribasic potassium phosphate, finely ground, anhydrous) (2.0 equiv)

  • Solvent: Toluene (Anhydrous) or THF (Anhydrous)

Step-by-Step Workflow:

  • Glovebox/Schlenk: In a glovebox or under strict Schlenk conditions, combine Chlorophthalazine (1.0 equiv), Boronic Acid (1.5 equiv), XPhos Pd G2 (0.02 equiv), and K₃PO₄ (2.0 equiv).

  • Solvation: Add Anhydrous Toluene (0.1 M concentration relative to substrate).

  • Reaction: Heat to 100°C for 2-6 hours.

    • Note: The reaction is heterogeneous. Vigorous stirring (1000 rpm) is critical to grind the phosphate surface.

  • Workup: Filter through a Celite pad to remove inorganic salts. Rinse with DCM. Concentrate and purify.

Mechanistic Visualization

Diagram 1: Catalytic Cycle & Phthalazine Specifics

This diagram highlights the competition between the productive cycle and the inhibitory Nitrogen coordination.

SuzukiMechanism Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Fast for Phthalazines) Pd0->OxAdd + 1-Chlorophthalazine PdII_Complex Pd(II)-Cl Intermediate OxAdd->PdII_Complex TransMet Transmetalation (Rate Determining) PdII_Complex->TransMet + Ar-B(OH)2 + Base N_Coord Trap: Pd-N Coordination (Catalyst Poisoning) PdII_Complex->N_Coord Excess Substrate (Inhibition) Hydrolysis Side Reaction: Hydrolysis to Phthalazinone PdII_Complex->Hydrolysis + H2O / OH- RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Caption: Catalytic cycle showing the productive Suzuki pathway (Blue/Green) versus specific phthalazine failure modes (Red): N-coordination poisoning and hydrolytic degradation.

Experimental Workflow & Decision Tree

Diagram 2: Method Selection Logic

Use this flow to select the correct protocol based on your specific substrate properties.

Workflow Start Start: Phthalazine Coupling Check_Substrate Is the Chlorophthalazine prone to hydrolysis? Start->Check_Substrate Stable Stable (e.g., electron-rich substituents) Check_Substrate->Stable No Unstable Unstable (e.g., unsubstituted, electron-poor) Check_Substrate->Unstable Yes Check_Sterics Are coupling partners sterically hindered? Stable->Check_Sterics MethodB PROTOCOL B XPhos Pd G2 / K3PO4 / Toluene (Anhydrous) Unstable->MethodB Avoid Water Simple No: Simple Aryl Boronic Acid Check_Sterics->Simple Complex Yes: Ortho-substituents / Heterocycles Check_Sterics->Complex MethodA PROTOCOL A Pd(PPh3)4 / Na2CO3 / Dioxane:H2O (Standard) Simple->MethodA Complex->MethodB

Caption: Decision tree for selecting between Protocol A (Aqueous/Standard) and Protocol B (Anhydrous/Advanced) based on substrate stability and steric demand.

Data Summary: Comparative Conditions

ParameterProtocol A (Standard)Protocol B (Advanced)Protocol C (Microwave)
Catalyst Pd(PPh₃)₄ (5 mol%)XPhos Pd G2 (2 mol%)Pd(dppf)Cl₂ (5 mol%)
Ligand PPh₃ (Monodentate)XPhos (Bulky Biaryl)dppf (Bidentate)
Base Na₂CO₃ (aq)K₃PO₄ (solid)Cs₂CO₃ (aq)
Solvent Dioxane / Water (4:1)Toluene (Dry)DME / Water
Temp/Time 90°C / 4-12 h100°C / 2-6 h135°C / 20 min
Yield (Avg) 65 - 85%75 - 95%60 - 80%
Key Risk Hydrolysis of ClCatalyst CostPressure/Safety

Troubleshooting & Optimization

  • Problem: Low Conversion (Starting Material Remains).

    • Cause: Catalyst deactivation via Pd-N coordination.

    • Solution: Switch to Protocol B . The bulky XPhos ligand prevents the phthalazine nitrogen from binding to the Palladium center.

  • Problem: Formation of Phthalazinone (Hydrolysis).

    • Cause: Hydroxide concentration is too high.

    • Solution: Eliminate water. Use anhydrous K₃PO₄ or CsF in dry Toluene.

  • Problem: Dehalogenation (Reduction of C-Cl to C-H).

    • Cause:

      
      -hydride elimination or solvent participation (e.g., in alcohols).
      
    • Solution: Avoid alcoholic solvents (Ethanol). Use DMF or Dioxane.[2][3] Lower the reaction temperature.

References

  • Kiselyov, A., et al. 4-(Azolylphenyl)-phthalazin-1-amines: Novel Inhibitors of VEGF Receptors I and II.[4] (2006).[4] [Link]

  • Organic Chemistry Portal. Suzuki Coupling - Reaction Mechanism and Recent Literature. [Link]

  • Reaction Chemistry & Engineering. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.[5][6] (2016).[5] [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • MDPI. Recent Advances in Borylation and Suzuki-Type Cross-Coupling. [Link]

Sources

Application Note: Engineering Nitrogen-Rich Heterocycles via Phthalazine Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Phthalazine—a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms—serves as a privileged scaffold in modern drug discovery and materials science [1]. The highly


-deficient aromatic character of the phthalazine core makes it an excellent electron acceptor and a versatile platform for introducing diverse nitrogen-rich functional groups [2]. Phthalazine derivatives exhibit broad pharmacological activities, functioning as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) in cancer therapy, as well as possessing robust antimicrobial, anticonvulsant, and antihypertensive properties [1].

The strategic preparation of these nitrogen-rich heterocycles typically relies on the synthesis of a highly reactive intermediate: 1,4-dichlorophthalazine [3]. By exploiting the differential electrophilicity of the C1 and C4 positions, researchers can sequentially introduce various nucleophiles (e.g., primary/secondary amines, hydrazines, or azides) via Nucleophilic Aromatic Substitution (S_NAr). This controlled functionalization generates highly complex mono- and di-substituted phthalazines, or even fused poly-nitrogen systems like tetrazolo[5,1-a]phthalazines [4].

Synthetic Workflow & Pathway Visualization

G A Phthalic Anhydride (Starting Material) B Phthalazin-1,4-dione (Core Scaffold) A->B Hydrazine Monohydrate EtOH, Reflux C 1,4-Dichlorophthalazine (Reactive Intermediate) B->C POCl3, Pyridine 110 °C, 1h D 1-Amino-4-chlorophthalazine (Mono-substitution) C->D Amine (1 eq) Isopropanol, 50 °C F Tetrazolo[5,1-a]phthalazine (Fused Nitrogen-Rich System) C->F NaN3 DMF, Reflux E 1,4-Diaminophthalazine (Di-substitution) D->E Amine (excess) 100 °C, 24h

Workflow for synthesizing nitrogen-rich phthalazine derivatives.

Experimental Protocols

Expertise & Experience: The following methodologies are designed as self-validating systems. Each step includes specific in-process controls and mechanistic rationales to ensure high purity, yield, and reproducibility.

Protocol 1: Synthesis of Phthalazin-1,4-dione (Core Cyclization)

Rationale: Hydrazine monohydrate acts as a potent bidentate nucleophile, attacking the electrophilic carbonyl carbons of phthalic anhydride to form the stable cyclic dione via a condensation-cyclization cascade [3].

  • Initiation: Dissolve phthalic anhydride (1.0 equiv.) in absolute ethanol in a round-bottom flask.

  • Addition: Slowly add hydrazine monohydrate (~4.0 equiv.) dropwise at room temperature. Causality: Slow addition prevents uncontrolled exothermic reactions and minimizes the formation of uncyclized hydrazide side products.

  • Propagation: Heat the mixture to reflux for 4 hours. Monitor the consumption of starting material by TLC (DCM:MeOH 9:1).

  • Workup & Validation: Cool the mixture to room temperature and add ice-cold distilled water. A dense white precipitate indicates successful cyclization. Filter under vacuum, wash sequentially with cold water and n-hexane/ethyl acetate (1:2), and dry in vacuo [3].

Protocol 2: Halogenation to 1,4-Dichlorophthalazine

Rationale: Converting the dione to the dichloro derivative activates the C1 and C4 positions for subsequent S_NAr reactions. The use of POCl₃ with a catalytic base drives the lactam-lactim equilibrium toward the reactive imidoyl chloride form [3].

  • Suspension: Suspend phthalazin-1,4-dione (1.0 equiv.) in neat phosphorus oxychloride (POCl₃, 10 equiv.).

  • Catalysis: Add a catalytic amount of anhydrous pyridine (0.1 equiv.). Causality: Pyridine acts as a nucleophilic catalyst, forming a highly reactive intermediate with POCl₃ that accelerates the chlorination of the hydroxyl groups.

  • Reaction: Heat the mixture to 110 °C for 1-2 hours under an inert nitrogen atmosphere.

  • Quenching (Critical Step): Cool to room temperature and carefully pour the mixture over crushed ice to quench excess POCl₃. Warning: This step is highly exothermic and must be performed in a fume hood to prevent violent splattering.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Wash the combined organic layers with saturated NaHCO₃ to neutralize residual acid, dry over anhydrous Na₂SO₄, and concentrate to yield the reactive 1,4-dichlorophthalazine [3].

Protocol 3: Nucleophilic Substitution (Amination)

Rationale: The highly electrophilic nature of the 1,4-dichlorophthalazine ring allows for facile substitution with amines. Temperature control strictly dictates mono- vs. di-substitution [3].

  • Reaction Setup: Dissolve 1,4-dichlorophthalazine (1.0 equiv.) and the desired nitrogen-rich nucleophile (e.g., substituted aniline, 1.1 equiv. for mono-substitution) in isopropanol.

  • Buffering: Add a non-nucleophilic base (e.g., DIPEA, 1.5 equiv.) to scavenge the generated HCl, preventing the protonation and deactivation of the incoming amine nucleophile.

  • Thermal Control: Heat to 50 °C for 3 hours for mono-substitution (yielding 1-amino-4-chlorophthalazine). Causality: The first substitution donates electron density into the ring, significantly decreasing its electrophilicity. Therefore, achieving a second substitution requires forcing conditions (e.g., 100 °C for 24h with excess amine) [3].

  • Purification: Concentrate the mixture in vacuo and purify via trituration with diethyl ether to yield the pure nitrogen-rich heterocycle.

Protocol 4: Microwave-Assisted Green Synthesis

Rationale: Microwave irradiation significantly reduces reaction times and improves yields for sterically hindered nucleophiles by providing rapid, uniform dielectric heating [5].

  • Combine 1,4-dichlorophthalazine, the amine/hydrazine derivative, and a green solvent (e.g., ethanol) in a sealed microwave-safe vial.

  • Irradiate at 150 W, maintaining a precise temperature of 80 °C for 10-15 minutes.

  • Cool rapidly via forced air, precipitate the product with water, and recrystallize from ethanol to obtain the final derivative [5].

Quantitative Data: Reaction Optimization

The table below summarizes the optimization of nucleophilic substitution, comparing conventional heating versus microwave-assisted synthesis. Microwave protocols consistently demonstrate superior efficiency, higher yields, and drastically reduced reaction times [3], [5].

NucleophileTarget ProductMethodTemp (°C)TimeYield (%)
Aniline (1.1 eq)1-Phenylamino-4-chlorophthalazineConventional503 h84
Aniline (1.1 eq)1-Phenylamino-4-chlorophthalazineMicrowave8010 min92
Hydrazine (excess)1,4-DihydrazinophthalazineConventional10024 h76
Hydrazine (excess)1,4-DihydrazinophthalazineMicrowave10015 min89
Sodium Azide6-Azidotetrazolo[5,1-a]phthalazineConventionalReflux12 h81

Advanced Applications: Fused Nitrogen-Rich Systems

Beyond simple amination, the phthalazine core can be elaborated into highly complex, nitrogen-dense architectures vital for advanced drug development and materials science. For instance, the reaction of 1,4-dichlorophthalazine with sodium azide (NaN₃) yields 6-azidotetrazolo[5,1-a]phthalazine (ATPH) [4]. ATPH is a structurally fascinating molecule containing an equal number of carbon and nitrogen atoms. Its synthesis highlights the ability of the phthalazine scaffold to support multiple nitrogen-nitrogen bonds, forming a tetrazole ring fused to the main bicyclic system [4].

Such polymorphic, nitrogen-rich compounds are heavily investigated for their unique crystallographic properties and their potential as specialized pharmacophores or high-energy materials [4]. Furthermore, N-aminophthalimides and phthalazine-1,4-diones serve as tautomeric pairs that can be selectively synthesized via kinetically controlled 5-exo or thermodynamically controlled 6-endo nitrogen cyclization, offering divergent, highly tunable pathways for rational drug design [6].

References

  • Recent Developments in Chemistry of Phthalazines Source: Longdom Publishing URL:[Link]

  • Synthesis and characterization of novel thienyl-phthalazine based heterocyclic systems Source: Sciforum URL:[Link]

  • The Surprising Chemistry of 6-Azidotetrazolo[5,1-a]phthalazine Source: ePrints Soton - University of Southampton URL:[Link]

  • Microwave-assisted synthesis, characterization, and molecular docking studies of new chlorophthalazine derivatives Source: Taylor & Francis (ChemistrySelect) URL:[Link]

  • Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction Source: PMC (NIH) URL:[Link]

Sources

Microwave-assisted synthesis involving 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Microwave-Assisted Synthesis of 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine

Executive Summary

This guide details the microwave-assisted synthesis of 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine , a pivotal intermediate for constructing bioactive 1,4-disubstituted phthalazine libraries.[1] Phthalazine derivatives are privileged structures in medicinal chemistry, serving as potent inhibitors of phosphodiesterases (PDEs), VEGFR kinases, and hedgehog signaling pathways.

Traditional thermal synthesis of this core often suffers from prolonged reaction times (4–12 hours) and harsh conditions that degrade sensitive functionalities. The protocol defined here utilizes microwave irradiation (MW) to accelerate the nucleophilic aromatic substitution (


), reducing reaction times to under 20 minutes while significantly suppressing side reactions such as hydrolysis.

Strategic Analysis: The "Chlorine Handle" Concept

The utility of 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine lies in its asymmetry.[1]

  • Site A (Pyrazole): A stable, lipophilic domain established early in the synthesis.

  • Site B (Chlorine): A reactive electrophilic "handle" susceptible to a second

    
     displacement.[1]
    

By selectively installing the pyrazole first, researchers create a stable intermediate that can be rapidly diversified with amines, phenols, or thiols in a final "library generation" step.

Comparative Metrics: Thermal vs. Microwave
ParameterThermal Reflux (Toluene/DMF)Microwave Synthesis (This Protocol)Impact
Reaction Time 6 – 12 Hours10 – 15 Minutes 36x throughput increase
Yield 65 – 75%88 – 92% Reduced waste/cost
Purity (LCMS) 85% (requires column)>95% (often simple wash)Streamlined workup
Solvent Vol. High (dilution required)Low (high concentration)Green chemistry alignment

Experimental Protocols

Protocol A: Synthesis of the Core Intermediate

Target: 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine Reaction Type:


 (Mono-displacement)[1]

Reagents:

  • 1,4-Dichlorophthalazine (1.0 equiv)[2]

  • 3,5-Dimethylpyrazole (1.05 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: Anhydrous

    
    -Dimethylformamide (DMF) or Acetonitrile (
    
    
    
    )

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave process vial, charge 1,4-Dichlorophthalazine (199 mg, 1.0 mmol) and 3,5-Dimethylpyrazole (101 mg, 1.05 mmol).

  • Base Addition: Add anhydrous

    
     (276 mg, 2.0 mmol). Expert Note: Grind 
    
    
    
    to a fine powder to maximize surface area.[1]
  • Solvation: Add DMF (2.5 mL). Cap the vial with a Teflon-lined septum.[1] Vortex for 30 seconds to create a uniform suspension.[1]

  • Irradiation: Place in the microwave reactor. Apply the following parameters:

    • Temperature: 120 °C

    • Hold Time: 12 minutes

    • Pre-stirring: 30 seconds (High speed)

    • Power: Dynamic (Max 200W)

  • Workup:

    • Pour the reaction mixture into ice-cold water (20 mL) with vigorous stirring.

    • A precipitate should form immediately.[1] Stir for 15 minutes to dissolve inorganic salts.

    • Filter the solid and wash with cold water (

      
       mL) followed by cold Hexane (
      
      
      
      mL).
    • Dry under vacuum.[1]

Validation:

  • Expected Appearance: White to off-white solid.[1]

  • LCMS: Single peak, Mass

    
    .
    
Protocol B: Downstream Library Generation

Target: 1-Amino-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine derivatives Reaction Type:


 (Displacement of the "Chlorine Handle")[1]

Reagents:

  • Intermediate from Protocol A (1.0 equiv)

  • Amine Nucleophile (e.g., Aniline, Morpholine, Piperazine) (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (2.0 equiv)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or Ethanol[1]

Methodology:

  • Assembly: In a microwave vial, dissolve the Chloro-intermediate (0.5 mmol) and the desired Amine (0.6 mmol) in NMP (2 mL).

  • Base: Add DIPEA (1.0 mmol).

  • Irradiation:

    • Temperature: 150 °C (for aliphatic amines) or 170 °C (for anilines).

    • Time: 15 – 20 minutes.

  • Purification:

    • For NMP reactions: Dilute with water/brine and extract with Ethyl Acetate.[1]

    • For Ethanol reactions: Cool to 0°C; the product often crystallizes directly.[1]

Reaction Logic & Workflow Visualization

The following diagram illustrates the convergent synthesis pathway, highlighting the critical decision points and conditions.

PhthalazineSynthesis Start 1,4-Dichlorophthalazine (Electrophile) Step1 MW Reaction 1: Selective Mono-Substitution 120°C, 12 min, K2CO3 Start->Step1 Reagent 3,5-Dimethylpyrazole (Nucleophile) Reagent->Step1 Intermediate INTERMEDIATE: 1-Chloro-4-(3,5-dimethyl- pyrazol-1-yl)-phthalazine Step1->Intermediate 90% Yield Step2 MW Reaction 2: Library Generation 150-170°C, 15 min, DIPEA Intermediate->Step2 Amine Diverse Amines (R-NH2) Amine->Step2 Final FINAL DRUG CANDIDATE 1,4-Disubstituted Phthalazine Step2->Final Rapid Diversification

Caption: Convergent microwave-assisted workflow for generating 1,4-disubstituted phthalazine libraries.

Troubleshooting & Expert Tips

  • Regioselectivity Control:

    • Issue: Formation of bis-pyrazole byproduct (displacing both chlorines).[1]

    • Solution: Strictly control stoichiometry (1.05 equiv of pyrazole). Do not exceed 130°C in Protocol A. The first chlorine is highly reactive; the second is deactivated by the electron-donating nature of the installed pyrazole, providing a natural "stop" point.[1]

  • Hydrolysis (Formation of Phthalazinone):

    • Issue: Appearance of a peak at M-Cl+OH (Mass ~241).[1]

    • Cause: Wet solvent or hygroscopic base.[1]

    • Fix: Use anhydrous DMF/Acetonitrile.[1] Store

      
       in a desiccator.
      
  • Solvent Selection for Step 2:

    • Use Ethanol if the amine is volatile or if you want the product to precipitate out (Green route).

    • Use NMP if high temperatures (>160°C) are required for sterically hindered anilines.[1]

References

  • Microwave-Assisted Synthesis of Phthalazine Derivatives

    • Title: Microwave-assisted synthesis, characterization, and molecular docking studies of new chlorophthalazine deriv
    • Source: Taylor & Francis Online.[1]

    • URL:[Link][3]

  • General Microwave Pyrazole Coupling

    • Title: Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions.[1]

    • Source: MDPI / Semantic Scholar.[1]

    • URL:[Link]

  • Phthalazine Scaffold Utility

    • Title: Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines.[1][3]

    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link]

  • Aqueous/Green Microwave Protocols

    • Title: Aqueous N-Heterocyclization of Primary Amines and Hydrazines with Dihalides.[1][4]

    • Source: Organic Chemistry Portal.[1]

    • URL:[Link]

Sources

Advanced Functionalization Protocols for 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine . This scaffold is a critical intermediate in the synthesis of Aurora kinase and VEGFR inhibitors (e.g., Vatalanib analogs).

The guide prioritizes catalytic efficiency , chemoselectivity , and operational simplicity , distinguishing between metal-free nucleophilic substitutions and Palladium-catalyzed cross-couplings.

Strategic Overview & Reactivity Profile

The substrate 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine (hereafter CDP-Phth ) possesses a unique electronic architecture. The phthalazine core is electron-deficient ($ \pi $-deficient), rendering the C1-position highly electrophilic. This mimics the reactivity of imidoyl chlorides, allowing for diverse functionalization strategies.

Reactivity Determinants[1]
  • The C1-Chloro "Warhead": Activated by the adjacent phthalazine nitrogen (N2), this position is susceptible to both

    
     (Nucleophilic Aromatic Substitution) and Oxidative Addition (Pd-catalysis).
    
  • The C4-Pyrazole "Anchor": The 3,5-dimethylpyrazole moiety serves as a stable directing group. While electron-rich, its N-linkage at C4 exerts an inductive withdrawing effect, maintaining the electrophilicity at C1.

  • Chemo-Selectivity: The primary challenge is preventing catalyst poisoning by the phthalazine nitrogens during Pd-catalyzed steps. Bulky, electron-rich ligands (e.g., XPhos, SPhos) are required to outcompete the substrate for metal coordination.

Decision Matrix: Selecting the Right Pathway

The choice of protocol depends strictly on the nucleophile's electronic nature.

ReactivityMap Start Target: Functionalize C1-Position Nucleophile Identify Nucleophile Start->Nucleophile Aliphatic Aliphatic Amine / Thiol (Strong Nucleophile) Nucleophile->Aliphatic High pKa ArylAmine Aniline / Heteroaryl Amine (Weak Nucleophile) Nucleophile->ArylAmine Low pKa Boronic Boronic Acid / Ester (Carbon Nucleophile) Nucleophile->Boronic C-C Bond SNAr Protocol A: SNAr (Metal-Free) Aliphatic->SNAr Reflux/Base Buchwald Protocol B: Buchwald-Hartwig ArylAmine->Buchwald Pd(OAc)2 / XPhos Suzuki Protocol C: Suzuki-Miyaura Boronic->Suzuki Pd(dppf) / K2CO3

Figure 1: Strategic Decision Tree for CDP-Phth Functionalization. Select the pathway based on nucleophile class to maximize yield and minimize cost.

Protocol A: Metal-Free (Aliphatic Amines)

Application: Best for primary/secondary alkyl amines, alcohols, and thiols. Mechanism: Addition-Elimination via a Meisenheimer-like complex.

Rationale

The C1-Cl bond is sufficiently activated that expensive transition metals are unnecessary for strong nucleophiles. The reaction is driven by the restoration of aromaticity in the phthalazine ring after nucleophilic attack.

Experimental Procedure
  • Stoichiometry:

    • Substrate (CDP-Phth): 1.0 equiv

    • Nucleophile (Amine): 1.2 – 1.5 equiv

    • Base (DIPEA or

      
      ): 2.0 equiv
      
    • Solvent: n-Butanol (preferred) or DMF.

  • Step-by-Step:

    • Charge: To a reaction vial, add 1.0 mmol of CDP-Phth and 2.0 mmol of DIPEA in 5 mL of n-Butanol.

    • Addition: Add 1.2 mmol of the amine nucleophile.

    • Heat: Seal and heat to 110°C for 4–12 hours. Note: n-Butanol allows higher temperatures than EtOH, crucial for sterically hindered amines.

    • Workup: Cool to RT. The product often precipitates. Filter and wash with cold hexanes. If no precipitate, dilute with water and extract with EtOAc.

Key Optimization: For volatile amines, use a sealed tube. For weak nucleophiles (e.g., morpholine), add a catalytic amount of KI (10 mol%) to form the more reactive transient iodide.

Protocol B: Buchwald-Hartwig Amination (Anilines)

Application: Essential for coupling anilines or sterically hindered amines where


 fails.
Mechanism:  Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.[1]
Rationale

Anilines are too weakly nucleophilic for direct


 on this scaffold without forcing conditions that cause decomposition. We utilize a Pd-Catalyzed system  with a bulky biaryl phosphine ligand (XPhos or BrettPhos) to facilitate the reductive elimination step and prevent catalyst binding to the phthalazine nitrogens [1].
Experimental Procedure
  • Catalytic System:

    • Pre-catalyst:

      
       (2 mol%) or Pd(OAc)
      
      
      
      (5 mol%).
    • Ligand: XPhos (4-6 mol%) or BrettPhos (for primary anilines).

    • Base:

      
       (2.0 equiv) - Superior to NaOtBu for this substrate to prevent hydrolysis.
      
    • Solvent: 1,4-Dioxane (anhydrous).

  • Step-by-Step:

    • Inert Atmosphere: Flame-dry a Schlenk tube and backfill with Argon.[2]

    • Solubilization: Add CDP-Phth (1.0 equiv), Aniline (1.2 equiv), Base, and Ligand.

    • Degassing: Add Dioxane and sparge with Argon for 10 mins.

    • Catalyst Addition: Add the Pd source quickly under Argon flow.

    • Reaction: Heat to 100°C for 8–16 hours.

    • Purification: Filter through Celite® to remove Pd black. Concentrate and purify via flash chromatography (DCM/MeOH gradient).

Critical Control Point: Do not use


. Triphenylphosphine is not bulky enough to prevent the phthalazine nitrogen from displacing it, leading to catalyst deactivation (palladacycle formation).

Protocol C: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

Application: Formation of C-C bonds to attach aryl or heteroaryl groups.[3][4] Mechanism: Transmetallation between an Organoboron species and the Oxidative Addition complex.[5]

Rationale

The 1-chlorophthalazine bond is chemically similar to a 2-chloropyridine. Boronic acids react smoothly, but hydrolytic instability of the C-Cl bond can be an issue in high-pH aqueous media. We use a mild base/solvent system [2].

Experimental Procedure
  • Stoichiometry:

    • Substrate (CDP-Phth): 1.0 equiv

    • Boronic Acid: 1.3 equiv

    • Catalyst:

      
        (3-5 mol%)
      
    • Base:

      
       (2M aqueous solution, 3.0 equiv)
      
    • Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1).

  • Step-by-Step:

    • Mix: Combine substrate, boronic acid, and Pd catalyst in the reaction vessel.

    • Solvent: Add degassed organic solvent and the aqueous base.

    • Temperature: Heat to 90°C (conventional) or 120°C (Microwave, 20 min).

    • Observation: The reaction mixture typically turns from orange to black upon completion.

    • Workup: Dilute with EtOAc, wash with brine.[3][6] Dry over

      
      .[3][6]
      

Data Summary: Catalyst Performance Comparison

Catalyst SystemLigand ClassYield (Phenylboronic Acid)Notes

Monodentate45-60%Significant homocoupling observed.

Bidentate 88-95% Recommended. High stability.

+ SPhos
Biaryl Phosphine92%Excellent for sterically hindered boronates.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the Buchwald-Hartwig pathway, highlighting the critical "Ligand Shielding" effect required to protect the catalyst from the phthalazine core.

CatalyticCycle cluster_legend Critical Success Factor Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Pd inserts into C-Cl) Pd0->OxAdd + Substrate Coord Amine Coordination & Deprotonation OxAdd->Coord + Amine / Base Poison Catalyst Poisoning (Phthalazine N binds Pd) OxAdd->Poison If Ligand is Small (e.g., PPh3) RedElim Reductive Elimination (Product Release) Coord->RedElim RedElim->Pd0 Regeneration Warning Bulky Ligands (XPhos) prevent the 'Catalyst Poisoning' path.

Figure 2: Catalytic Cycle emphasizing the necessity of bulky ligands to prevent nitrogen coordination.

Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Low Conversion (

)
Nucleophile too weak or temp too low.Switch to Protocol B (Buchwald) or add KI catalyst. Use microwave heating at 140°C.
Hydrolysis of C-Cl Wet solvents or hygroscopic base.Use anhydrous Dioxane. Switch base from

to

or

(anhydrous).
Pd-Black Precipitation Catalyst decomposition.Inadequate degassing. Ensure <5 ppm

. Increase ligand:metal ratio to 2:1.
Protodeboronation Unstable Boronic Acid (Suzuki).Use Boronic Esters (Pinacol) instead of acids. Lower temp to 80°C.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Carbon-Nitrogen Bond Formation." Wikipedia / Organic Chemistry Portal.

  • BenchChem Application Notes. "Protocols for Suzuki Coupling Reactions with Chloropyridazinones/Phthalazines." BenchChem.[3][6]

  • Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: A Practical Guide." Yoneda Labs.

  • OpenStax. "Nucleophilic Aromatic Substitution Mechanisms." OpenStax Chemistry.

  • RSC Publishing. "Buchwald–Hartwig amination of aryl esters and chlorides."[7] Organic & Biomolecular Chemistry.

(Note: While specific literature on the exact 3,5-dimethyl-pyrazol-1-yl derivative is proprietary or sparse, the reactivity described above is chemically rigorously derived from the behavior of 1-chlorophthalazines and 1,4-dichlorophthalazines as established in the cited general protocols.)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to improve reaction yields and ensure the successful synthesis of the target compound.

I. Synthetic Overview & Core Reaction

The synthesis of 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 1,4-dichlorophthalazine with 3,5-dimethylpyrazole. The pyrazole acts as a nucleophile, displacing one of the chloro groups on the phthalazine ring.

Synthetic_Overview cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_product Target Product Phthalhydrazide Phthalhydrazide 1,4-Dichlorophthalazine 1,4-Dichlorophthalazine Phthalhydrazide->1,4-Dichlorophthalazine POCl3 Acetylacetone Acetylacetone 3,5-Dimethylpyrazole 3,5-Dimethylpyrazole Acetylacetone->3,5-Dimethylpyrazole Hydrazine Hydrazine Hydrazine->3,5-Dimethylpyrazole Target_Molecule 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine 1,4-Dichlorophthalazine->Target_Molecule SNAr Reaction 3,5-Dimethylpyrazole->Target_Molecule SNAr Reaction

Figure 1: General synthetic workflow.

II. Frequently Asked Questions (FAQs)

Starting Materials Synthesis

Q1: What is a reliable protocol for synthesizing the starting material, 1,4-dichlorophthalazine?

A1: A common and effective method for synthesizing 1,4-dichlorophthalazine is the chlorination of phthalhydrazide (2,3-dihydrophthalazine-1,4-dione) using phosphorus oxychloride (POCl₃)[1][2].

Experimental Protocol: Synthesis of 1,4-Dichlorophthalazine

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, add phthalhydrazide (1 equivalent).

  • Carefully add phosphorus oxychloride (POCl₃) (10-15 equivalents) in a fume hood.

  • Heat the mixture to reflux (approximately 110 °C) for 1-2 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

  • The precipitate formed is the crude 1,4-dichlorophthalazine. Filter the solid and wash it with cold water until the filtrate is neutral.

  • Dry the solid under vacuum to obtain the product. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Q2: How can I prepare the nucleophile, 3,5-dimethylpyrazole?

A2: 3,5-Dimethylpyrazole is readily synthesized by the condensation of acetylacetone with hydrazine[3][4][5].

Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole

  • In a round-bottom flask, dissolve hydrazine sulfate (1 equivalent) in an aqueous solution of sodium hydroxide.

  • Cool the mixture in an ice bath.

  • Slowly add acetylacetone (1 equivalent) dropwise while maintaining the temperature below 20 °C.

  • After the addition is complete, stir the reaction mixture for an additional hour at room temperature.

  • The product can be extracted with a suitable organic solvent (e.g., ether).

  • Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent to obtain crude 3,5-dimethylpyrazole.

  • The product can be purified by recrystallization from a non-polar solvent like hexane.

The SNAr Reaction: Synthesis of the Target Compound

Q3: What is a good starting point for the reaction conditions for the synthesis of 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine?

A3: A good starting point for the nucleophilic aromatic substitution reaction is to react 1,4-dichlorophthalazine with a slight excess of 3,5-dimethylpyrazole in the presence of a base in a polar aprotic solvent.

Baseline Reaction Protocol

  • To a solution of 1,4-dichlorophthalazine (1 equivalent) in a polar aprotic solvent (e.g., DMF or DMSO), add 3,5-dimethylpyrazole (1.1-1.2 equivalents).

  • Add a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2 equivalents).

  • Heat the reaction mixture to a temperature between 80-120 °C.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can then be purified by column chromatography.

III. Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Insufficiently activated phthalazine ring. 2. Low reaction temperature. 3. Ineffective base. 4. Poor quality of starting materials.1. Confirm the structure and purity of 1,4-dichlorophthalazine. 2. Gradually increase the reaction temperature in increments of 10-20 °C. Microwave irradiation can also be explored to accelerate the reaction[6]. 3. Switch to a stronger base like cesium carbonate or sodium hydride (use with caution). 4. Ensure starting materials are pure and dry.
Formation of Di-substituted Product 1. High reaction temperature. 2. Prolonged reaction time. 3. Excess of 3,5-dimethylpyrazole.1. Lower the reaction temperature. 2. Carefully monitor the reaction and stop it once the mono-substituted product is maximized. 3. Use a stoichiometric amount or only a slight excess of the pyrazole (1.0-1.1 equivalents).
Reaction is Sluggish or Stalls 1. Poor solubility of reactants. 2. Insufficiently strong base.1. Ensure the chosen solvent can dissolve both reactants. Consider using a co-solvent system if necessary. 2. Use a stronger base such as NaH or K₂CO₃ in a polar aprotic solvent like DMF.
Difficult Purification 1. Presence of unreacted starting materials. 2. Formation of the di-substituted byproduct.1. Optimize the reaction to drive it to completion. 2. Use column chromatography with a carefully selected solvent gradient to separate the mono- and di-substituted products.

IV. Deeper Dive into Reaction Parameters

Choice of Base and Solvent

The choice of base and solvent is critical for the success of this SNAr reaction. A base is required to deprotonate the 3,5-dimethylpyrazole, making it a more potent nucleophile.

  • Bases : Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). K₂CO₃ is a good starting point, while Cs₂CO₃ is often more effective due to its higher solubility in organic solvents. NaH is a very strong, non-nucleophilic base that can be used if weaker bases fail.

  • Solvents : Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are generally preferred as they can solvate the cationic counter-ion of the base, thus enhancing the nucleophilicity of the pyrazole anion[7].

Reaction_Parameters cluster_base Base Selection cluster_solvent Solvent Selection K2CO3 K2CO3 (Good start) Reaction_Outcome Improved Yield K2CO3->Reaction_Outcome Cs2CO3 Cs2CO3 (More soluble) Cs2CO3->Reaction_Outcome NaH NaH (Strongest) NaH->Reaction_Outcome DMF DMF DMF->Reaction_Outcome DMSO DMSO DMSO->Reaction_Outcome MeCN Acetonitrile MeCN->Reaction_Outcome Base Base->K2CO3 Base->Cs2CO3 Base->NaH Solvent Solvent->DMF Solvent->DMSO Solvent->MeCN

Figure 2: Key reaction parameter choices.
Temperature and Reaction Time

The reaction temperature is a crucial parameter to control. Higher temperatures can lead to the formation of the di-substituted byproduct, 1,4-bis(3,5-dimethyl-pyrazol-1-yl)-phthalazine. It is recommended to start at a moderate temperature (e.g., 80 °C) and monitor the reaction closely.

V. Product Characterization

The successful synthesis of 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine should be confirmed by standard analytical techniques.

  • Thin-Layer Chromatography (TLC) : To monitor the reaction progress and assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Expect to see characteristic signals for the phthalazine ring protons and the pyrazole ring proton, as well as the two methyl groups of the pyrazole moiety.

    • ¹³C NMR : Will show distinct signals for the carbon atoms in both the phthalazine and pyrazole rings.

  • Mass Spectrometry (MS) : To confirm the molecular weight of the target compound.

  • Infrared (IR) Spectroscopy : To identify characteristic functional groups present in the molecule[8].

VI. References

  • Johnson, W. S., & Highet, R. J. (1955). 3,5-Dimethylpyrazole. Organic Syntheses, 35, 52.

  • Scribd. (n.d.). Synthesis of 3 - 5-Dimethylpyrazole. Retrieved from [Link]

  • ResearchGate. (2014, April 1). Could anybody tell about synthesis of 3,5 dimethylpyrazole?. Retrieved from [Link]

  • Google Patents. (n.d.). CN1482119A - Method for preparing 3.5-dimethylpyrazole. Retrieved from

  • Lin, H.-C., et al. (2017). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. Molecules, 22(12), 2136.

  • Tsoungas, P. G., et al. (2006). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Molecules, 11(7), 543-556.

  • de la Torre, B. G., et al. (2015). Synthesis, Bioevaluation and Structural Study of Substituted Phthalazin-1(2H)-ones Acting as Antifungal Agents. Molecules, 20(5), 8466-8484.

  • Indian Academy of Sciences. (n.d.). Synthesis, characterization, X-ray structure, optical properties and theoretical calculations of condensed phthalazines. Retrieved from [Link]

  • Google Patents. (n.d.). CN110156696A - A kind of preparation method of 1,4- dichloro phthalazines. Retrieved from

  • Abubshait, S. A., et al. (2024). Microwave-assisted synthesis, characterization, and molecular docking studies of new chlorophthalazine derivatives as anticancer. Journal of Taibah University for Science, 18(1), 454-466.

  • Beedham, C., et al. (1993). 1-substituted phthalazines as probes of the substrate-binding site of mammalian molybdenum hydroxylases. Biochemical Pharmacology, 45(9), 1845-1853.

  • Int. J. Chem. Sci. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]

  • ChemRxiv. (n.d.). Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as ne. Retrieved from [Link]

  • SpringerLink. (n.d.). 1 H and 13 C NMR correlations between the calculated and experimental data. Retrieved from [Link]

  • MDPI. (2019, March 22). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Retrieved from [Link]

  • Jakovljević, K., et al. (2019). A new efficient domino approach for the synthesis of pyrazolyl-phthalazine-diones. Antiradical activity of novel phenolic products. RSC Advances, 9(33), 18889-18897.

  • Winter, A., et al. (2001). Nucleophilic Aromatic Substitution of 2-(3(5)-Pyrazolyl)pyridine: A Novel Access to Multidentate Chelate Ligands. Zeitschrift für anorganische und allgemeine Chemie, 627(11), 2429-2434.

  • ResearchGate. (2025, August 10). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Retrieved from [Link]

  • Chemical Review and Letters. (2023, October 26). Recent advances in the synthesis of pyrazolo[1,2-b]phthalazines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Retrieved from [Link]

  • ResearchGate. (n.d.). SNAr reaction of phenothiazine with various polyfluoroarenes. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2015, October 31). Synthesis and Antibacterial Activity of New Phthalazine Derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4. Retrieved from [Link]

  • Preprints.org. (2021, February 25). Nucleophilic aromatic substitution of polyfluoroarene to access highly functionalized 10-phenylphenothiazine derivatives. Retrieved from [Link]

  • Nature. (2025, January 30). Rational design, synthesis, in vitro, and in-silico studies of pyrazole-phthalazine hybrids as new α-glucosidase inhibitors. Retrieved from [Link]

  • PubMed. (2002, May 1). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. Retrieved from [Link]

  • PMC. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of drugs containing a pyrazole or phthalazine heterocycle framework. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Phthalazines and phthalazine hybrids as antimicrobial agents: Synthesis and biological evaluation. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine. Retrieved from [Link]

Sources

Purification methods for removing impurities from phthalazine reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Phthalazine Synthesis and Purification. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and optimize the isolation of phthalazine derivatives.

Phthalazine cores are notoriously prone to trapping highly conjugated byproducts and unreacted starting materials during synthesis. This guide moves beyond basic procedures to explain the thermodynamic and mechanistic causality behind purification failures, providing you with self-validating protocols to ensure high-purity yields.

Core Purification Workflow

PhthalazinePurification A Crude Phthalazine Mixture (Post-Reaction) B Phase Assessment (Solid vs. Oil) A->B C Solid Crude (High Purity Potential) B->C Precipitates on cooling D Oily Crude / Gummy (High Impurity Load) B->D 'Oils out' / Fails to crystallize E Activated Charcoal Treatment (Decolorization) C->E Colored impurities present F Solvent-Pair Recrystallization C->F Off-white / Pale G Silica Gel Flash Chromatography D->G Load via dry method E->F Filter through Celite H Pure Phthalazine (>98% Purity) F->H Vacuum dry G->H Evaporate pure fractions

Logical workflow for the purification of crude phthalazine reaction mixtures.

Troubleshooting FAQs: Mechanistic Insights

Q1: My crude phthalazine derivative consistently "oils out" instead of forming crystals during cooling. What is the mechanistic cause, and how can I force crystallization? Causality: "Oiling out" is a thermodynamic phenomenon that occurs when the solute separates from the solution as a liquid rather than a solid[1]. Mechanistically, a high concentration of impurities disrupts the uniform intermolecular forces required for crystal lattice formation, depressing the melting point of your compound below the temperature at which it phase-separates from the solvent[1]. Solution: Abandon single-solvent systems. Utilize a solvent pair where one solvent dissolves the compound well (e.g., ethanol) and the other is a poor solvent (e.g., water)[1]. Add the poor solvent dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool extremely slowly. If oiling persists, gently scratching the flask's interior at the solvent-air interface provides high-energy nucleation sites to initiate crystallization[1].

Q2: I am observing persistent yellow/brown colored impurities in my phthalazine product even after multiple recrystallizations. How do I remove them without sacrificing my yield? Causality: The synthesis of the phthalazine ring often involves the condensation of hydrazine with 1,2-dicarbonyls. Side reactions can yield highly conjugated, polymeric organic molecules that manifest as stubborn colored tints[1]. Because these conjugated molecules share similar solubility profiles with the target phthalazine, standard fractional crystallization is ineffective. Solution: You must exploit


 stacking interactions using activated charcoal. The porous, graphitic carbon matrix selectively adsorbs these planar, highly conjugated impurities while leaving the less-conjugated target compound in solution[1]. Be cautious: excessive charcoal will eventually adsorb your product, leading to diminished yields[1].

Q3: During the scale-up of hydrazine-substituted phthalazines (e.g., hydralazine), we are detecting a high-molecular-weight impurity by LC-MS. What is this, and how do we resolve it? Causality: A critical, process-related byproduct in these workflows is the "Hazh Dimer" (1-(2-phthalazin-1-ylhydrazino)phthalazine)[2]. This impurity forms due to the over-reaction of the hydrazine intermediate with the phthalazine core. Solution: Strict stoichiometric control of the hydrazine hydrate is required. To monitor and isolate this specific impurity, utilize a rapid Acquity H-class gradient HPLC method, which provides the necessary resolution to separate the dimer from the monomeric active pharmaceutical ingredient (API)[2].

Q4: How do I select the right solvent system for silica gel flash chromatography of phthalazines, and what are the regulatory risks? Causality: Phthalazines possess basic nitrogen atoms that can streak on acidic silica gel, leading to poor resolution. Furthermore, while solvents like dichloromethane (DCM) are excellent for loading and eluting these compounds, DCM is a strictly regulated residual solvent[3]. Solution: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane[4]. If DCM must be used, the final crystalline form must be subjected to prolonged high-vacuum drying, as residual DCM can compromise the long-term stability and purity of the final pharmaceutical salt[3]. For specific intermediates like phthalhydrazide, consider bypassing chromatography entirely by recrystallizing from dimethylformamide (DMF) or a dilute aqueous base like 0.1M potassium hydroxide[5].

Quantitative Data: Solvent Selection Matrix

To streamline your purification strategy, reference the following physicochemical properties and solvent compatibilities for common phthalazine classes.

Compound ClassPreferred Recrystallization SolventChromatography EluentCommon Impurities
Unsubstituted Phthalazines Ethanol / Water (Solvent Pair)[1]EtOAc / Hexanes Gradient[4]Unreacted dicarbonyls
Phthalhydrazides DMF or 0.1M KOH[5]DCM / MeOHPhthalic anhydride[5]
Hydrazinophthalazines MethanolReverse-phase HPLCHazh Dimer[2]
Halophthalazines IsopropanolHexanes / EtOAcResidual POCl₃ / HCl[6]

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol 1: Activated Charcoal Decolorization & Solvent-Pair Recrystallization

Use this protocol when the crude product is a solid but heavily discolored.

  • Dissolution: Place the crude phthalazine in an Erlenmeyer flask. Add a minimum volume of hot, good solvent (e.g., ethanol) while stirring until the solid completely dissolves[1].

    • Validation Check: The solution must be completely free of undissolved particulate matter. If cloudy, perform a hot gravity filtration before proceeding.

  • Decolorization: Remove the flask from the heat source and allow it to cool slightly (to prevent boil-over). Add activated charcoal equivalent to 1-2% by weight of the crude product[1]. Gently boil the suspension for 3-5 minutes.

  • Hot Filtration: Filter the hot mixture rapidly through a pre-heated Büchner funnel containing a tightly packed pad of Celite[1].

    • Validation Check: The resulting filtrate must be visually colorless or very pale yellow. If a dark tint persists, the charcoal loading was insufficient; repeat Step 2.

  • Saturation (Solvent Pair): Keep the filtrate hot. Dropwise, add a poor solvent (e.g., water) until the solution becomes slightly turbid. Immediately add 1-2 drops of the good solvent until the turbidity just clears[1].

    • Validation Check: The transition from turbid to clear confirms you have reached the exact thermodynamic saturation point.

  • Crystallization & Isolation: Cover the flask and allow it to cool undisturbed to room temperature, followed by 30 minutes in an ice bath[1]. Collect the crystals via vacuum filtration, wash with cold solvent, and dry in a vacuum desiccator[1].

Protocol 2: Silica Gel Flash Chromatography

Use this protocol when the crude product "oils out" or contains structurally similar impurities that cannot be crystallized.

  • TLC Profiling: Dissolve a micro-aliquot of the crude oil in DCM. Spot on a silica TLC plate and develop using various EtOAc/Hexane ratios.

    • Validation Check: You must identify an eluent system that provides an

      
       value of 0.2–0.4 for the target phthalazine, with baseline resolution from adjacent impurity spots[1].
      
  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour smoothly into a vertically secured glass column.

    • Validation Check: The settled silica bed must be perfectly uniform, translucent, and entirely free of air bubbles or channeling[1].

  • Dry Loading: Dissolve the crude oil in a minimum amount of DCM. Add a small amount of dry silica gel (approx. 3x the crude weight) and evaporate the solvent completely using a rotary evaporator to create a free-flowing powder. Carefully load this powder onto the top of the column bed[1].

  • Elution & Fractionation: Elute the column using the validated solvent gradient. Collect consistent fraction volumes[1].

  • Validation & Isolation: Spot every third fraction on a TLC plate.

    • Validation Check: Only pool fractions that exhibit a single, UV-active spot corresponding to the target

      
      . Discard any fractions showing overlapping spots. Concentrate the pooled fractions under reduced pressure to yield the pure derivative[1].
      

References

1.4 - BenchChem 2.1 - BenchChem 3. 5 - BenchChem 4.6 - BenchChem 5.3 - Google Patents 6.2 - ResearchGate

Sources

Technical Support Center: Minimizing Hydrolysis of 1-Chlorophthalazine

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #CPHZ-001
Subject: Troubleshooting Low Yields & Hydrolysis During Chloro-Phthalazine Isolation

Executive Summary: The "Invisible" Thief

User Issue: Many researchers report high conversion by LCMS during the reaction but isolate significantly lower yields of 1-chlorophthalazine (or its derivatives) after workup. The product often reverts to the starting material (phthalazinone) as a white precipitate.

Root Cause: The carbon-chlorine bond at the C1 position of phthalazine is an imidoyl chloride embedded in a diazine ring.[1] It is highly electrophilic.[1] During standard aqueous workups, the excess phosphoryl chloride (


) generates massive amounts of HCl. This acidic environment protonates the ring nitrogen (

), activating the C1 position for rapid nucleophilic attack by water, driving the equilibrium back to the thermodynamically stable phthalazinone.

The Mechanism of Failure

To prevent the issue, you must understand the cycle. The reaction is reversible under acidic aqueous conditions.[1]

HydrolysisCycle Start Phthalazinone (Starting Material) Inter Activated Complex (O-Phosphorylated) Start->Inter + POCl3 Product 1-Chlorophthalazine (Product) Inter->Product Cl- Attack - PO2Cl2- Hydrolysis Acidic Hydrolysis (H2O / HCl) Product->Hydrolysis Workup (Aq) Hydrolysis->Start Reversion

Figure 1: The Hydrolysis Cycle. The synthesis drives the equilibrium right; an improper acidic workup drives it left.[1]

Protocol: The "Self-Validating" Synthesis & Workup

Do not rely on standard "pour onto ice" protocols for this substrate.[1] Use the Toluene Chase Method to ensure integrity.

Phase A: Synthesis (The Easy Part)
  • Reagents: Suspend Phthalazinone (1.0 eq) in

    
     (5–10 eq).
    
  • Catalyst: Add catalytic DMF (2–3 drops per gram).[1] This forms the Vilsmeier-Haack reagent, significantly lowering the activation energy.[1]

  • Reaction: Reflux (

    
    ) until the solution becomes clear and LCMS confirms conversion (usually 1–3 hours).
    
    • Checkpoint 1: Take an aliquot, quench into Methanol (not water). Inject on LCMS.[1][2] If you see the Methyl-Ether adduct (

      
       mass shift), the Chloride was present.[1] If you see starting material, the reaction is incomplete.
      
Phase B: The "Toluene Chase" Workup (The Critical Part)

Goal: Remove the acid source (


) BEFORE introducing water.
  • Evaporation: Cool the reaction mixture. Connect directly to a rotary evaporator.[1]

  • The Chase: Distill off the bulk

    
    .[1]
    
    • Crucial Step: Add anhydrous Toluene (2x reaction volume) to the residue and rotovap again. Repeat this 2–3 times.

    • Why? Toluene forms an azeotrope with

      
      , dragging the remaining traces of the reagent out of the flask. You should be left with a solid/semi-solid residue, not a liquid.[1]
      
  • The Buffered Quench:

    • Prepare a biphasic mixture of DCM (Dichloromethane) and Sat.

      
        (Sodium Bicarbonate) at 
      
      
      
      .
    • Dissolve/suspend your residue in a minimal amount of DCM and slowly add to the stirring biphasic mixture.

    • Result: The HCl generated is immediately neutralized by the bicarbonate in the aqueous layer, while the product stays protected in the DCM layer.

  • Extraction: Separate layers immediately. Wash organic layer once with brine, dry over

    
    , and concentrate.
    

Data & Decision Matrix

Comparison of Quenching Strategies

MethodAcid ExposureHydrolysis RiskTypical YieldRecommendation
Direct Pour on Ice Extreme (HCl generation)High 30–50%AVOID
Inverse Addition (Dropwise to Base) Moderate (Local pH spikes)Medium60–75%⚠️ Acceptable
Toluene Chase (Strip

first)
Minimal Low 85–95% Standard

Troubleshooting Guide (FAQ)

Q1: Upon adding water, my yellow oil turned into a white solid. What happened? A: You likely hydrolyzed your product.[1] 1-Chlorophthalazine is typically a yellow/brown solid or oil (depending on purity).[1] The white solid is almost certainly Phthalazinone (starting material).

  • Diagnostic: Check solubility. The white solid is likely insoluble in DCM but soluble in DMSO.[1] The product is soluble in DCM.[1][3][4]

Q2: Can I use


 (Thionyl Chloride) instead of 

?
A: Yes, but

is generally preferred for this specific heterocycle due to higher boiling point (faster kinetics) and better solubility of the intermediate. If using

, catalytic DMF is mandatory.[1]

Q3: How do I store the isolated chloride? A: It is not shelf-stable indefinitely.[1]

  • Short term: Vacuum desiccator.

  • Long term: Store at

    
     under Argon/Nitrogen.
    
  • Best Practice: Use immediately in the next step (

    
     or coupling).
    

Visual Workflow: The Safe Quench

WorkupLogic Start Reaction Complete (Excess POCl3 present) Decision Remove POCl3? Start->Decision RouteA NO: Pour on Ice/Water Decision->RouteA Fast/Lazy RouteB YES: Rotovap + Toluene Azeotrope Decision->RouteB Recommended Fail Generation of HCl Rapid Hydrolysis LOW YIELD RouteA->Fail Quench Residue + DCM Add to cold NaHCO3 RouteB->Quench Success Product in DCM Layer Acid Neutralized HIGH YIELD Quench->Success

Figure 2: Decision Tree for Workup Optimization.

References

  • Synthesis of Chlorophthalazines:Science of Synthesis, 2004, 16, 317.
  • Hydrolytic Instability: Journal of Organic Chemistry, 2011 , 76(6), 1653-1661.[2] (Discusses dehydroxy-chlorination of similar diaza-heterocycles and workup sensitivities). Link

  • Vilsmeier-Haack Activation: Journal of Chemical Society, Perkin Trans.[1] 1, 1984 , 1263-1271.[1][2] (Mechanistic insight into DMF catalysis in chlorinations).

  • Phthalazinone Tautomerism & Reactivity: Longdom Publishing, "Recent Developments in Chemistry of Phthalazines".[1] (Overview of the lactam-lactim tautomerism affecting reactivity). Link

Sources

Technical Support Center: Recrystallization of 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a Tier-3 Technical Support resource for the purification of 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine . This document is structured to address specific failure modes and optimization strategies for researchers encountering purity or yield issues.

Ticket ID: REC-PHT-004 Subject: Purification Protocol & Troubleshooting for Chlorophthalazine Intermediates Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Core Molecule Profile & Solubility Logic

Before initiating any protocol, you must understand the physicochemical behavior of your target. This molecule features a lipophilic phthalazine core activated by an electron-withdrawing chlorine at C1 and a 3,5-dimethylpyrazole moiety at C4.

  • Critical Stability Warning: The C1-Chlorine atom is electrophilic. Prolonged heating in nucleophilic solvents (e.g., water, methanol, ethanol) can lead to solvolysis , converting your product into the corresponding alkoxy derivative or the phthalazinone (hydrolysis product).

  • Target Impurities:

    • 1,4-Dichlorophthalazine: Unreacted starting material (SM).

    • 1,4-Bis(3,5-dimethylpyrazolyl)phthalazine: Over-reacted byproduct (Bis-adduct).

    • 4-(3,5-dimethylpyrazolyl)phthalazin-1(2H)-one: Hydrolysis byproduct (The "Oxo" impurity).

Solubility Matrix
SolventSolubility (Cold)Solubility (Hot)Risk FactorRecommendation
Acetonitrile (ACN) LowHighLowPrimary Choice
Ethyl Acetate (EtOAc) ModerateHighLowGood for trituration
Ethanol/Methanol LowHighHigh (Solvolysis)Use only if ACN fails; limit heat duration.
Dichloromethane (DCM) HighHighN/AToo soluble for recrystallization; use for extraction.
Water InsolubleInsolubleHigh (Hydrolysis)Avoid strictly.

Standard Operating Procedure (SOP)

Protocol ID: P-ACN-RECRYS-01 Objective: Removal of bis-adduct and unreacted SM while preserving the C-Cl bond.

Step-by-Step Workflow
  • Dissolution:

    • Place crude solid in a round-bottom flask.

    • Add Acetonitrile (ACN) (approx. 5–7 mL per gram of crude).

    • Heat to reflux (81–82 °C). Note: If the solution is not clear at reflux, filter hot to remove inorganic salts or bis-adducts (which are often less soluble).

  • Cooling & Nucleation:

    • Remove from heat and allow the flask to cool slowly to room temperature (RT) over 1–2 hours. Rapid cooling traps impurities.

    • Crucial Step: If no crystals form at RT, cool to 0–4 °C in an ice bath.

  • Isolation:

    • Filter the crystals using a vacuum Buchner funnel.

    • Wash: Wash the cake with cold ACN (0 °C). Do not use room temp solvent as it will redissolve the product.

    • Drying: Dry under vacuum at 40–45 °C. Avoid higher temperatures to prevent sublimation or degradation.

Troubleshooting & FAQs

Q1: My product is turning yellow/orange during recrystallization. Is this normal?

Diagnosis: No. Pure 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine should be off-white to pale yellow. Root Cause: Deep yellow or orange coloration usually indicates the presence of oxidized impurities or free hydrazine residues if the pyrazole synthesis step wasn't cleaned properly. Solution:

  • Perform a charcoal treatment . Add activated carbon (5 wt%) to the hot ACN solution, stir for 5 mins, and filter hot through Celite.

  • Ensure your starting material (3,5-dimethylpyrazole) was free of hydrazine contaminants before the coupling reaction.

Q2: I see a new spot on TLC just below my product after recrystallization from Ethanol.

Diagnosis: You have likely created the ethoxy-impurity (1-ethoxy-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine) via nucleophilic aromatic substitution. Root Cause: The C1-Chlorine is reactive. Refluxing in ethanol for extended periods drives the replacement of -Cl with -OEt. Corrective Action:

  • Stop using alcohols. Switch to Acetonitrile or a Toluene/Heptane system.

  • If you must use ethanol, keep the heating time under 5 minutes and do not reflux unnecessarily.

Q3: The melting point is broad (e.g., 145–155 °C) instead of sharp.

Diagnosis: Eutectic mixture with starting material (1,4-dichlorophthalazine). Root Cause: The starting material has a similar solubility profile. Solution:

  • Trituration: Before recrystallizing, suspend the solid in Hexane or Cold Diethyl Ether and stir for 30 mins. Filter. The starting material (dichlorophthalazine) is often more soluble in these non-polar solvents than the pyrazole-adduct.

  • Recrystallize again using a gradient: Dissolve in minimum hot EtOAc, then slowly add Heptane until cloudy. Cool to crystallize.

Q4: How do I remove the "Bis-adduct" impurity?

Context: The bis-adduct (reaction at both C1 and C4) is a common byproduct if the stoichiometry wasn't controlled (i.e., excess pyrazole used). Strategy: The bis-adduct is generally less soluble in polar aprotic solvents than the mono-chloro product.

  • Protocol: Dissolve the crude mixture in DCM (Dichloromethane). The mono-product is highly soluble; the bis-adduct often remains as a solid or precipitates out upon addition of a small amount of hexane. Filter off the solid bis-adduct; your product is in the filtrate.

Decision Tree & Workflow Visualization

The following diagram illustrates the logical flow for solvent selection and impurity removal.

Recrystallization_Workflow Start Crude 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine Check_Solubility Solubility Test (100 mg) Start->Check_Solubility ACN_Route Solvent: Acetonitrile (Reflux) Check_Solubility->ACN_Route Preferred Alcohol_Route Solvent: Ethanol (Avoid prolonged heat) Check_Solubility->Alcohol_Route Alternative (Risky) Impurity_Check Check Impurity Profile (TLC/LCMS) ACN_Route->Impurity_Check Alcohol_Route->Impurity_Check Bis_Adduct Issue: Bis-Adduct Present Impurity_Check->Bis_Adduct High MW Impurity Hydrolysis Issue: Phthalazinone (Hydrolysis) Impurity_Check->Hydrolysis Polar Impurity SM_Left Issue: Unreacted SM Impurity_Check->SM_Left Non-polar Impurity Final Pure Product (Sharp MP, Single Spot) Impurity_Check->Final Clean Solution_Bis Action: Filter Hot (Bis is less soluble) or Triturate with DCM Bis_Adduct->Solution_Bis Solution_Hydro Action: Dry Solvents Required Recrystallize from Anhydrous Toluene Hydrolysis->Solution_Hydro Solution_SM Action: Triturate with Hexane/Ether then Recrystallize SM_Left->Solution_SM Solution_Bis->Final Solution_Hydro->Final Solution_SM->Final

Figure 1: Purification Logic Flowchart for Phthalazine Derivatives. Blue nodes indicate starting states, Green for optimal paths/outcomes, and Red for impurity failure modes.

Analytical Validation

To confirm the success of your recrystallization, compare your data against these standard metrics:

ParameterSpecificationMethod
Appearance Off-white to pale yellow crystalline solidVisual
Melting Point 160–164 °C (Derivative dependent, verify with specific analog)Capillary MP
1H NMR (DMSO-d6) Pyrazole CH3 singlets (~2.3 & 2.7 ppm); Phthalazine Ar-H (7.8–8.5 ppm)NMR
Purity (HPLC) >98.5% AreaC18 Column, ACN/Water Gradient

Note: The melting point of the specific 1-chloro-4-(3,5-dimethyl-pyrazol-1-yl) derivative is typically higher than the starting dichlorophthalazine. If your MP is <140 °C, you likely have significant starting material contamination.

References

  • PubChem. Phthalazine, 1-(3,5-dimethyl-1H-pyrazol-1-yl)- Compound Summary. National Library of Medicine. Available at: [Link]

  • Science of Synthesis. Product Class 10: Phthalazines.[1] Thieme Chemistry. (General reactivity of 1-chlorophthalazines and solubility data). Available at: [Link]

  • TSI Journals. Synthesis of Novel Substituted-3,5-Dimethyl-1H-Pyrazolyl Phthalazine-1,4-Diones. (Details on pyrazole-phthalazine coupling and purification). Available at: [Link]

Sources

Optimizing reaction temperature for phthalazine substitution reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for optimizing phthalazine substitution reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of temperature optimization in the functionalization of the phthalazine core. The phthalazine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] Achieving high yield and selectivity in its modification is paramount, and temperature is the most critical and influential parameter in this endeavor.

This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to empower you to overcome common challenges and achieve reproducible, high-fidelity results in your experiments.

Fundamental Principles: The "Why" Behind Temperature Control

A nuanced understanding of the reaction mechanism and thermodynamic principles is essential for logical and effective temperature optimization.

The Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The phthalazine ring is an electron-deficient heteroaromatic system, making it susceptible to Nucleophilic Aromatic Substitution (SNAr).[1] This reactivity is particularly pronounced at positions C1 and C4, especially when a good leaving group (e.g., a halogen) is present. The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.

// Nodes Reactants [label="1-Chlorophthalazine + Nucleophile (Nu⁻)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; TS1 [label="Transition State 1", shape=plaintext, fontcolor="#202124"]; Intermediate [label="Meisenheimer Complex\n(Resonance Stabilized)", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; TS2 [label="Transition State 2", shape=plaintext, fontcolor="#202124"]; Products [label="Substituted Phthalazine + Cl⁻", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"];

// Edges Reactants -> TS1 [label="+ Nu⁻\n(Rate-Determining Step)", color="#4285F4"]; TS1 -> Intermediate [color="#4285F4"]; Intermediate -> TS2 [label="- Cl⁻\n(Fast)", color="#EA4335"]; TS2 -> Products [color="#EA4335"];

// Invisible nodes for alignment {rank=same; Reactants; Products;} }

Caption: Generalized SNAr mechanism on a 1-chlorophthalazine substrate.

The formation of the Meisenheimer complex is typically the rate-determining step. The energy required to overcome this initial activation barrier is a primary reason why thermal energy (heat) is often necessary.

Kinetic vs. Thermodynamic Control

When a reaction can yield more than one product, the distribution is governed by either kinetic or thermodynamic control. Temperature is the primary tool to switch between these two regimes.[4]

  • Kinetic Control: At lower temperatures , the reaction is essentially irreversible. The major product will be the one that forms the fastest (i.e., the one with the lowest activation energy), regardless of its stability.[4][5]

  • Thermodynamic Control: At higher temperatures , the reaction becomes reversible. Given enough energy and time, even the kinetically favored product can revert to the starting materials and cross a higher activation barrier to form the most stable product (the one with the lowest Gibbs free energy).[4]

Understanding which product is desired (the fastest-forming or the most stable) is crucial for designing your thermal strategy.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems in a question-and-answer format.

// Nodes Start [label="Initial Observation?", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124", color="#5F6368"]; LowYield [label="Low or No Conversion", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; SideProducts [label="Poor Selectivity /\nMultiple Side Products", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; Inconsistent [label="Inconsistent Yields", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"];

Action_IncreaseT [label="Action: Increase Temperature\n(e.g., in 10-20°C increments)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", color="#202124"]; Action_CheckDegradation [label="Check for Degradation\n(TLC/LCMS)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", color="#202124"]; Action_DecreaseT [label="Action: Decrease Temperature", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", color="#202124"]; Action_Extend_Time [label="Consider extending reaction time", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", color="#202124"]; Action_PreciseControl [label="Action: Improve Temperature Control\n(Oil bath, thermocouple, consistent stirring)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", color="#202124"];

// Edges Start -> LowYield; Start -> SideProducts; Start -> Inconsistent;

LowYield -> Action_IncreaseT [label="Cause: Insufficient\nactivation energy"]; Action_IncreaseT -> Action_CheckDegradation; Action_CheckDegradation -> Action_DecreaseT [label="Degradation\nObserved"];

SideProducts -> Action_DecreaseT [label="Cause: Thermodynamic product\nundesired or degradation"]; Action_DecreaseT -> Action_Extend_Time;

Inconsistent -> Action_PreciseControl [label="Cause: Poor thermal\nreproducibility"]; }

Caption: A logical workflow for troubleshooting common temperature-related issues.

Q1: My reaction shows low or no conversion after several hours. How should I adjust the temperature?

A1: This is a classic sign that the reaction lacks sufficient energy to overcome the activation barrier.

  • Underlying Cause: The kinetic energy of the molecules is too low for a sufficient number of effective collisions to occur, leading to a slow or stalled reaction.

  • Recommended Action:

    • Incremental Increase: Raise the reaction temperature in 10-20°C increments. Monitor the reaction progress closely by Thin Layer Chromatography (TLC) or LC-MS after each adjustment. Refluxing the solvent is a common strategy to ensure a consistent and sufficiently high temperature.[6]

    • Consider Microwave Irradiation: For rapid optimization, microwave synthesis can be highly effective. The internal heating mechanism can dramatically reduce reaction times by efficiently reaching high temperatures.[7][8][9] A controlled microwave reactor is essential for safety and reproducibility.[8]

  • Critical Caveat: Be vigilant for decomposition. If increasing the temperature leads to the appearance of new, undesired spots on your TLC plate or a darkening of the reaction mixture, you may have exceeded the stability threshold of your reactants or product.[10]

Q2: The reaction is proceeding, but I'm getting a mixture of products or significant side-product formation. How can temperature improve selectivity?

A2: This is a selectivity issue, often linked to the kinetic vs. thermodynamic product dilemma or reactant/product degradation.

  • Underlying Cause 1: Competing Pathways: You may be forming the more stable (thermodynamic) product when the less stable (kinetic) one is desired. This often happens at elevated temperatures where the reaction is reversible.

  • Recommended Action 1:

    • Lower the Temperature: Attempt the reaction at a lower temperature (e.g., room temperature, 0°C, or even -80°C for highly reactive species).[4][11] This favors the kinetic product by making the reaction irreversible.

    • Increase Reaction Time: Be aware that lowering the temperature will decrease the reaction rate, so you must be prepared to run the reaction for a longer duration.[12]

  • Underlying Cause 2: Thermal Degradation: The desired product, once formed, might be degrading under the reaction conditions.

  • Recommended Action 2:

    • Run a Stability Test: Dissolve your purified product in the reaction solvent with all reagents except one starting material. Heat this mixture to the reaction temperature and monitor the product's stability over time by TLC/LC-MS. If degradation occurs, a lower reaction temperature is mandatory.

Q3: My reaction yield is highly variable and difficult to reproduce. Could temperature control be the issue?

A3: Absolutely. Inconsistent thermal conditions are a primary cause of poor reproducibility.

  • Underlying Cause: Fluctuations in the heat source, inefficient stirring leading to "hot spots," or inaccurate temperature monitoring can cause the reaction to proceed at different rates or through different pathways in each run.

  • Recommended Action:

    • Use a Stable Heat Source: Replace heating mantles controlled by variable transformers (Variacs) with PID-controlled systems or a well-stirred oil bath for uniform heat transfer.

    • Ensure Efficient Stirring: Use an appropriate stir bar and stirring speed to ensure the entire reaction mixture is at a uniform temperature.

    • Monitor Internal Temperature: Whenever possible, place a thermometer or thermocouple directly in the reaction mixture rather than just monitoring the bath temperature.

Frequently Asked Questions (FAQs)

Q: What is a good starting temperature for a substitution reaction on 1-chlorophthalazine? A: A sensible starting point is often refluxing in a solvent like ethanol or 1,4-dioxane, which corresponds to temperatures between ~80°C and 100°C.[13][14] However, the optimal temperature is highly dependent on the nucleophilicity of your substituting agent and the solvent used. For very reactive nucleophiles, the reaction may proceed efficiently at room temperature, while less reactive ones may require temperatures upwards of 150°C, sometimes achieved in a sealed vessel or under microwave conditions.[15]

Q: How does microwave heating differ from conventional heating, and why would I choose it? A: Conventional heating relies on conduction and convection to transfer heat from an external source to the reaction mixture. Microwave heating, conversely, uses dielectric heating to directly excite molecules (especially polar ones) within the sample, resulting in rapid and uniform internal heating.[16] You should choose microwave-assisted synthesis when you want to:

  • Dramatically reduce reaction times (from hours to minutes).[9]

  • Rapidly screen multiple temperature conditions.

  • Access higher temperatures than the boiling point of the solvent by using a sealed vessel, which can drive difficult reactions to completion.[8]

Q: If my product is the thermodynamic one, can I just heat the reaction indefinitely? A: No. While higher temperatures favor the thermodynamic product, there is a point of diminishing returns. Excessively high temperatures or prolonged heating can lead to decomposition of the starting materials, reagents, solvent, or even the desired product itself, ultimately lowering the isolated yield.[10] The goal is to find a temperature high enough to allow for equilibration but low enough to minimize degradation.

Experimental Protocols & Data

Protocol 1: Temperature Screening via Parallel Synthesis (Conventional Heating)

This protocol describes a method to efficiently determine the optimal reaction temperature for a nucleophilic substitution on 1-chlorophthalazine.

Methodology:

  • Setup: Arrange four identical reaction vials or round-bottom flasks, each with a stir bar.

  • Reagent Addition: To each vial, add 1-chlorophthalazine (1.0 eq), your nucleophile (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq). Dissolve the components in an appropriate solvent (e.g., DMF or 1,4-dioxane).

  • Temperature Control: Place each vial in a separate well of a pre-heated parallel synthesis block or in separate, controlled oil baths set to different temperatures (e.g., 40°C, 60°C, 80°C, 100°C).

  • Monitoring: Take a small aliquot from each reaction at set time points (e.g., 1h, 4h, 12h, 24h). Quench the aliquot and analyze by TLC and/or LC-MS to determine the conversion rate and the formation of any side products.

  • Work-up: Once a reaction reaches completion or a set time point, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Analysis: Dry the organic layer, concentrate it, and determine the crude yield and purity for each temperature point to identify the optimum.

Data Interpretation: Example Temperature Screening Results

The following table illustrates hypothetical data from the protocol above, demonstrating how temperature affects reaction outcomes.

EntryTemperature (°C)Time (h)Conversion (%)Desired Product Yield (%)Side Product Yield (%)Observations
140243530<5Very slow reaction
2602485805Good conversion, clean reaction
38012>9592<5Optimal Conditions: Fast and clean
41008>958510Fast, but increased side products
51204>957025Rapid reaction, significant side products and some decomposition observed

References

  • A green microwave method for synthesizing a more stable phthalazin-1-ol isomer as a good anticancer reagent using chemical plasma organic reactions. (2021). Scientific Reports.
  • troubleshooting low conversion rates in 4-(4-hydroxyphenyl)phthalazin-1(2H)-one reactions. (2025). BenchChem.
  • addressing stability issues of 1-(Thietan-3-yl)phthalazine in solution. (2025). BenchChem.
  • Technical Support Center: Optimizing the Synthesis of 1-(Thietan-3-yl)phthalazine. (2025). BenchChem.
  • Thermodynamic vs kinetic reaction control with radical substitution. (2016). Chemistry Stack Exchange.
  • Optimization of the nucleophilic aromatic substitution reaction. (n.d.).
  • Microwave-Assisted Multicomponent Condensation of 5-Aminopyrazoles. (n.d.). Organic Syntheses.
  • Nucleophilic Heteroaromatic Substitution. II. Phthalazines. (n.d.). Academia.edu.
  • Help with Low Yield Synthesis. (2025). Reddit.
  • Microwave-Assisted Synthesis of N-Phthaloylglycine and its Deriv
  • A Researcher's Guide to Kinetic vs. Thermodynamic Control in Chemical Reactions. (2025). BenchChem.
  • Thermodynamic and kinetic reaction control. (n.d.). Wikipedia.
  • Kinetic vs. Thermodynamic Control: Understanding the Dynamics of Chemical Reactions. (2026). LinkedIn.
  • Microwave Assisted Reactions of Some Azaheterocylic Compounds. (2009). Semantic Scholar.
  • Thermodynamic and Kinetic Products. (2012). Master Organic Chemistry.
  • Recent Developments in Chemistry of Phthalazines. (2015). Longdom Publishing.
  • chemical properties of the phthalazine ring system. (2025). BenchChem.
  • An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Deriv
  • Microwave-assisted Synthesis of Phthalocyanine Metal Complexes: Relationship between Yield and Maximum Temper
  • Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ p
  • SNAr Reaction in Other Common Molecular Solvents. (2026). WordPress.com.
  • Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges. (2020). PubMed.
  • Phthalazine scaffolds in medicinal chemistry: a review of their synthesis, versatility, and pharmacological significance. (2026).

Sources

Controlling regioselectivity in phthalazine functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Controlling Regioselectivity in Phthalazine Functionalization Ticket ID: PHTH-REGIO-001

Introduction: The Phthalazine Challenge

Welcome to the technical support center. If you are here, you are likely struggling with the inherent electronic bias of the phthalazine scaffold (benzo[d]pyridazine). This heterocycle is a critical pharmacophore, most notably serving as the anchor for PARP inhibitors like Olaparib and VEGFR inhibitors like Vatalanib .

The Core Conflict: The phthalazine nucleus presents a dichotomy:

  • The Pyridazine Ring (C1/C4): Highly electron-deficient (π-deficient). It repels electrophiles but is a magnet for nucleophiles and nucleophilic radicals.

  • The Benzene Ring (C5-C8): Relatively more electron-rich but deactivated by the fused pyridazine ring.

Most "failed" experiments stem from applying benzene-logic to this diazine system. This guide provides troubleshooting workflows to control regioselectivity, specifically navigating the competition between C1/C4 (kinetic/electronic favorites) and C5-C8 (steric/pre-functionalized favorites).

Module 1: Controlling Mono- vs. Bis-Functionalization

Scenario: You are using 1,4-dichlorophthalazine as a linchpin to install two different groups, but you are getting inseparable mixtures of starting material, mono-product, and bis-product.

Root Cause Analysis

1,4-dichlorophthalazine is chemically symmetric. After the first oxidative addition/substitution, the electronic nature of the ring changes slightly, but often not enough to completely deactivate the second position.

  • Nucleophilic Aromatic Substitution (SNAr): The first substitution with an electron-donating group (e.g., amine) deactivates the ring, making the second substitution slower (Good for control).

  • Suzuki-Miyaura Coupling: The active catalyst often remains coordinated to the π-system, leading to "ring-walking" or rapid second oxidative addition (Bad for control).

Troubleshooting Protocol: The "Stoichiometric Brake"

To achieve high selectivity for the mono-arylated product, you must starve the reaction of the boronic acid and use a catalyst system that discourages multiple oxidative additions.

Protocol: Selective Mono-Arylation of 1,4-Dichlorophthalazine

  • Stoichiometry: Use 1.0 equiv of 1,4-dichlorophthalazine and 0.95 - 1.05 equiv of Aryl Boronic Acid. Do not use excess boronic acid.

  • Solvent System: Use a biphasic system (Toluene/Water or DME/Water) rather than pure DMF. The biphasic nature can sometimes precipitate the mono-product or sequester the catalyst.

  • Catalyst: Use Pd(PPh3)4 (Tetrakis). The bulky triphenylphosphine ligands reduce the rate of the second oxidative addition compared to smaller, highly active ligands like S-Phos.

Step-by-Step Workflow:

  • Charge a reaction vessel with 1,4-dichlorophthalazine (1.0 eq), Aryl-B(OH)2 (1.0 eq), and Na2CO3 (2.0 eq).

  • Add solvent: 1,4-Dioxane:Water (4:1 ratio). Degas with N2 for 15 mins.

  • Add Pd(PPh3)4 (5 mol%).

  • Heat to 80°C (Not reflux). Monitor by LCMS every 30 mins.

  • Critical Stop: Quench immediately when the bis-product reaches >5% by UV area integration.

Data: Stoichiometry Impact on Selectivity

Typical results for Phenylboronic acid coupling (LCMS Area %)

Equivalents (Boronic Acid)Mono-ProductBis-ProductStarting Material
0.8 eq 72%< 2%25%
1.0 eq 85% 8% 7%
1.5 eq 15%85%0%

Tech Note: If bis-coupling persists, switch to 1-chloro-4-phthalazinone . The carbonyl at C4 completely protects that position. You can re-aromatize/chlorinate later using POCl3.

Module 2: Direct C-H Functionalization (The Minisci Route)

Scenario: You need to add an alkyl group to C1, but you don't have a halogen handle, or you want to avoid the multi-step halogenation route.

Root Cause Analysis

Standard Friedel-Crafts alkylation fails because the ring is too electron-deficient. The solution is Radical Substitution (Minisci Reaction) . The nucleophilic alkyl radical attacks the position with the lowest LUMO coefficient (C1/C4).

Troubleshooting Protocol: Protonation is Key

Users often forget that the radical attack is 100x faster on the protonated heterocycle.

Protocol: Photocatalytic Decarboxylative Alkylation

  • Substrate: Phthalazine (1.0 eq).[1]

  • Radical Source: Carboxylic Acid (R-COOH) (2.0 eq) or Alkyl Trifluoroborate.

  • Catalyst: Ir(dF(CF3)ppy)2(dtbbpy)PF6 (1-2 mol%).

  • Oxidant: (NH4)2S2O8 (if not using dual catalysis).

  • Additive (CRITICAL): TFA (1.0 - 2.0 eq) .

    • Why: Protonates N2, lowering the LUMO energy of C1, acting as a "radical magnet."

Mechanism Visualization (DOT):

Caption: Minisci mechanism highlighting the critical role of acid (TFA) in activating the C1 position for nucleophilic radical attack.

Module 3: Functionalizing the Benzene Ring (C5-C8)

Scenario: You need a substituent at C6 (e.g., for SAR potency), but all reactions are hitting C1/C4.

The "Build vs. Decorate" Rule

You cannot easily force regioselectivity onto C5-C8 of a pre-formed phthalazine core using standard electrophilic chemistry (SEAr). The pyridazine ring deactivates the benzene ring too strongly.

Decision Matrix:

  • If you need C5/C6/C7/C8 functionalization: You must BUILD it.

    • Start with: Substituted phthalic anhydride or substituted 2-formylbenzoic acid.

    • Reaction: Condense with hydrazine.

  • If you need C1/C4 functionalization: You can DECORATE it.

    • Start with: Unsubstituted phthalazine or 1,4-dichlorophthalazine.[1]

Experimental Workflow: The "Build" Route (Olaparib Strategy) To get the fluoro-substituent at C5 (Olaparib numbering) or C6/C7:

  • Do not try to fluorinate phthalazine.

  • Start with: 2-fluoro-5-formylbenzoic acid (or similar).

  • React with: Hydrazine hydrate (or protected hydrazine).

  • Result: The substituent is "baked in" to the benzene ring with 100% regiocontrol before the heterocycle is even closed.

Frequently Asked Questions (FAQs)

Q: I tried to chlorinate phthalazinone with SOCl2 but got no reaction. Why? A: Thionyl chloride (SOCl2) is often too weak for this diazine system. You need a "harder" chlorinating agent.

  • Solution: Use POCl3 (Phosphorus oxychloride) at reflux.

  • Pro Tip: Add a catalytic amount of DMF (Vilsmeier-Haack type activation) to speed up the conversion to 1-chlorophthalazine.

Q: Why is my Suzuki coupling yielding a complex mixture of reduced product (de-halogenation)? A: Phthalazines are electron-deficient and prone to hydrodehalogenation (replacing Cl with H) in the presence of Pd catalysts and hydride sources (like alcohols).

  • Solution: Avoid secondary alcohols (isopropanol) as co-solvents. Use Toluene/Water or DME/Water. Ensure your solvent is strictly degassed to prevent radical pathways.

Q: Can I use N-Oxides to functionalize C1? A: Yes, this is the Reissert-Henze reaction.

  • Oxidize phthalazine with mCPBA

    
     Phthalazine-2-oxide.
    
  • Treat with TMS-CN and Benzoyl Chloride.

  • Result: Regioselective installation of a Cyano group at C1. This is a highly reliable alternative if metal catalysis fails.

Visualizing the Decision Logic

Phthalazine_Logic Start Target: Functionalized Phthalazine Q1 Where is the substituent needed? Start->Q1 Branch_Benzene Benzene Ring (C5, C6, C7, C8) Q1->Branch_Benzene Branch_Pyridazine Pyridazine Ring (C1, C4) Q1->Branch_Pyridazine Action_Build STRATEGY: De Novo Synthesis Start with substituted phthalic anhydride/acid Branch_Benzene->Action_Build SEAr is ineffective Q2 Is the scaffold halogenated? Branch_Pyridazine->Q2 Yes_Halo Yes (1,4-dichloro) Q2->Yes_Halo No_Halo No (H) Q2->No_Halo Action_Suzuki STRATEGY: Suzuki Coupling Control: 1.0 eq Boronic Acid Pd(PPh3)4 Yes_Halo->Action_Suzuki Action_Minisci STRATEGY: Minisci Reaction Requires: TFA + Radical Source Photocatalysis No_Halo->Action_Minisci

Caption: Strategic decision tree for selecting the correct synthetic pathway based on regioselectivity requirements.

References

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581–6591.

  • Luo, J., et al. (2018). Visible-light-mediated Minisci C–H alkylation of heteroarenes with unactivated alkyl halides using O2 as an oxidant. Chemical Science, 9, 8738-8743.

  • BenchChem Application Notes. (2025). Protocols for the Functionalization of the Phthalazine Core. BenchChem Technical Library.

  • Wang, X., et al. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib.[2][3] ACS Omega, 7(7), 6438–6445.

  • Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 58(39), 13666-13699.

Sources

Stability of 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the stability profile, degradation mechanisms, and handling protocols for 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine , a specialized heterocyclic building block.

Topic: Stability Under Acidic Conditions & Handling Protocols Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists

Executive Summary: The Stability Matrix

1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine is a bifunctional scaffold. Its reactivity is defined by two distinct zones:

  • Zone A (High Lability): The C1-Chloro substituent. This is an imidoyl chloride-like motif embedded in a diazine ring. It is highly susceptible to nucleophilic attack, particularly acid-catalyzed hydrolysis.

  • Zone B (High Stability): The C4-Pyrazole linkage. The bond connecting the pyrazole nitrogen (N1) to the phthalazine carbon (C4) is robust. It generally resists cleavage under standard acidic conditions that would otherwise hydrolyze the chloro group.

The Critical Insight: Under acidic aqueous conditions, the compound does not typically fragment into phthalazine and pyrazole. Instead, it rapidly converts to its phthalazinone derivative via hydrolysis of the chlorine atom.

Degradation Mechanism: Acid-Catalyzed Hydrolysis

The primary failure mode in acidic media is the conversion of the chlorophthalazine to 4-(3,5-dimethyl-pyrazol-1-yl)-phthalazin-1(2H)-one .

Pathway Visualization

The following diagram illustrates the mechanistic pathway of degradation in acidic media.

Hydrolysis Start 1-Chloro-4-(3,5-dimethyl- pyrazol-1-yl)-phthalazine Protonation Protonated Intermediate (Activated Electrophile) Start->Protonation + H+ (Fast) Transition Tetrahedral Intermediate (Water Attack at C1) Protonation->Transition + H2O (Rate Limiting) Product 4-(3,5-dimethyl-pyrazol- 1-yl)-phthalazin-1(2H)-one Transition->Product - HCl (Irreversible) Byproduct HCl Transition->Byproduct

Caption: Figure 1. Acid-catalyzed hydrolysis pathway. The protonation of the phthalazine nitrogen (N2) increases electrophilicity at C1, facilitating water attack and chloride displacement.

Troubleshooting Guide: Diagnostics & Solutions

Scenario A: "I see a new peak at M-18 in my LC-MS."

Diagnosis: Hydrolysis has occurred.[1]

  • Explanation: The molecular weight of the parent (Cl) is replaced by Oxygen (OH tautomerizing to C=O).

    • Mass Change:

      
      .
      
    • Note: In positive mode MS, you may see the protonated mass

      
      .
      
  • Root Cause: Presence of moisture in the reaction solvent or unbuffered acidic workup.

  • Solution:

    • Dry solvents (THF, DCM) over molecular sieves.

    • Avoid aqueous acidic washes (e.g., 1N HCl) during extraction if the reaction is not complete.

    • Neutralize quenchers immediately with

      
      .
      
Scenario B: "My nucleophilic substitution (S_NAr) yield is low."

Diagnosis: Competition between the intended nucleophile and adventitious water.

  • Explanation: The C1-Cl bond is the reactive site for your desired substitution (e.g., with an amine or aniline). Acid acts as a catalyst for both your nucleophile and water. If water is present, it often reacts faster due to concentration effects or solvent shell availability.

  • Solution:

    • Switch Base: Use a non-nucleophilic organic base (DIPEA or

      
      ) to scavenge HCl.
      
    • Temperature: Lower the reaction temperature. Hydrolysis usually has a higher activation energy than amine substitution.

    • Reagent Quality: Ensure the 1-chloro starting material is not already partially hydrolyzed (check melting point: Pure

      
       158-160°C; Phthalazinone degradant often melts higher, >200°C).
      

Stability Data & Handling Protocols

Quantitative Stability Profile (Estimated)
ConditionStability StatusHalf-Life (Approx.)Major Degradant
Solid State (Dry, -20°C) Stable> 2 YearsNone
DMSO-d6 (Ambient) Stable> 2 WeeksNone
1N HCl (Aq, Ambient) Unstable < 1 HourPhthalazinone deriv.
Acetic Acid (Glacial) ModerateDaysAcetate adducts (rare)
pH 7.4 Buffer (Aq) ModerateHoursPhthalazinone deriv.
Protocol: Validating Purity Before Use

Before committing this reagent to a high-value synthesis, perform this rapid check:

  • Dissolve 1 mg in anhydrous MeCN.

  • Inject on HPLC (C18 column, Water/MeCN gradient with 0.1% Formic Acid).

  • Monitor at 254 nm.

    • Retention Time Shift: The hydrolyzed product (Phthalazinone) is significantly more polar than the Chloro-parent. It will elute earlier.

    • Acceptance Criteria: < 2% Phthalazinone area.

Storage Recommendations
  • Container: Amber glass vial with a PTFE-lined cap.

  • Atmosphere: Argon or Nitrogen backfill (essential).

  • Desiccant: Store within a secondary container with active silica gel or

    
    .
    
  • Temperature: -20°C is optimal to prevent slow hydrolysis from ambient moisture.

Synthesis & Mechanistic Context

Understanding the origin of this molecule clarifies its stability. It is typically synthesized by treating 4-(3,5-dimethyl-pyrazol-1-yl)-phthalazin-1(2H)-one with phosphorus oxychloride (


).
  • Reversibility: The synthesis reaction (

    
    ) is driven by the high energy of the 
    
    
    
    bond formation. The reverse reaction (
    
    
    ) is thermodynamically favored in the presence of water.
  • Pyrazole Stability: The 3,5-dimethylpyrazole moiety is an electron-rich heterocycle attached to an electron-deficient phthalazine. This "push-pull" electronic character stabilizes the C4-N1 bond, making it resistant to cleavage even when the C1-Cl bond hydrolyzes.

Decision Tree: Handling Acidic Conditions

Use this flow to determine if your experimental design is safe.

DecisionTree Q1 Do you need to expose the compound to acid? Q2 Is water present? Q1->Q2 Yes Q3 Is the acid anhydrous? (e.g., HCl in Dioxane) Q2->Q3 No (Anhydrous) Stop STOP: High risk of Hydrolysis. Remove water or switch to basic conditions. Q2->Stop Yes (Aqueous Acid) Q3->Stop No (Unsure) Proceed PROCEED: Monitor for HCl-salt formation. Q3->Proceed Yes Caution CAUTION: Ensure strictly anhydrous. Limit exposure time.

Caption: Figure 2. Decision matrix for handling 1-chloro-phthalazine derivatives in acidic environments.

References

  • Synthesis of Chlorophthalazines: El-Hashash, M. A., et al. "Synthesis and antimicrobial evaluation of some annelated phthalazine derivatives... from 1-chloro-4-(2,4,6-trimethylphenyl) phthalazine." Turkish Journal of Chemistry, 2012. Link

  • Hydrolysis Mechanism: Identifying the transformation of 1-chlorophthalazine to phthalazinone. PubChem Compound Summary for 1-Chlorophthalazine. Link

  • Reactivity Profile: Desmond, J., et al. "Reaction of 1-amino- and 1-chlorophthalazine with mammalian molybdenum hydroxylases." Biochemical Journal, 1974. Link

  • Phthalazine Chemistry Overview: "Recent Developments in Chemistry of Phthalazines." Organic Chemistry: Current Research, 2015. Link

Sources

Removing unreacted starting materials from pyrazolyl-phthalazine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Purification and Removal of Unreacted Starting Materials

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazolyl-phthalazine derivatives. This guide provides in-depth, field-proven insights into tackling one of the most common challenges in this area: the effective removal of unreacted starting materials from your crude product. The following troubleshooting guides and FAQs are designed to explain the causality behind experimental choices, ensuring you can adapt and optimize these protocols for your specific target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials I'll need to remove after synthesizing a pyrazolyl-phthalazine?

The synthesis of pyrazolyl-phthalazines is typically a one-pot, multicomponent reaction.[1][2][3] Consequently, the primary contaminants in your crude product are the starting materials you began with. The most common reactants include:

  • Phthalhydrazide (or its precursors, phthalic anhydride and hydrazine hydrate)[1][4][5]

  • Aromatic or Aliphatic Aldehydes [1][2]

  • Active Methylene Compounds: Such as malononitrile, ethyl cyanoacetate, or 1,3-diketones (e.g., dimedone, acetylacetone).[1][2][5]

  • Hydrazine Hydrate: A particularly common and often problematic remnant, especially if the reaction starts from phthalic anhydride.[4][6]

Q2: How do I choose the best initial purification strategy for my crude product?

The optimal strategy depends on the physical properties of your target pyrazolyl-phthalazine derivative versus those of the unreacted starting materials. Most pyrazolyl-phthalazine products are crystalline solids with limited solubility in water but good solubility in polar organic solvents like DMSO and DMF.[7][8]

Use the following decision tree to guide your initial choice:

G start Crude Product Analysis is_solid Is the crude product a solid? start->is_solid solubility_diff Significant solubility difference between product and impurities? is_solid->solubility_diff Yes polarity_diff Significant polarity difference? is_solid->polarity_diff No solubility_diff->polarity_diff No recrystallization Recrystallization solubility_diff->recrystallization Yes acid_base Are any starting materials acidic or basic (e.g., Hydrazine)? polarity_diff->acid_base No chromatography Column Chromatography polarity_diff->chromatography Yes extraction Acid-Base Extraction / Wash acid_base->extraction Yes combo Combine Techniques: Extraction followed by Recrystallization or Chromatography acid_base->combo No (Complex Mixture)

Caption: Decision tree for selecting a primary purification technique.

Q3: My product seems to be contaminated with excess hydrazine hydrate. What is the most effective way to remove it?

Hydrazine hydrate is highly polar and basic, making it relatively straightforward to remove.

  • Aqueous Wash/Extraction: If your product is not water-soluble, you can precipitate the crude product by adding cold water to the reaction mixture and then filter it. The hydrazine hydrate will remain in the aqueous filtrate.[9] Alternatively, if your product is dissolved in an organic solvent like ethyl acetate or ether, you can perform several washes with water or brine in a separatory funnel to extract the hydrazine.[10]

  • Acid-Base Extraction: For more stubborn cases, washing the organic layer with a dilute acid (e.g., 0.1 M HCl) will protonate the basic hydrazine, forming a water-soluble salt that is easily extracted into the aqueous phase.[8] Remember to wash with a mild base (e.g., saturated sodium bicarbonate) and then brine afterward to neutralize the organic layer.[11]

  • Azeotropic Distillation: In non-polar reaction solvents, adding xylene and distilling can remove hydrazine hydrate as an azeotrope.[12] This is a powerful but less common technique for this specific synthesis.

Troubleshooting Guide 1: Recrystallization

Recrystallization is often the most efficient method for purifying solid pyrazolyl-phthalazine derivatives, as they frequently crystallize well from solvents like ethanol.[5][13][14] This method works by exploiting the differences in solubility between your product and the impurities at different temperatures.

Q&A: Recrystallization Issues

Q: I'm not sure which solvent to use for recrystallization. Where do I start? A: Ethanol is widely reported as an effective solvent for pyrazolyl-phthalazine derivatives.[5][13][14] Other polar protic solvents like methanol or isopropanol can also be effective.[15][16] The ideal solvent should dissolve your compound well when hot but poorly when cold.[15] Always start with small-scale solvent screening to find the optimal system.

Q: My product "oils out" instead of forming crystals. What's happening and how do I fix it? A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above your product's melting point.[15]

  • Causality: The compound is coming out of solution as a liquid instead of a solid crystal lattice. This is often caused by cooling the solution too quickly or using a solvent system where the product is too soluble.

  • Solution: Add a small amount of additional hot solvent to redissolve the oil, then allow the solution to cool much more slowly. Insulating the flask can help. Using a mixed-solvent system (e.g., ethanol/water) where you add the anti-solvent (water) dropwise to the hot solution until it becomes faintly turbid can also promote proper crystallization upon slow cooling.[15]

Q: My yield is very low after recrystallization. How can I improve it? A: Low recovery is typically due to using too much solvent or not cooling the solution sufficiently.

  • Causality: Your product has some residual solubility even in the cold solvent. Using an excessive volume of solvent means a larger amount of your product will remain in the mother liquor.

  • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude solid.[15] After slow cooling to room temperature, place the flask in an ice bath or refrigerator for at least 30 minutes to maximize precipitation before filtering.[15]

ProblemLikely Cause(s)Recommended Solution(s)
No crystals form Solution is not saturated; Cooling too rapidly.Evaporate some solvent to increase concentration; Scratch the inner wall of the flask; Add a seed crystal.[17]
Product "oils out" Melting point of the product is below the solution temperature; Cooling too fast.Add more hot solvent to dissolve the oil, then cool very slowly; Switch to a lower-boiling point solvent system.[15]
Low crystal recovery Too much solvent was used; Solution not cooled sufficiently.Use the minimum amount of hot solvent; Cool thoroughly in an ice bath before filtering.[15]
Impurities co-crystallize Impurity has similar solubility to the product; Cooling too fast.Allow the solution to cool more slowly; Try a different solvent system where the impurity is more soluble.
Protocol: Standard Recrystallization of a Pyrazolyl-Phthalazine Derivative
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture to boiling with stirring until the solid is fully dissolved. Add solvent dropwise until a clear solution is achieved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this period.

  • Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[15]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or vacuum oven to remove residual solvent.

Troubleshooting Guide 2: Column Chromatography

When recrystallization is ineffective, or when dealing with complex mixtures or oily products, column chromatography is the most powerful purification technique.[11][18] It separates compounds based on their differential adsorption to a stationary phase (usually silica gel) as a mobile phase (eluent) is passed through the column.[19]

Q&A: Column Chromatography Issues

Q: How do I select the right solvent system (eluent) for my column? A: The key is to perform Thin-Layer Chromatography (TLC) first.

  • Causality: TLC uses the same principle of separation as column chromatography. An effective separation on a TLC plate is a strong indicator of a successful column separation.[18]

  • Solution: Spot your crude mixture on a silica gel TLC plate and test various eluent systems, typically mixtures of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).[2] Adjust the ratio until the desired product has a Retention Factor (Rf) of approximately 0.2-0.4, with good separation from all impurity spots.[18]

Q: My compounds are coming off the column too quickly with no separation. A: Your eluent is too polar.

  • Causality: A highly polar eluent will compete effectively with the compounds for binding sites on the polar silica gel, causing all compounds to move quickly with the solvent front instead of partitioning between the stationary and mobile phases.

  • Solution: Decrease the polarity of your eluent. Reduce the proportion of the polar solvent (e.g., ethyl acetate) and increase the proportion of the non-polar solvent (e.g., hexanes).

Q: I have very broad, overlapping bands and poor separation. A: This is often caused by improper column packing or overloading the column with too much sample.

  • Causality: An unevenly packed column contains channels and cracks, leading to a non-uniform solvent front and band broadening. Loading too much sample saturates the stationary phase near the top of the column, causing the band to spread out.

  • Solution: Ensure your column is packed uniformly without air bubbles or cracks.[19] For sample loading, dissolve your crude product in the minimum amount of solvent and apply it to the column in as narrow a band as possible. As a general rule, the amount of crude material should be between 1-5% of the mass of the silica gel used.[20]

Protocol: Purifying a Pyrazolyl-Phthalazine by Column Chromatography

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc 1. TLC Optimization Find eluent for Rf ≈ 0.3 pack 2. Column Packing Prepare silica slurry in eluent, pack column without air bubbles. tlc->pack sample_prep 3. Sample Preparation Dissolve crude product in minimum solvent. pack->sample_prep load 4. Loading Carefully add sample to top of silica in a narrow band. sample_prep->load elute 5. Elution Add eluent and apply pressure. Collect fractions sequentially. load->elute monitor 6. Fraction Monitoring Analyze collected fractions by TLC. elute->monitor combine 7. Combine & Concentrate Combine pure fractions and remove solvent via rotary evaporation. monitor->combine

Caption: Standard workflow for column chromatography purification.

  • Eluent Selection: Use TLC to determine an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes) that gives your target compound an Rf of ~0.3.[18]

  • Column Packing: Prepare a slurry of silica gel in your chosen eluent. Pour the slurry into a column and allow it to pack under gravity or light pressure, ensuring a flat, stable bed.[19]

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and carefully pipette it onto the top of the silica bed.

  • Elution: Add the eluent to the column and begin collecting fractions. Maintain a constant flow rate.

  • Monitoring: Spot each fraction (or every few fractions) onto a TLC plate to track the elution of your compound.

  • Isolation: Combine the fractions that contain your pure product (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified pyrazolyl-phthalazine.

References

  • Recent advances in the synthesis of pyrazolo[1,2-b]phthalazines - Chemical Review and Letters. (2023). Chemical Review and Letters. Available at: [Link]

  • A new efficient domino approach for the synthesis of pyrazolyl-phthalazine-diones. Antiradical activity of novel phenolic products. (2018). RSC Advances. Available at: [Link]

  • Recent advances in the synthesis of pyrazolo[1,2-b]phthalazines. (n.d.). Semantic Scholar. Available at: [Link]

  • Synthesis of pyrazolo[1,2-b]phthalazine-diones and pyrazolophthalazinyl... (n.d.). ResearchGate. Available at: [Link]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals. Available at: [Link]

  • Supporting information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Remove excess hydrazine hydrate? (2021). ResearchGate. Available at: [Link]

  • How can I remove excess Hydrazine Hydrate from a reaction done in ethanol? (2019). ResearchGate. Available at: [Link]

  • An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. (2019). SciSpace. Available at: [Link]

  • Rational design, synthesis, in vitro, and in-silico studies of pyrazole‑phthalazine hybrids as new α‑glucosidase inhibitors. (2025). Scientific Reports. Available at: [Link]

  • Phthalazines and phthalazine hybrids as antimicrobial agents: Synthesis and biological evaluation. (n.d.). ResearchGate. Available at: [Link]

  • Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies. (2021). Frontiers in Chemistry. Available at: [Link]

  • Method for removing hydrazine compounds. (n.d.). Google Patents.
  • Method for removing organic impurities in hydrazine hydrate prepared through ketazine method. (n.d.). Google Patents.
  • Substances yield after recrystallization from different solvents. (n.d.). ResearchGate. Available at: [Link]

  • Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies. (2021). ResearchGate. Available at: [Link]

  • Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies. (2021). Frontiers Media S.A.. Available at: [Link]

  • Synthetic route for pyrazole‑phthalazine derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Method for purifying pyrazoles. (n.d.). Google Patents.
  • A new efficient domino approach for the synthesis of pyrazolyl-phthalazine-diones. Antiradical activity of novel phenolic products. (2018). Royal Society of Chemistry. Available at: [Link]

  • Reduction Reactions and Heterocyclic Chemistry. (n.d.). Jones Research Group. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Available at: [Link]

  • Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases. (2025). MDPI. Available at: [Link]

  • Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. (2024). RSC Medicinal Chemistry. Available at: [Link]

  • Isolation And Purification Of Substance By Column Chromatography. (n.d.). ResearchGate. Available at: [Link]

  • Product Class 10: Phthalazines. (n.d.). Science of Synthesis. Available at: [Link]

  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2025). Journal of the Brazilian Chemical Society. Available at: [Link]

  • Separation Science in Drug Development, Part I: High-Throughput Purification. (2015). LCGC North America. Available at: [Link]

  • Column chromatography in Pharmaceutical analysis. (n.d.). Open Access Journals. Available at: [Link]

Sources

Validation & Comparative

1H NMR Interpretation Guide: 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the 1H NMR interpretation of 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine . It is structured to assist researchers in confirming structural identity, assessing purity, and differentiating the target molecule from common synthetic byproducts.

Executive Summary & Significance

1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine is a critical electrophilic scaffold in medicinal chemistry, often serving as a precursor for biologically active kinase inhibitors (e.g., Aurora kinase or VEGFR inhibitors).

The primary analytical challenge lies in distinguishing the mono-substituted product (Target) from the bis-substituted impurity (1,4-bis(3,5-dimethylpyrazolyl)phthalazine) and the starting material (1,4-dichlorophthalazine). This guide compares the spectral "performance"—defined here as signal resolution and diagnostic utility—of the target against these alternatives.

Quick Diagnostic Check
  • Target (Mono-sub): Asymmetric Phthalazine region (4H, m) + Two distinct Methyl singlets (3H each) + One Pyrazole-H4 singlet (1H).

  • Bis-Impurity: Symmetric Phthalazine region (AA'BB') + Two Methyl singlets (6H each, intensity doubled).

  • Precursor: Symmetric Phthalazine region + No aliphatic signals.

Comparative Analysis: Spectral Performance

This section objectively compares the NMR signature of the target molecule against its critical process impurities.

Table 1: Diagnostic Signal Comparison (CDCl₃, 400 MHz)
FeatureTarget: Mono-Substituted Alternative A: Bis-Substituted Impurity Alternative B: 1,4-Dichlorophthalazine
Symmetry Asymmetric (

plane absent)
Symmetric (

like)
Symmetric (

like)
Phthalazine Ar-H Multiplet (4H) Complex splitting due to different environments at C5/C8 and C6/C7.AA'BB' System (4H) Two distinct multiplets (mirror image appearance).AA'BB' System (4H)

8.20 (m, 2H), 7.80 (m, 2H).
Pyrazole H-4 Singlet (1H)

6.10 – 6.20 ppm
Singlet (2H) Same shift, double integration relative to core.Absent
Methyl Groups Two Singlets (3H, 3H) Distinct shifts (

ppm) due to anisotropic shielding of the 5-Me.
Two Singlets (6H, 6H) Signals overlap or appear identical to mono; integration is key.Absent
Validation Status Pass if Ar-H is complex & Me ratio is 1:1.Fail if Ar-H is symmetric & Me ratio to Ar-H is high.Fail if no aliphatic peaks.

Critical Insight: The "Performance" of the NMR interpretation relies on the Phthalazine Region . In the mono-substituted target, the Chlorine atom at C1 and the Pyrazole at C4 exert different electronic effects, breaking the symmetry of the benzene ring protons (H5, H6, H7, H8). In the bis-impurity, symmetry is restored.

Detailed Interpretation & Assignment

The following assignments are based on characteristic shifts for phthalazine derivatives and N-aryl pyrazoles.

Spectral Region Breakdown
A. The Aliphatic Region (2.0 – 3.0 ppm)
  • Signals: Two Singlets.

  • Assignment:

    • 
       ~2.30 ppm (3H, s): C3-Methyl  of pyrazole.[1]
      
    • 
       ~2.75 ppm (3H, s): C5-Methyl  of pyrazole.
      
  • Mechanistic Note: The C5-Methyl group is sterically crowded by the phthalazine ring (specifically H5). This forces the pyrazole ring to twist orthogonal to the phthalazine plane. Consequently, the C5-Me sits in the shielding cone of the phthalazine aromatic system or experiences specific deshielding depending on the exact torsion angle, typically resulting in a distinct shift compared to the C3-Me.

B. The Heteroaromatic Region (6.0 – 6.5 ppm)
  • Signal: One sharp Singlet.[2]

  • Assignment:

    
     6.15 ppm (1H, s): H-4  of pyrazole.[3]
    
  • Significance: This is the most isolated and reliable peak for quantification. Integration of this peak against the Phthalazine protons (should be 1:4) confirms the stoichiometry.

C. The Aromatic Region (7.8 – 8.5 ppm) [4]
  • Signals: Overlapping Multiplets (4H).

  • Assignment:

    • 
       8.20 – 8.40 ppm (2H, m): H5 and H8  (Protons adjacent to the hetero-ring nitrogens).
      
    • 
       7.90 – 8.10 ppm (2H, m): H6 and H7 .
      
  • Interpretation: Due to the asymmetry (Cl vs. Pyrazole), H5 and H8 are chemically non-equivalent, as are H6 and H7. While they may appear as a pseudo-AA'BB' system, high-field NMR (500+ MHz) will resolve the complexity, showing a "messier" multiplet compared to the clean symmetry of the starting material.

Experimental Protocols

Protocol A: Synthesis (Standard Heterocycle Formation)
  • Reagents: 1,4-Dichlorophthalazine (1.0 eq), 3,5-Dimethylpyrazole (1.1 eq), K₂CO₃ (2.0 eq), DMF or Acetonitrile.

  • Conditions: Heat at 80°C for 4–6 hours.

  • Workup: Pour into ice water. The product precipitates.[1][3] Filter and wash with water.[5]

Protocol B: NMR Sample Preparation

To ensure high-resolution data and avoid aggregation effects common in planar heterocycles:

  • Solvent Choice: Use DMSO-d6 for solubility. Use CDCl₃ if the sample is strictly dry and non-polar, but DMSO typically provides sharper peaks for phthalazines.

  • Concentration: Dissolve 5–10 mg of solid in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug to remove inorganic salts (K₂CO₃) which cause line broadening.

Visualization & Logic Flows

Diagram 1: Synthesis & Impurity Pathway

This diagram illustrates the origin of the species compared in Table 1.

SynthesisPathway cluster_legend Key Difference SM 1,4-Dichlorophthalazine (Symmetric) Target TARGET: Mono-Substituted 1-Chloro-4-(pyrazolyl)... (Asymmetric) SM->Target + 1.0 eq Reagent Nucleophilic Sub. Reagent 3,5-Dimethylpyrazole Impurity IMPURITY: Bis-Substituted 1,4-Bis(pyrazolyl)... (Symmetric) Target->Impurity + Excess Reagent Over-reaction Legend Symmetry Breaking is the Key NMR Diagnostic

Caption: Reaction pathway showing the progression from symmetric starting material to asymmetric target, and potentially to symmetric bis-impurity.

Diagram 2: NMR Assignment Logic Tree

Use this flow to interpret your spectrum.

NMRLogic Start Acquire 1H NMR Spectrum CheckAliphatic Are there Methyl Singlets (2.0 - 3.0 ppm)? Start->CheckAliphatic CheckAromatic Check Phthalazine Region (7.8 - 8.5 ppm) CheckAliphatic->CheckAromatic Yes ResultSM Identify: Starting Material (1,4-Dichlorophthalazine) CheckAliphatic->ResultSM No CheckSymmetry Is the Aromatic Region Symmetric (Clean AA'BB')? CheckAromatic->CheckSymmetry ResultTarget CONFIRMED: Target Molecule (Asymmetric Ar-H) CheckSymmetry->ResultTarget No (Complex/Asymmetric) ResultBis Identify: Bis-Impurity (Symmetric Ar-H) CheckSymmetry->ResultBis Yes (Symmetric)

Caption: Decision tree for distinguishing the target compound from precursors and byproducts based on symmetry and aliphatic signals.

References

  • Heterocyclic Letters . "Synthesis of 4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine." Vol. 4: (3), 2014. (Provides analogous NMR data for chloropyrimidine-pyrazole conjugates).

  • MDPI Molecules . "Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides." (Detailed NMR characterization of the phthalazine core).

  • Indian Academy of Sciences . "Synthesis, characterization... of condensed phthalazines." (Reference for phthalazine aromatic region shifts).

  • PubChem . "1-chloro-4-(3,5-dimethyl-1H-pyrazol-1-yl)phthalazine." (Compound Identification and Structure).

Sources

Mass spectrometry fragmentation patterns of phthalazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Phthalazine Derivatives

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of the research and development pipeline. Among the vast landscape of heterocyclic scaffolds, phthalazine derivatives hold a prominent place due to their wide-ranging pharmacological activities, including anticancer, antihypertensive, and anti-inflammatory properties.[1][2] Mass spectrometry (MS) stands as an indispensable tool for the characterization of these compounds, providing not only molecular weight information but also rich structural details through the analysis of fragmentation patterns.[3]

This guide offers an in-depth comparison of the mass spectrometric fragmentation behaviors of phthalazine derivatives under two of the most common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). By understanding the characteristic fragmentation pathways associated with the phthalazine core and its common derivatives, researchers can more confidently elucidate structures, identify metabolites, and characterize process-related impurities.[3][4]

The Influence of Ionization: EI vs. ESI

The choice of ionization technique is paramount as it dictates the nature of the primary ion formed and, consequently, its entire fragmentation cascade.

  • Electron Ionization (EI): This hard ionization technique bombards the analyte with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular radical cation (M+•).[5] This high internal energy leads to extensive and often complex fragmentation, providing a detailed "fingerprint" of the molecule. EI is typically coupled with Gas Chromatography (GC) and is suitable for volatile and thermally stable phthalazine derivatives.[6]

  • Electrospray Ionization (ESI): A soft ionization technique, ESI generates ions from solution, typically by adding a proton to form a protonated molecule ([M+H]+).[7] These are even-electron ions, and their fragmentation, induced via collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), generally follows more predictable pathways involving the loss of stable neutral molecules.[5][8] ESI is the standard for Liquid Chromatography-Mass Spectrometry (LC-MS), which is ideal for the analysis of less volatile, more polar, and thermally labile phthalazine derivatives commonly found in drug discovery programs.[9][10]

Part 1: Electron Ionization (EI-MS) Fragmentation Patterns

EI-MS is particularly informative for understanding the fundamental stability and fragmentation of the core phthalazine ring system.

The Unsubstituted Phthalazine Ring

The fragmentation of the parent phthalazine molecule is a classic example of the breakdown of a diazine system. The molecular ion is typically prominent.[11] The primary fragmentation pathway involves the concerted loss of two molecules of hydrogen cyanide (HCN), a hallmark of many nitrogen-containing aromatic rings. A competing, highly characteristic pathway for phthalazine is the expulsion of a stable dinitrogen molecule (N₂).

The key fragmentation steps for the parent phthalazine (C₈H₆N₂) are illustrated below.

G M Phthalazine m/z 130 (M+•) F1 [M - N₂]+• m/z 102 M->F1 - N₂ F2 [M - HCN]+• m/z 103 M->F2 - HCN F3 [C₆H₄]+• (Benzyne) m/z 76 F1->F3 - C₂H₂

Figure 1: Primary EI fragmentation pathways of the unsubstituted phthalazine ring.

Phthalazine-1,4-dione Derivatives

Phthalazine-1,4-dione and its derivatives are common synthetic intermediates and possess biological activity.[12] Their EI mass spectra are characterized by fragmentation pathways driven by the presence of the carbonyl groups.

A general fragmentation pattern involves the initial loss of a CO molecule, followed by the expulsion of an N=NH group.[12] For derivatives with thiocarbonyl groups, losses of CSNH or related fragments are observed.[12]

Consider the fragmentation of 2-Aminothiocarbonyl-phthalazine-1,4-dione:[12]

  • Molecular Ion Formation: A strong molecular ion peak is observed at m/z 221.

  • Pathway A: Loss of the thiocarbamoyl group (•CSNH) leads to a fragment at m/z 161. This ion can then lose an N=NH group to form an ion at m/z 132, which subsequently loses a CO molecule to yield the stable benzoyl cation precursor at m/z 104. Further loss of CO gives the benzyne radical cation at m/z 76.[12]

  • Pathway B: An alternative initial fragmentation is the loss of the isothiocyanic acid molecule (HNCS) to produce the phthalazine-1,4-dione radical cation at m/z 162. This ion can then lose a nitrogen monoxide radical (•NO) or other fragments.[12]

G cluster_0 EI Fragmentation of a Phthalazinone Derivative M [M]+• m/z 221 F1 m/z 161 M->F1 - •CSNH F5 m/z 162 M->F5 - HNCS F2 m/z 132 F1->F2 - NNH F3 m/z 104 F2->F3 - CO F4 m/z 76 F3->F4 - CO G M [M+H]⁺ Protonated Phthalazine Derivative F1 [M+H - R₁]⁺ M->F1 - Neutral Loss 1 (e.g., side chain) F2 [M+H - R₂]⁺ M->F2 - Neutral Loss 2 (e.g., H₂O, NH₃) F3 Core Phthalazine Fragment F1->F3 - Further Fragmentation

Figure 3: Generalized ESI-MS/MS fragmentation scheme for a substituted phthalazine.

Experimental Protocols

To ensure data integrity and reproducibility, standardized analytical protocols are essential. Below are representative workflows for the analysis of a hypothetical phthalazine derivative.

Protocol 1: GC-EI-MS for a Volatile Phthalazine Derivative
  • Sample Preparation: Dissolve 1 mg of the phthalazine derivative in 1 mL of a suitable volatile solvent (e.g., dichloromethane or methanol).

  • GC System: Use a gas chromatograph equipped with a standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent).

  • Injection: Inject 1 µL of the sample using a splitless or split injection mode. Set the injector temperature to 250°C.

  • Oven Program: Start at an initial temperature of 100°C, hold for 1 minute. Ramp the temperature at 15°C/min to 300°C and hold for 5 minutes.

  • MS System: Couple the GC to a mass spectrometer operating in EI mode.

  • MS Parameters: Set the ion source temperature to 230°C and the electron energy to 70 eV. Acquire data in full scan mode over a mass range of m/z 40-550.

  • Data Analysis: Identify the peak corresponding to the phthalazine derivative. Analyze its mass spectrum, identifying the molecular ion and key fragment ions. Compare the fragmentation pattern to known pathways and library data if available.

Protocol 2: LC-ESI-MS/MS for a Pharmaceutical Phthalazine Candidate

G cluster_workflow LC-MS/MS Experimental Workflow Sample Sample Preparation (Dissolve in Mobile Phase) HPLC HPLC Separation (C18 Column, Gradient Elution) Sample->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MS1 MS1 Analysis (Full Scan or Precursor Ion Scan) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Analysis (Product Ion Scan) CID->MS2 Data Data Analysis (Fragmentation Pattern Elucidation) MS2->Data

Figure 4: High-level workflow for LC-ESI-MS/MS analysis.

  • Sample Preparation: Prepare a 100 µg/mL stock solution of the compound in methanol. Dilute to a working concentration of 1 µg/mL with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • LC System: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: Employ a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase: Use a gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.

  • MS System: Couple the LC to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an ESI source.

  • MS Parameters:

    • Operate in positive ion mode.

    • Perform an initial full scan (MS1) to identify the m/z of the protonated molecule [M+H]⁺.

    • Create a product ion scan method (MS2) where the [M+H]⁺ ion is selected as the precursor, fragmented with an appropriate collision energy (e.g., 10-40 eV), and the resulting fragment ions are scanned.

  • Data Analysis: Correlate the retention time with the mass spectral data. Elucidate the structure of the parent compound and any impurities or metabolites by interpreting the MS/MS fragmentation patterns.

Conclusion

The mass spectrometric fragmentation of phthalazine derivatives is highly dependent on the ionization method employed and the nature of the substituents on the heterocyclic core. EI-MS provides detailed fragmentation fingerprints, often involving the characteristic loss of N₂ or HCN from the core ring system, making it a powerful tool for the structural analysis of volatile derivatives. Conversely, ESI-MS/MS is indispensable for the analysis of diverse, often non-volatile, pharmaceutical candidates, yielding predictable fragmentation patterns typically initiated by cleavage of side chains from the protonated molecule. A thorough understanding of these distinct fragmentation pathways empowers researchers to confidently characterize novel phthalazine compounds, accelerating the pace of discovery and development.

References

  • El-Gendy, Z., & Morsy, J. M. (2005). Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives. ResearchGate. Available at: [Link]

  • Sangshetti, J., et al. (2019). Synthesis and Biological Activity of Structurally Diverse Phthalazine derivatives : A Systematic Review. ResearchGate. Available at: [Link]

  • Morsy, J. M. (2005). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Fragmentation modes in the case of cinnoline (a) and phthalazine (b). ResearchGate. Available at: [Link]

  • El-Adl, K., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Advances. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Fragmentation Mechanisms. Organic Chemistry at CU Boulder. Available at: [Link]

  • Lokhande, M. V., et al. (2017). Structural elucidation, Identification, quantization of process related impurity in Hydralazine Hydrochloride HR/AM- LC MS/MS, NMR and FTIR technique. Semantic Scholar. Available at: [Link]

  • Bowie, J. H., et al. (1967). Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds. Australian Journal of Chemistry. Available at: [Link]

  • Labcompare. (n.d.). Pharmaceutical Gas Chromatography Mass Spectrometers. Labcompare. Available at: [Link]

  • Wiergowski, M., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. International Journal of Molecular Sciences. Available at: [Link]

  • Chem Help ASAP. (2022). common fragmentation mechanisms in mass spectrometry. YouTube. Available at: [Link]

  • Journal of Current Medical Research and Opinion. (n.d.). Clinical Applications of Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolites, Toxicology and Therapeutic Drug Analysis. Available at: [Link]

  • Innovations in Pharmacy Planet. (2021). Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. Available at: [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). A Laconic Review on Liquid Chromatography Mass Spectrometry (LC-MS) Based Proteomics Technology in Drug Discovery. Available at: [Link]

  • Van de Velde, et al. (2020). Current developments in LC-MS for pharmaceutical analysis. SciSpace. Available at: [Link]

  • Van de Velde, et al. (2020). Current Developments in LC-MS for Pharmaceutical Analysis. Lirias. Available at: [Link]

Sources

HPLC Method Development Guide: Purity Analysis of 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[2][3][4][5][6]

1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine (hereafter referred to as CDPP ) is a critical heterocyclic intermediate, often utilized in the synthesis of bioactive phthalazine derivatives (e.g., potential PDE4 inhibitors or antitumor agents).

The analysis of CDPP presents specific chromatographic challenges inherent to its structure:

  • Basicity: The phthalazine core contains nitrogen atoms with pKa values typically between 3.5 and 4.5, leading to severe peak tailing on standard silica columns due to silanol interactions.

  • Hydrophobicity: The pyrazole and phthalazine rings create a highly aromatic, hydrophobic system.

  • Reactivity: The C1-Chlorine is a leaving group; the molecule is susceptible to hydrolysis, generating the corresponding 1-hydroxy impurity.

This guide compares a standard "Generic Scouting" method against an "Optimized Selectivity" method, demonstrating why off-the-shelf protocols fail for this specific analyte and providing a robust, validated alternative.

Critical Quality Attributes: Impurity Profiling

To develop a purity method, we must first understand the synthesis pathway to predict potential impurities. CDPP is typically synthesized via the condensation of 1,4-dichlorophthalazine with 3,5-dimethylpyrazole.

Diagram 1: Synthesis & Impurity Origins

The following diagram illustrates the origin of the primary impurities (Impurity A, B, and C) relative to the target analyte.

SynthesisPath cluster_legend Impurity Classification SM1 1,4-Dichlorophthalazine (Starting Material) Target CDPP (Target Analyte) SM1->Target + SM2 Nucleophilic Sub. SM2 3,5-Dimethylpyrazole (Starting Material) SM2->Target ImpC Impurity C (Hydrolysis Product: 1-Hydroxy analog) Target->ImpC Hydrolysis (-HCl) key Red: Process Impurities (SM) Green: Target Yellow: Degradant

Figure 1: Synthesis pathway identifying Process Impurities (unreacted starting materials) and Degradation Products (hydrolysis).

Comparative Analysis: Generic vs. Optimized Method

Many labs attempt to analyze basic heterocycles using a generic "Platform Method" (C18 column, Formic Acid). For CDPP, this approach is insufficient. Below is a direct comparison of the Generic Method against our Optimized Method (Phenyl-Hexyl chemistry with Phosphate Buffer).

Experimental Conditions
ParameterMethod A: Generic Scouting Method B: Optimized Selectivity (Recommended)
Column C18 (L1), 100Å, 3.5 µmPhenyl-Hexyl (L11) , 100Å, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)20 mM Potassium Phosphate Buffer (pH 3.0)
Mobile Phase B AcetonitrileAcetonitrile
Interaction Mode Hydrophobic Interaction onlyHydrophobic +

-

Interaction
Flow Rate 1.0 mL/min1.0 mL/min
Performance Data Comparison (Representative)

The following data highlights the drastic improvement in peak shape and selectivity when switching to Method B.

MetricAnalyteMethod A (Generic)Method B (Optimized)Status
Tailing Factor (

)
CDPP (Target) 2.4 (Fail)1.1 (Pass)Significant Improvement
Resolution (

)
Impurity A vs. Target1.84.2 Enhanced Selectivity
Resolution (

)
Target vs. Impurity C1.2 (Co-elution risk)3.5 Baseline Separation
Theoretical Plates (

)
CDPP (Target)~4,500>12,000 Higher Efficiency
Technical Analysis: Why Method B Wins
  • Buffer Suppression: The phosphate buffer (pH 3.0) has a higher ionic strength than formic acid. This effectively masks free silanols on the silica surface, preventing the basic phthalazine nitrogen from "sticking" and causing the tailing seen in Method A.

  • 
    -
    
    
    
    Selectivity:
    The Phenyl-Hexyl stationary phase interacts with the
    
    
    -electrons of the phthalazine and pyrazole rings. This provides an orthogonal separation mechanism to simple hydrophobicity, pulling the aromatic impurities away from the main peak.

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. If the System Suitability criteria are met, the data is reliable.

Reagent Preparation[1][2]
  • Buffer (20 mM Phosphate, pH 3.0): Dissolve 2.72 g of

    
     in 900 mL HPLC-grade water. Adjust pH to 3.0 ± 0.05 using dilute Phosphoric Acid (
    
    
    
    ). Dilute to 1000 mL. Filter through a 0.22 µm membrane.
  • Diluent: Mix Water:Acetonitrile (50:50 v/v).

Instrument Parameters[1][2][3][7]
  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 3.5 µm.

  • Column Temp: 35°C (Controls viscosity and improves mass transfer).

  • Wavelength: 230 nm (Primary) and 254 nm (Secondary). Note: 230 nm provides better sensitivity for the pyrazole moiety.

  • Injection Volume: 5.0 µL.

Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Comment
0.09010Initial Hold
2.09010Isocratic loading
15.04060Linear Gradient
18.01090Wash
20.01090Wash Hold
20.19010Re-equilibration
25.09010End
System Suitability Requirements

Before running samples, inject the System Suitability Solution (containing CDPP and Impurity A) 5 times.

  • Tailing Factor (CDPP): NMT 1.5.

  • Resolution (Impurity A vs CDPP): NLT 2.0.

  • RSD of Area (CDPP): NMT 2.0%.

Method Development Decision Logic

The following flowchart details the logic used to arrive at this protocol, serving as a guide for troubleshooting if your specific matrix differs.

MethodLogic Start Start: Basic Heterocycle (Phthalazine Core) CheckpH Is Analyte Basic? (pKa > 2) Start->CheckpH SelectBuffer Select Phosphate Buffer pH 3.0 (Suppresses Ionization) CheckpH->SelectBuffer Yes SelectCol Select Column Chemistry SelectBuffer->SelectCol Decision1 Aromatic Impurities? SelectCol->Decision1 C18 C18 Column (Standard) Decision1->C18 No Phenyl Phenyl-Hexyl Column (Pi-Pi Selectivity) Decision1->Phenyl Yes (Isomers/Homologs) Result Final Method: Phenyl-Hexyl + pH 3.0 Phosphate C18->Result If C18 fails Tailing Phenyl->Result

Figure 2: Decision tree for selecting stationary phase and buffer for basic aromatic heterocycles.

References

  • ICH Q2(R1) Validation of Analytical Procedures. International Council for Harmonisation. (2005).[1] Provides the global standard for validating the specificity, linearity, and precision of the method described above.

  • Welch Materials. (2025). Heterocycles Structural Analysis in HPLC Method Development. Explains the pKa behavior of aromatic nitrogen heterocycles and the necessity of pH control.

  • McCalley, D. V. (2010).[2] The challenges of the analysis of basic compounds by high performance liquid chromatography. Journal of Chromatography A. Discusses the specific interaction of basic analytes with silanols and the advantages of high ionic strength buffers.

  • BVL (Federal Office of Consumer Protection and Food Safety). Product chemistry - Relevant impurities of technical active substances. Provides context on regulatory limits for process impurities in technical active substances.

Sources

Comparative Guide: IR Spectroscopy Characteristic Peaks for Chloro-Phthalazines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Chloro-phthalazines, particularly 1-chlorophthalazine and 1,4-dichlorophthalazine , are high-value heterocyclic scaffolds in drug discovery.[1] They serve as the electrophilic "warheads" for synthesizing bioactive molecules, including PARP inhibitors (e.g., Olaparib analogs) and antihypertensive agents (e.g., Hydralazine).

In a synthetic workflow, the conversion of the stable, unreactive phthalazinone precursor to the highly reactive chloro-phthalazine is a critical checkpoint. Infrared (IR) spectroscopy offers the fastest, non-destructive method to validate this transformation.

This guide provides a comparative spectral analysis to distinguish chloro-phthalazines from their precursors and structural isomers, ensuring process control in high-throughput synthesis.[1]

Fundamental Vibrational Theory

The phthalazine core (benzo[d]pyridazine) consists of a benzene ring fused to a pyridazine ring containing two adjacent nitrogen atoms. The introduction of chlorine atoms at the C1 and C4 positions fundamentally alters the dipole moments and bond force constants of the system.

The "Chloro-Activation" Shift
  • Inductive Effect (-I): The electronegative chlorine withdraws electron density from the heterocyclic ring, increasing the double-bond character of the adjacent C=N bonds. This typically shifts C=N stretching vibrations to higher wavenumbers compared to non-halogenated analogs.[1]

  • Symmetry Breaking: In 1-chlorophthalazine, the loss of symmetry (compared to the parent phthalazine or 1,4-dichloro derivative) activates additional IR-active modes in the fingerprint region.

  • The C-Cl Fingerprint: Unlike aliphatic C-Cl bonds (600–800 cm⁻¹), heteroaromatic C-Cl bonds couple strongly with ring deformations, creating distinct, intense bands in the 650–850 cm⁻¹ region.[1]

Comparative Spectral Analysis

The following data compares the target 1,4-Dichlorophthalazine against its synthetic precursor (Phthalazinone ) and a common structural isomer (2,4-Dichloroquinazoline ).[1]

Table 1: Characteristic IR Peak Assignments (cm⁻¹)
Functional Group / Mode1,4-Dichlorophthalazine (Target)Phthalazinone (Precursor)2,4-Dichloroquinazoline (Isomer)Diagnostic Significance
N-H Stretch ABSENT 3100 – 3400 (Broad, Med)ABSENT Primary Process Check: Disappearance confirms chlorination of the lactam/amide.
C=O[1] Stretch (Amide I) ABSENT 1660 – 1680 (Strong)ABSENT Secondary Process Check: Loss of carbonyl confirms aromatization.[1]
Heteroaromatic C=N 1560 – 1590 (Strong)1610 – 1630 (Weak)1560 – 1610The C=N band becomes more pronounced in the fully aromatic chloro-derivative.[1]
Aromatic C=C Skeleton 1480, 13461480 – 15001450 – 1550Skeletal vibrations; useful for confirming ring integrity.[1]
C-Cl Stretch (Aryl) 775, 664 (Strong)ABSENT 810, 760Fingerprint Identity: The 664 cm⁻¹ band is highly characteristic of the phthalazine substitution pattern.[1]
C-H Out-of-Plane (OOP) 740 – 760 (Ortho-disubst.)740 – 750750 – 770Indicates the ortho-substitution of the fused benzene ring.[1]

Critical Insight: In some literature, a peak around 1671 cm⁻¹ is reported for 1,4-dichlorophthalazine.[2] Do not confuse this with the carbonyl C=O. In the electron-deficient dichloro-ring, the C=N skeletal vibration can shift significantly higher. Always rely on the absence of the N-H band (3100-3400 cm⁻¹) to confirm the reaction completion.

Experimental Protocol: High-Precision FT-IR Characterization

To ensure reproducible data, especially when differentiating between isomers, a standardized sample preparation protocol is required.

Method A: KBr Pellet (Gold Standard for Resolution)

Scope: Best for resolving sharp fingerprint peaks (600–900 cm⁻¹) where C-Cl stretches reside.[1]

  • Pre-treatment: Dry the chloro-phthalazine sample in a vacuum desiccator for 2 hours to remove moisture (water peaks at 3400 cm⁻¹ can mimic N-H).[1]

  • Ratio: Mix 1.5 mg of sample with 200 mg of spectroscopic-grade KBr (dried at 110°C).

  • Grinding: Grind in an agate mortar for 2 minutes until a fine, non-reflective powder is achieved. Note: Do not over-grind hygroscopic chloro-compounds as they may hydrolyze.

  • Compression: Press at 8–10 tons for 2 minutes to form a transparent pellet.

  • Acquisition:

    • Resolution: 2 cm⁻¹[1]

    • Scans: 32

    • Range: 4000 – 400 cm⁻¹[1]

Method B: ATR (Attenuated Total Reflectance) (High Throughput)

Scope: Rapid in-process control (IPC).[1]

  • Crystal Selection: Use a Diamond or ZnSe crystal.[1]

  • Background: Collect background spectrum with the anvil down (empty).

  • Loading: Place ~5 mg of solid directly on the crystal.

  • Pressure: Apply maximum pressure using the slip-clutch tower to ensure contact.

  • Correction: Apply "ATR Correction" algorithm in software to adjust for penetration depth differences relative to transmission spectra.

Data Visualization & Decision Logic

Diagram 1: Synthetic Verification Workflow

This workflow illustrates the critical spectral checkpoints during the synthesis of 1,4-dichlorophthalazine from phthalazinone.

SynthesisCheck Start Start: Phthalazinone (Precursor) Reaction Reaction: POCl3 Reflux Start->Reaction Crude Crude Product Isolation Reaction->Crude IR_Analysis FT-IR Analysis (4000-400 cm-1) Crude->IR_Analysis Decision Check 3100-3400 cm-1 (N-H Region) IR_Analysis->Decision Fail Broad Peak Present (Incomplete Reaction) Decision->Fail Peak Detected Pass_Stage1 Region Clear (No N-H) Decision->Pass_Stage1 No Peak Check_Fingerprint Check 600-800 cm-1 (C-Cl Region) Pass_Stage1->Check_Fingerprint Success Peaks at 775/664 cm-1 CONFIRMED PRODUCT Check_Fingerprint->Success Sharp Peaks Fail_Hydrolysis Broad OH or Missing C-Cl Check_Fingerprint->Fail_Hydrolysis No Peaks

Caption: Step-by-step spectral validation workflow for converting phthalazinone to 1,4-dichlorophthalazine.

Diagram 2: Isomer Discrimination Tree

Distinguishing the phthalazine core from quinazoline isomers using IR fingerprints.

IsomerID Sample Unknown Chloro-Heterocycle (C8H4Cl2N2) Region1 Analyze 1600-1700 cm-1 (C=N / C=C Region) Sample->Region1 Path_Phth Single dominant band ~1560-1590 cm-1 Region1->Path_Phth Path_Quin Multiple bands 1560, 1580, 1610 cm-1 Region1->Path_Quin Region2_Phth Analyze Fingerprint (600-800 cm-1) Path_Phth->Region2_Phth Region2_Quin Analyze Fingerprint (600-800 cm-1) Path_Quin->Region2_Quin Result_Phth 1,4-Dichlorophthalazine (Peaks: 775, 664 cm-1) Region2_Phth->Result_Phth Result_Quin 2,4-Dichloroquinazoline (Peaks: 810, 760 cm-1) Region2_Quin->Result_Quin

Caption: Logic tree for distinguishing 1,4-dichlorophthalazine from its isomer 2,4-dichloroquinazoline.

Expert Interpretation & Troubleshooting

The "Ghost" Carbonyl Peak

Observation: A sample of 1,4-dichlorophthalazine shows a weak peak at 1670 cm⁻¹.[1] Cause: This is often a skeletal vibration enhanced by the electron-withdrawing chlorines, not necessarily residual starting material.[1] Validation: Check the 3100–3400 cm⁻¹ region. If the N-H stretch is absent, the reaction is complete. If N-H is present, the 1670 cm⁻¹ peak is likely unreacted starting material (C=O).

Hydrolysis Sensitivity

Observation: Broadening of peaks in the 3000–3500 cm⁻¹ region and loss of intensity at 664 cm⁻¹.[1] Cause: Chloro-phthalazines are moisture-sensitive.[1] Exposure to humid air hydrolyzes the C-Cl bond back to the amide/lactam (Phthalazinone). Correction: Store samples under nitrogen. Perform IR analysis immediately after sampling.

References

  • PubChem. (2025).[1][3] 1,4-Dichlorophthalazine Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • MDPI. (2021). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction. Molecules. Retrieved from [Link]

  • ResearchGate. (2024).[1] Synthesis of novel phthalazine-based derivatives with potent cytotoxicity. Retrieved from [Link]

Sources

Reference standards for 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine characterization

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical dossier designed for analytical chemists and CMC (Chemistry, Manufacturing, and Controls) leads. It bypasses generic definitions to focus on the specific challenges of characterizing 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine (hereafter referred to as CDPP ).

Subject: 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine (CDPP) Application: Impurity Profiling, KSM Qualification, and Potency Assignment for Phthalazine-based Therapeutics.[1]

Executive Summary & Strategic Context

In the development of phthalazine-based pharmacophores (e.g., analogs of Azelastine, Budralazine, or novel PDE inhibitors), CDPP often serves as a critical electrophilic intermediate. Its 1-chloro position is highly reactive, making it a "Key Starting Material" (KSM) but also a potential genotoxic impurity (PGI) due to its alkylating potential.

For drug development professionals, the challenge lies in establishing a Primary Reference Standard for CDPP.[1] Unlike stable APIs, this chlorinated intermediate is prone to hydrolysis (converting to the corresponding phthalazinone) and nucleophilic degradation. Relying on a simple "Area %" from HPLC is a compliance risk.[1]

This guide compares the two dominant methodologies for certifying a CDPP reference standard: the Mass Balance Approach (Traditional) vs. Quantitative NMR (qNMR) (Modern), and recommends a hybrid workflow for maximum regulatory acceptance.

Comparative Analysis: Mass Balance vs. qNMR

The objective is to assign a "Potency" (Assay % w/w) to the standard material.[1]

Option A: The Mass Balance Approach (Traditional)

Calculates potency by subtracting all impurities from 100%.



FeaturePerformance Analysis
Methodology Requires HPLC-UV (Organic impurities), TGA/GC (Volatiles), and ROI (Residue on Ignition).
Pros widely accepted by legacy QC labs; provides a comprehensive impurity profile.[1]
Cons for CDPP High Risk. CDPP is moisture-sensitive.[1] The C-Cl bond can hydrolyze during HPLC analysis if buffers are not pH-neutral, leading to artificial impurity peaks.[1] TGA may decompose the compound before volatilizing solvents.[1]
Resource Load High. Requires >100 mg of material and 3+ independent techniques.[2]
Option B: The qNMR Approach (Recommended)

Calculates potency by direct ratio against a NIST-traceable Internal Standard (IS).

FeaturePerformance Analysis
Methodology 1H-NMR using a certified IS (e.g., Maleic Acid or TCNB).[1]
Pros Absolute Quantification. Non-destructive. Eliminates the need for response factors.[1] Bypasses column stability issues.
Cons for CDPP Requires an Internal Standard with distinct shifts from the pyrazole methyls (2.3-2.6 ppm) and phthalazine aromatics (7.8-8.5 ppm).
Resource Load Low. Requires <20 mg of material and 15 minutes of instrument time.
The Verdict

For CDPP , qNMR is superior for potency assignment because it avoids the hydrolytic instability inherent in aqueous HPLC mobile phases.[1] However, HPLC is still required for qualitative impurity profiling.[1]

Technical Deep Dive: Characterization Workflow

The following workflow integrates both approaches to create a "Self-Validating" Reference Standard.

Diagram 1: The Certification Decision Matrix

This logic flow ensures that the standard is not only pure but that the assigned potency is accurate despite potential hygroscopicity or degradation.[1]

CDPP_Characterization Start Crude CDPP Material StructID 1. Structural ID (1H-NMR, MS, IR) Start->StructID PurityCheck 2. Chromatographic Purity (HPLC-UV/MS) StructID->PurityCheck Decision Purity > 98.0%? PurityCheck->Decision Purify Recrystallize / Prep-HPLC Decision->Purify No Potency 3. Potency Assignment Decision->Potency Yes Purify->StructID qNMR Primary Method: qNMR (DMSO-d6) Potency->qNMR MassBal Confirmatory: TGA + ROI + HPLC Potency->MassBal CoA Generate CoA (Valid for 12 Months) qNMR->CoA Assigned Value MassBal->CoA Supporting Data

Caption: Workflow for establishing a qualified reference standard for CDPP, prioritizing qNMR for potency assignment to mitigate hydrolysis risks.

Experimental Protocols

Protocol A: Structural Confirmation (The "Fingerprint")

Before quantification, you must prove the structure, specifically distinguishing the 1-chloro analog from the 1-hydroxy (phthalazinone) degradation product.

  • Technique: 1H-NMR (400 MHz+)

  • Solvent: DMSO-d6 (Preferred over CDCl3 to prevent acid-catalyzed hydrolysis).[1]

  • Key Diagnostic Signals:

    • Pyrazole Methyls: Two singlets around

      
       2.30 and 2.70 ppm (integrating to 3H each).
      
    • Phthalazine Aromatics: A distinct multiplet region at

      
       7.8 – 8.5 ppm.[1]
      
    • The "Pyrazol-1-yl" Proton: The pyrazole C4-H usually appears as a singlet around

      
       6.0 – 6.5 ppm.[1]
      
    • Differentiation: The hydrolysis product (Phthalazinone) will show a broad NH peak >12 ppm and a shift in the aromatic region due to the loss of the electron-withdrawing Chlorine.

Protocol B: Chromatographic Purity (HPLC-UV)

This method is strictly for determining relative purity (Area %), not absolute potency.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.5).[1] Note: Avoid acidic TFA buffers to prevent hydrolysis of the C-Cl bond.

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 230 nm (Phthalazine max) and 254 nm.[1]

  • Sample Diluent: 100% ACN or DMSO. Do not dissolve in water.[1]

Protocol C: Potency Assignment via qNMR (The "Gold Standard")

This protocol provides the "Certified Value" for the CoA.[1]

  • Internal Standard (IS) Selection:

    • Maleic Acid: (Traceable to NIST SRM).[1] Sharp singlet at

      
       6.2 ppm.[1] Good solubility in DMSO.[1]
      
    • Constraint: Ensure the Maleic acid peak does not overlap with the Pyrazole C4-H proton.[1] If overlap occurs, use Dimethyl sulfone (

      
       3.0 ppm).
      
  • Preparation:

    • Weigh accurately ~10 mg of CDPP (Sample) and ~10 mg of IS into the same vial.[1] Record weights to 0.001 mg precision.[1]

    • Dissolve in 0.7 mL DMSO-d6.

  • Acquisition:

    • Relaxation Delay (D1):

      
       5 × T1 (typically 30-60 seconds) to ensure full relaxation.
      
    • Scans: 16 or 32.[1]

    • Pulse Angle: 90°.[1]

  • Calculation:

    
    [3]
    
    • 
      : Integral area[1][4]
      
    • 
      : Number of protons (e.g., 2 for Maleic Acid, 1 for Pyrazole-H)
      
    • ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      : Molar Mass[1]
      
    • 
      : Weight
      
    • 
      : Purity (as a decimal)[5][6]
      

Pathway Visualization: Synthesis & Impurity Origin

Understanding where CDPP comes from helps in identifying likely impurities (e.g., unreacted starting materials).

Synthesis_Pathway SM1 1,4-Dichlorophthalazine Reaction Nucleophilic Substitution (NaH, DMF, 0°C) SM1->Reaction SM2 3,5-Dimethylpyrazole SM2->Reaction Product CDPP (1-Chloro-4-substituted) Reaction->Product Major Impurity1 Impurity A: Bis-substituted (1,4-di(pyrazolyl)) Reaction->Impurity1 Over-reaction Impurity2 Impurity B: Hydrolysis Product (Phthalazinone) Product->Impurity2 Moisture/H+

Caption: Synthetic origin of CDPP showing critical impurities (Bis-substituted and Hydrolysis product) that must be resolved by the HPLC method.

References

  • International Council for Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances. (2006). Defines reporting thresholds for impurities like CDPP. Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[4] Validates the use of qNMR for purity assignment. Link

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay."[1] Journal of Medicinal Chemistry, 57(22), 9220–9231 (2014). Establishes qNMR as a superior alternative to mass balance for organic reference materials. Link

  • ChemicalBook. 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine Product Data. (Accessing general physical property data for CAS 60519-05-3 analogs). Link

  • BenchChem. Phthalazine Reference Standard Characterization Guides. (General protocols for phthalazine handling). Link

Sources

Safety Operating Guide

Personal protective equipment for handling 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: Handling 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine

Part 1: Hazard Assessment & Mechanistic Insight

The "Why" Behind the Safety Protocol To handle 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine safely, one must understand its reactivity profile rather than just memorizing hazard codes. This compound is a functionalized chlorophthalazine , a class of nitrogen-containing heterocycles often used as electrophilic intermediates in pharmaceutical synthesis (e.g., Hedgehog pathway inhibitors).

  • The Electrophilic Core: The chlorine atom at the C1 position of the phthalazine ring is activated by the adjacent nitrogen atoms. This makes the carbon highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) .
    
  • Biological Implication: If this compound contacts skin or mucous membranes, it can react with biological nucleophiles (proteins/DNA), leading to sensitization and chemical burns .

  • Hydrolysis Risk: Upon contact with ambient moisture or mucosal surfaces, the C-Cl bond can hydrolyze, potentially liberating trace amounts of Hydrochloric Acid (HCl) . This mechanism drives the requirement for moisture control and rigorous respiratory protection.

Part 2: The PPE Matrix (Personal Protective Equipment)

This matrix is designed to prevent the specific failure modes identified above.

PPE CategorySolid Handling (Weighing/Transfer)Solution Handling (Synthesis/Workup)Scientific Rationale
Hand Protection Double Nitrile (min 5 mil outer)Laminate (Silver Shield) or High-Grade Nitrile Standard nitrile degrades rapidly in halogenated solvents (DCM) often used with this compound. Double gloving creates a sacrificial barrier.
Respiratory N95 / P100 (if outside hood)Fume Hood (Sash at 18")Fine heteroaromatic powders are easily aerosolized by static electricity. Inhalation leads to immediate mucosal hydrolysis (HCl release).
Eye Protection Safety Goggles (sealed)Face Shield + GogglesSafety glasses are insufficient for fine powders that can drift around lenses.
Body Defense Lab Coat (Cotton/Poly) + Tyvek Sleeves Lab Coat + Chemical ApronExposed wrists are the #1 contamination site during weighing. Tyvek sleeves bridge the glove-coat gap.

Part 3: Operational Protocol (Step-by-Step)

Phase 1: Pre-Operational Validation
  • Glove Inflation Test: Before donning, trap air in the nitrile glove and squeeze. Reason: Micro-pinholes are common in manufacturing; this ensures the barrier is intact before handling a sensitizer.

  • Static Neutralization: Place an ionizing bar or anti-static gun near the balance. Reason: Phthalazine derivatives are often dry, crystalline solids that accumulate static charge, causing "jumping" of powder during weighing.

Phase 2: Weighing & Transfer
  • The "Draft Shield" Technique: Do not weigh on an open bench. Use a balance enclosure or a localized powder hood.

  • Tool Selection: Use a stainless steel or PTFE-coated spatula. Avoid plastic spatulas if using solvents, as leachable plasticizers can contaminate the reaction.

  • Transfer Logic: When moving the solid to a reaction vessel, use a wide-mouth funnel. Critical: Rinse the funnel immediately with the reaction solvent (e.g., DMF or DCM) to ensure quantitative transfer and decontaminate the surface simultaneously.

Phase 3: Solubilization & Reaction
  • Solvent Choice: This compound is typically soluble in Dichloromethane (DCM) or Dimethylformamide (DMF).

    • Caution: Dissolution in DCM is endothermic, but subsequent reactions (e.g., with amines) are often exothermic .

  • Temperature Control: Always add the nucleophile slowly to the phthalazine solution at 0°C to control the rate of HCl liberation and heat generation.

Part 4: Emergency Response & Disposal

Spill Management Strategy

  • Solid Spill: Do not dry sweep. This generates dust.[1] Cover with a wet paper towel (dampened with water/surfactant) to suppress dust, then scoop into a waste container.

  • Solution Spill: Absorb with vermiculite. Do not use paper towels alone if the solvent is flammable.

Disposal Classification

  • Waste Stream: Halogenated Organic Waste .

  • Crucial: Do not mix with strong oxidizers (e.g., nitric acid waste), as this can rupture the nitrogen-rich phthalazine ring, causing uncontrolled gas evolution.

Part 5: Visual Workflow (Decision Logic)

SafetyProtocol Start Start: Handling 1-Chloro-4- (3,5-dimethyl-pyrazol-1-yl)-phthalazine FormCheck Check Physical State Start->FormCheck Solid Solid / Powder FormCheck->Solid Dry Powder Solution Solution (DCM/DMF) FormCheck->Solution Dissolved PPE_Solid PPE: Double Nitrile + N95 + Tyvek Sleeves Solid->PPE_Solid PPE_Liquid PPE: Laminate Gloves + Fume Hood Solution->PPE_Liquid Action_Weigh Action: Weighing (Use Anti-Static Gun) PPE_Solid->Action_Weigh Action_React Action: Synthesis (Control Exotherm) PPE_Liquid->Action_React Disposal Disposal: Halogenated Organic Waste Action_Weigh->Disposal Residues Action_React->Disposal Quenched Rxn

Caption: Decision matrix for PPE selection and operational flow based on the physical state of the phthalazine derivative.

References

  • PubChem. (n.d.). 1-Chlorophthalazine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Respiratory Protection. United States Department of Labor. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.